5,6-Dimethyl-1-indanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5,6-dimethyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C11H14O/c1-7-5-9-3-4-11(12)10(9)6-8(7)2/h5-6,11-12H,3-4H2,1-2H3 |
InChI Key |
FWYWKLULFJCQEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(CC2)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemoselective Reduction of 5,6-Dimethyl-1-Indanone to 5,6-Dimethyl-1-Indanol
[1]
Executive Summary
This technical guide details the laboratory-scale synthesis of 5,6-dimethyl-1-indanol (CAS: 23608-48-2) via the hydride reduction of 5,6-dimethyl-1-indanone (CAS: 16440-97-4) .[1] This transformation is a critical intermediate step in the development of ansa-metallocene ligands for olefin polymerization catalysts and specific pharmacophores in medicinal chemistry (e.g., analogs of indane-based analgesics).[1]
The protocol utilizes Sodium Borohydride (NaBH₄) due to its high chemoselectivity for ketones in the presence of aromatic rings, operational safety, and ease of workup compared to Lithium Aluminum Hydride (LiAlH₄).
Key Performance Indicators (KPIs):
-
Target Yield: >90%
-
Purity: >98% (HPLC/NMR)
-
Reaction Time: 2–4 Hours[1]
Strategic Analysis & Mechanism
Reaction Mechanism
The reduction proceeds via a nucleophilic addition mechanism. The borohydride anion (
-
Activation: The carbonyl oxygen of the indanone coordinates loosely with the sodium cation or solvent protons (methanol), increasing electrophilicity at the carbonyl carbon (C1).
-
Hydride Transfer: A hydride ion (
) is transferred from boron to the C1 carbon, breaking thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -bond and forming an alkoxide intermediate. -
Protonation: Upon acidic or aqueous quench, the alkoxide is protonated to yield the secondary alcohol.
Stereochemical Note: The C1 position becomes a stereocenter. This protocol yields a racemic mixture (
Visualization of Reaction Pathway
Caption: Figure 1. Mechanistic flow from ketone substrate to alcohol product via borate intermediate.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role | Critical Attribute |
| 5,6-Dimethyl-1-Indanone | 160.21 | 1.0 | Substrate | Purity >97% |
| Sodium Borohydride | 37.83 | 1.2 - 1.5 | Reductant | Keep dry (hygroscopic) |
| Methanol (MeOH) | 32.04 | Solvent | Solvent | Anhydrous preferred |
| THF (Tetrahydrofuran) | 72.11 | Co-solvent | Solubilizer | Optional if substrate solubility is low |
| HCl (1M) | 36.46 | Quench | Proton source | Controlled addition |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (
) to remove ambient moisture (standard practice, though NaBH₄ is tolerant of air). -
Dissolution: Charge the RBF with 5,6-dimethyl-1-indanone (10.0 mmol, 1.60 g) .
-
Solvent Addition: Add Methanol (30 mL) .
-
Scientist's Note: If the dimethyl substitution renders the indanone insoluble in pure methanol at
, add THF (10 mL) to aid solubility. Heterogeneous reactions can lead to incomplete conversion.
-
-
Cooling: Place the flask in an ice-water bath (
). Allow to equilibrate for 10 minutes.
Phase 2: Reduction[1]
-
Reagent Addition: Add NaBH₄ (12.0 mmol, 454 mg) portion-wise over 10 minutes.
-
Safety: Vigorous evolution of Hydrogen gas (
) may occur. Ensure venting. Do not cap the flask tightly.
-
-
Reaction: Remove the ice bath after addition is complete and allow the mixture to warm to Room Temperature (RT,
). Stir for 2–3 hours. -
In-Process Control (IPC): Monitor by Thin Layer Chromatography (TLC).
-
Mobile Phase: Hexanes:Ethyl Acetate (8:2).
-
Visualization: UV lamp (254 nm) or p-Anisaldehyde stain.[1]
-
Criterion: Disappearance of the starting material spot (higher
) and appearance of the alcohol spot (lower , more polar).
-
Phase 3: Workup & Isolation[1]
-
Quench: Cool the mixture back to
. Slowly add 1M HCl (10 mL) or Saturated solution to destroy excess hydride and protonate the alkoxide.-
Caution: Bubbling will occur.
-
-
Evaporation: Remove the bulk of the Methanol/THF on a rotary evaporator (bath temp
) to leave an aqueous slurry. -
Extraction: Dilute the residue with Water (20 mL) and extract with Ethyl Acetate (
mL) . -
Washing: Wash the combined organic layers with Brine (20 mL) .
-
Drying: Dry over anhydrous
or . Filter off the drying agent. -
Concentration: Evaporate the solvent under reduced pressure to yield the crude solid.
Phase 4: Purification[1]
Workup Logic & Process Safety
Process Flow Diagram
Caption: Figure 2.[1] Isolation workflow designed to separate inorganic boron salts from the organic product.
Safety Critical Parameters
-
Hydrogen Evolution: NaBH₄ releases
upon contact with acid or protic solvents. Perform all additions in a fume hood away from ignition sources.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Exotherm: The reaction is exothermic. Runaway temperatures can lead to solvent boiling or impurity formation (e.g., elimination to indene). Maintain
.[6][7][8]
Analytical Validation (Self-Validating System)[1]
To confirm the identity and purity of the synthesized 5,6-dimethyl-1-indanol , compare your data against these anticipated values.
NMR Spectroscopy ( , 400 MHz, )
The shift from ketone to alcohol is distinct.
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Ar-H | 7.10 - 7.25 | Singlets (s) | 2H | H-4, H-7 (Aromatic) |
| CH-OH | 5.15 - 5.25 | Triplet (t) or dd | 1H | H-1 (Benzylic methine) |
| OH | 1.80 - 2.50 | Broad (br s) | 1H | Hydroxyl (Exchangeable) |
| 2.70 - 3.05 | Multiplet (m) | 2H | H-3 (Benzylic methylene) | |
| 1.90 - 2.50 | Multiplet (m) | 2H | H-2 (Aliphatic methylene) | |
| 2.25 - 2.30 | Singlets (s) | 6H | Ar-Methyl groups |
Diagnostic Signal: The disappearance of the ketone signal (no protons, but observable in
Melting Point
-
Expected Range:
(Estimate based on 5-indanol mpngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> and 1-indanol mp ; dimethyl substitution typically increases lattice energy). -
Note: If the product is an oil, it may contain solvent residues or require high-vacuum drying to crystallize.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Substrate insolubility or old NaBH₄. | Add THF as co-solvent; use fresh reagent; increase temp to |
| Low Yield | Product lost in aqueous layer or over-acidification leading to elimination. | Re-extract aqueous layer; ensure quench pH is neutral/mildly acidic; avoid heating during workup (prevents dehydration to indene). |
| Product is an Oil | Solvent trapping or impurities. | Dry under high vacuum for 12h; recrystallize from cold pentane/hexanes. |
References
-
General Indanone Reduction Protocol
-
Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard reduction of ketones with NaBH4).
-
- Substrate Specificity (Indanones): Estévez, J. C., et al. "Synthesis of novel, potentially biologically active dibenzosuberone derivatives." Tetrahedron, 2014. (Discusses reduction of fused ring ketones).
-
Chemical Data & Identifiers
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 77936, Indanol" PubChem, 2024 . [Link]. (Used for analog comparison).
-
- Resconi, L., et al. "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 2000, 100(4), 1253–1346.
Sources
- 1. Indanol - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones | MDPI [mdpi.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. labs.chem.byu.edu [labs.chem.byu.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
A Comprehensive Technical Guide to 5,6-Dimethyl-1-Indanol: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the physical and chemical properties of 5,6-dimethyl-1-indanol, a substituted indanol of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its precursor, 5,6-dimethyl-1-indanone, the parent compound 1-indanol, and other substituted indanols to present a comprehensive and scientifically grounded overview. The indanol scaffold is a crucial component in numerous pharmacologically active compounds, making a thorough understanding of its derivatives essential for drug discovery and development.[1][2]
Molecular Structure and Physicochemical Properties
5,6-Dimethyl-1-indanol possesses a bicyclic structure, consisting of a benzene ring fused to a five-membered cyclopentanol ring. The two methyl groups at positions 5 and 6 of the aromatic ring and the hydroxyl group at position 1 of the aliphatic ring define its chemical behavior and physical characteristics.
Table 1: Physical and Chemical Properties of 5,6-Dimethyl-1-Indanol and Related Compounds
| Property | 5,6-Dimethyl-1-Indanol (Predicted/Estimated) | 1-Indanol (Experimental) | 5,6-Dimethyl-1-indanone (Precursor) |
| Molecular Formula | C₁₁H₁₄O | C₉H₁₀O[3][4] | C₁₁H₁₂O |
| Molecular Weight | 162.23 g/mol | 134.18 g/mol [4] | 160.21 g/mol |
| Appearance | Likely a white to off-white crystalline solid | White to slightly yellow crystalline solid[2] | Not specified |
| Melting Point | Estimated > 55 °C | 50-54 °C[4] | Not available |
| Boiling Point | Estimated > 220 °C at 760 mmHg | 128 °C at 12 mmHg[2] | Not available |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and chloroform; sparingly soluble in water. | Soluble in water (10 g/L at 20°C), ethanol, and benzene.[1][2] | Not available |
| pKa | Estimated to be around 14-15 | 14.23 (Predicted)[1] | Not applicable |
Expert Insights: The addition of two methyl groups to the aromatic ring of 1-indanol is expected to increase its molecular weight, melting point, and boiling point due to enhanced van der Waals forces and molecular symmetry. The solubility in non-polar organic solvents is also likely to be higher compared to the unsubstituted 1-indanol, while its solubility in water may decrease. The pKa is not expected to be significantly altered by the methyl substituents on the aromatic ring, as they are not strongly electron-withdrawing or donating in a way that would drastically affect the acidity of the benzylic alcohol.[5][6]
Synthesis and Reactivity
The primary route to 5,6-dimethyl-1-indanol is through the reduction of its corresponding ketone, 5,6-dimethyl-1-indanone. This transformation is a standard procedure in organic synthesis and can be achieved with high efficiency using various reducing agents.
Synthetic Workflow: Reduction of 5,6-Dimethyl-1-indanone
Caption: General workflow for the synthesis of 5,6-dimethyl-1-indanol via reduction of 5,6-dimethyl-1-indanone.
Experimental Protocol: Synthesis of 5,6-Dimethyl-1-Indanol
This protocol is adapted from general procedures for the reduction of substituted 1-indanones.
Materials:
-
5,6-dimethyl-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-dimethyl-1-indanone (1.0 eq) in methanol at room temperature.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Solvent Removal: Concentrate the mixture in vacuo to remove the bulk of the methanol.
-
Extraction: To the aqueous residue, add ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,6-dimethyl-1-indanol.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to obtain the pure 5,6-dimethyl-1-indanol.
Trustworthiness of the Protocol: This is a well-established and reliable method for the reduction of ketones to secondary alcohols. The use of TLC for reaction monitoring ensures that the reaction is allowed to proceed to completion. The aqueous work-up procedure is standard for removing inorganic byproducts and unreacted reagents. The final purification step ensures the high purity of the final product.
Chemical Reactivity
The reactivity of 5,6-dimethyl-1-indanol is primarily dictated by the secondary alcohol functional group. Key reactions include:
-
Oxidation: Can be oxidized back to the parent ketone, 5,6-dimethyl-1-indanone, using common oxidizing agents (e.g., PCC, Swern oxidation).
-
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
-
Etherification: Can be converted to ethers, for example, through the Williamson ether synthesis.
-
Substitution Reactions: The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) to facilitate nucleophilic substitution reactions.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules.
Sources
5,6-Dimethyl-1-indanol: Structural Profiling, Synthesis, and Applications in Drug Discovery and Catalysis
Executive Summary
The indane scaffold is universally recognized as a "privileged structure" in both medicinal chemistry and organometallic catalysis. 5,6-dimethyl-1-indanol (CAS: 32521-03-2) represents a highly specialized derivative within this family. Characterized by a bicyclic fused ring system with a benzylic hydroxyl group and two electron-donating methyl groups on the aromatic ring, this compound serves as a critical intermediate. It is extensively utilized in the synthesis of bio-oxidizable prodrugs for Alzheimer's disease, inhibitors for inflammatory pathways, and as a precursor for high-performance metallocene catalysts in olefin polymerization.
This whitepaper provides an in-depth technical analysis of 5,6-dimethyl-1-indanol, detailing its physicochemical properties, mechanistic synthetic pathways, and step-by-step experimental protocols designed for high-yield, reproducible laboratory execution.
Physicochemical & Structural Profiling
The structural uniqueness of 5,6-dimethyl-1-indanol lies in its dual functional zones: the C1 chiral center bearing the hydroxyl group, and the C5/C6 methyl substitutions . The methyl groups exert a positive inductive effect (+I), increasing the electron density of the aromatic ring. In biological systems, this enhances
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 5,6-dimethyl-1-indanol (or 5,6-dimethyl-2,3-dihydro-1H-inden-1-ol) |
| CAS Registry Number | 32521-03-2 [1] |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol [1] |
| Hydrogen Bond Donors | 1 (C1-OH) |
| Hydrogen Bond Acceptors | 1 (C1-OH) |
| Rotatable Bonds | 0 (Rigid bicyclic framework) |
| Topological Polar Surface Area (tPSA) | 20.2 Ų |
Synthetic Pathways & Mechanistic Causality
The most robust and scalable method for synthesizing 5,6-dimethyl-1-indanol is the chemoselective reduction of its corresponding ketone, 5,6-dimethyl-1-indanone .
Because the indanone framework is planar, nucleophilic hydride attack from a standard reducing agent like Sodium Borohydride (NaBH₄) occurs with equal probability from both the Re and Si faces, yielding a racemic mixture of (R)- and (S)-5,6-dimethyl-1-indanol. If enantiopurity is required for specific pharmaceutical applications, subsequent enzymatic kinetic resolution (e.g., using Candida antarctica Lipase B) or asymmetric reduction (using Corey-Bakshi-Shibata catalysts) must be employed.
Workflow for the chemoselective reduction and chiral resolution of 5,6-dimethyl-1-indanol.
Applications in Advanced Drug Development
Donepezil Analogs and hAChE Inhibition
In the symptomatic treatment of Alzheimer's disease, Acetylcholinesterase inhibitors (AChEIs) like Donepezil are standard care. However, peripheral side effects limit their dosing. Researchers have utilized indanone and indanol derivatives to synthesize "bio-oxidizable" prodrugs [2].
In this strategy, 5,6-dimethyl-1-indanol derivatives are converted into 1,4-dihydropyridines. These prodrugs cross the Blood-Brain Barrier (BBB) efficiently due to their high lipophilicity. Once in the central nervous system, they undergo mild biological oxidation to form active N-benzylpyridinium salts. The 5,6-dimethyl substitution on the indane ring enhances the binding affinity to the Catalytic Active Site (CAS) of human AChE via optimized hydrophobic interactions, achieving IC₅₀ values in the low nanomolar range [2].
Bio-oxidizable prodrug strategy utilizing indanol derivatives for hAChE inhibition.
SSAO/VAP-1 Inhibitors for Inflammation
Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), plays a critical role in leukocyte trafficking during inflammatory responses. 5,6-dimethyl-1-indanol serves as a building block for synthesizing amine and amide-containing compounds that inhibit SSAO/VAP-1 enzymatic activity. By inhibiting this binding, these derivatives effectively reduce leukocyte adhesion in inflamed areas, suppressing the overall inflammatory response [3].
Applications in Organometallic Catalysis
Beyond medicinal chemistry, 5,6-dimethyl-1-indanol is a vital precursor in polymer science. It is dehydrated to form 5,6-dimethylindene , which is subsequently deprotonated to form an indenyl anion. This anion acts as an
Synthetic route from 5,6-dimethyl-1-indanol to a highly active metallocene catalyst.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection and temperature control is explicitly stated to ensure high-fidelity replication.
Protocol A: Synthesis of Racemic 5,6-dimethyl-1-indanol
Objective: Chemoselective reduction of 5,6-dimethyl-1-indanone to the corresponding alcohol.
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-dimethyl-1-indanone (10.0 g, 62.4 mmol, 1.0 eq) in 100 mL of absolute ethanol.
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: The subsequent hydride reduction is exothermic. Cooling prevents solvent boil-off and minimizes unwanted side reactions.
-
Reduction: Slowly add Sodium Borohydride (NaBH₄) (3.54 g, 93.6 mmol, 1.5 eq) in small portions over 15 minutes. Causality: Portionwise addition controls the evolution of hydrogen gas and maintains a stable reaction temperature.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The ketone starting material (higher Rf) should completely disappear, replaced by the more polar alcohol (lower Rf).
-
Quenching & Workup: Cool the flask back to 0 °C and carefully quench the reaction by adding 50 mL of saturated aqueous Ammonium Chloride (NH₄Cl) dropwise. Causality: NH₄Cl safely destroys excess NaBH₄ and keeps the pH near neutral. Highly acidic quenching must be avoided, as benzylic alcohols like 1-indanol are highly prone to acid-catalyzed dehydration to indene.
-
Extraction: Evaporate the bulk of the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 5,6-dimethyl-1-indanol as a white to off-white solid. (Expected yield: >95%).
Protocol B: Dehydration to 5,6-dimethylindene (For Catalysis Applications)
Objective: Elimination of the C1 hydroxyl group to form the indenyl double bond.
-
Preparation: Dissolve 5,6-dimethyl-1-indanol (5.0 g, 30.8 mmol) in 50 mL of anhydrous toluene in a flask fitted with a Dean-Stark apparatus.
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.29 g, 1.54 mmol, 0.05 eq). Causality: The acid protonates the C1 hydroxyl, turning it into a superior leaving group (H₂O), facilitating an E1 elimination driven by the formation of a conjugated aromatic system.
-
Reflux: Heat the mixture to reflux (approx. 110 °C). Water will collect in the Dean-Stark trap. Reflux until water ceases to evolve (approx. 2-3 hours).
-
Workup: Cool to room temperature, wash the toluene solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, dry over Na₂SO₄, and concentrate to yield 5,6-dimethylindene.
References
-
Chemsrc. "5,6-dimethyl-1-indanol | CAS#:32521-03-2". Chemsrc Chemical Database. Available at:[Link]
-
Benchekroun, M., et al. "Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation". Journal of Medicinal Chemistry, ACS Publications (2017). Available at:[Link]
- European Patent Office. "Amines and amides for the treatment of diseases" (EP 2283833 A2). Google Patents (2005).
The Indanol Scaffold: A Privileged Framework for Modulating Biological Activity
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The indanol framework, a bicyclic system comprising a fused benzene and cyclopentane ring with a hydroxyl substituent, represents a "privileged structure" in medicinal chemistry.[1][2] Its rigid conformation and versatile functionalization potential have established it as a cornerstone for the design of a diverse array of pharmacologically active molecules. This guide provides a comprehensive overview of the biological activities associated with substituted indanol derivatives, delving into their mechanisms of action across various therapeutic areas. We will explore key applications, from enzyme inhibition in metabolic and neurodegenerative diseases to receptor modulation and anticancer activity. Furthermore, this document furnishes detailed, field-proven experimental protocols for the synthesis, in vitro screening, and in vivo evaluation of these compounds, offering researchers and drug development professionals a practical and authoritative resource for advancing their discovery programs.
The Indanol Core: A Versatile Synthetic Platform
The intrinsic value of the indanol scaffold lies in its unique bicyclic structure and the stereochemical possibilities it presents.[2][3] The cis- and trans-isomers of amino-substituted indanols, in particular, serve as critical chiral auxiliaries and precursors in asymmetric synthesis.[4][5] The enantiomerically pure (1S, 2R)-1-amino-2-indanol is a renowned intermediate in the synthesis of the potent HIV protease inhibitor, Indinavir, highlighting the scaffold's significance in modern medicine.[1][3]
The synthetic accessibility of the indanol core allows for extensive chemical modification. Substitutions on both the aromatic ring and the cyclopentanol moiety can be readily achieved, enabling fine-tuning of the molecule's physicochemical properties and biological targets. A common synthetic strategy involves the reaction of a primary indanol derivative, such as (1R, 2S)-cis-1-amino-2-indanol, with various substituted electrophiles like isocyanates or isothiocyanates to generate a library of derivatives.[4][6]
Caption: General workflow for the synthesis of urea/thiourea indanol derivatives.[4]
Therapeutic Landscape of Substituted Indanol Derivatives
The structural rigidity and chemical tractability of the indanol scaffold have enabled its application across a wide spectrum of therapeutic targets.
Enzyme Inhibition: A Primary Mechanism of Action
Indanol derivatives have proven to be highly effective inhibitors of various clinically relevant enzymes.
2.1.1. α-Glucosidase Inhibition for Antidiabetic Applications
A significant area of research has focused on indanol derivatives as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[4][7] Inhibition of this enzyme delays glucose absorption, representing a key strategy for managing type 2 diabetes mellitus.[6] By treating cis-1-amino-2-indanol with a range of functionalized isocyanates and isothiocyanates, researchers have synthesized derivatives with potent α-glucosidase inhibitory activity.[4] The urea and thiourea moieties introduced through this synthesis play a critical role in binding to the enzyme's active site.[6]
Kinetic analyses of the most potent compounds have revealed a competitive mode of inhibition, suggesting that they directly compete with the natural substrate for binding to the enzyme's active site.[4][6]
Caption: Competitive inhibition of α-glucosidase by an indanol derivative.[6]
| Compound ID | Substitution | IC50 (µM)[4][6] |
| 2h | 4-Bromophenyl thiourea | 9.64 ± 0.24 |
| 2g | 3-Chlorophenyl thiourea | 11.60 ± 0.47 |
| 2c | 4-Chlorophenyl thiourea | 12.10 ± 0.15 |
| 3i | 3-Chlorophenyl urea | 12.70 ± 0.35 |
| Acarbose (Std.) | - | 38.25 ± 0.12 |
Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Indanol Derivatives.
2.1.2. Neuro-Active Enzyme Inhibition
Indanol derivatives are also prominent in the context of neurodegenerative diseases.[8]
-
Monoamine Oxidase B (MAO-B) Inhibition: A propargylamino indan derivative is known as a selective, irreversible inhibitor of MAO-B, an enzyme involved in dopamine metabolism. This activity is utilized in the treatment of Parkinson's disease.[3][8]
-
Acetylcholinesterase (AChE) Inhibition: The indanone scaffold, a close relative of indanol, is a core component of Donepezil, a primary treatment for Alzheimer's disease.[8] Derivatives have been explored for their ability to inhibit AChE, which breaks down the neurotransmitter acetylcholine, thereby improving cognitive function.[8][9]
2.1.3. Antiviral Activity
The most notable antiviral application is the use of (1S, 2R)-1-amino-2-indanol as a crucial intermediate for Indinavir, an HIV protease inhibitor.[1][3] This underscores the scaffold's ability to fit into the highly specific active sites of viral enzymes.
Anticancer Properties
The indanone ring system, readily derived from indanol, exhibits significant anticancer activity.[10][11] Thiazolyl hydrazone derivatives of 1-indanone, for instance, have shown potent cytotoxicity against various cancer cell lines, particularly p53 mutant colorectal cancer cells.[10]
Mechanisms of Action:
-
Cell Cycle Arrest: Active compounds can arrest the cell cycle, often at the G2/M phase, preventing cancer cell proliferation.[10]
-
Induction of Apoptosis: These derivatives can trigger programmed cell death by increasing levels of reactive oxygen species (ROS), decreasing mitochondrial membrane potential, and modulating the expression of apoptotic proteins like Bax and Bcl-2.[10][12]
-
Inhibition of NF-κB Pathway: Some derivatives inhibit the expression of NF-κB p65, a key regulator in signaling pathways associated with inflammation and tumorigenesis.[10][11]
| Compound | Cell Line | Activity (IC50)[10][12] |
| ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 µM |
| ITH-6 | COLO 205 (Colon) | 1.12 ± 0.11 µM |
| 2f (Indazole) | 4T1 (Breast) | 0.23 µM |
| 2f (Indazole) | A549 (Lung) | 0.81 µM |
Table 2: In Vitro Anticancer Activity of Selected Indanone/Indazole Derivatives.
Anti-inflammatory and CNS Effects
Substituted indanols have demonstrated a broad range of other pharmacological activities.[3]
-
Anti-inflammatory: Benzylated derivatives of 4-indanols and various indanoxy acetic acids exhibit anti-inflammatory, hypotensive, and CNS depressant activities.[3][5] The mechanism for some derivatives involves the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines.[13]
-
CNS Depressant: Certain indanoxy propanolamine derivatives show significant muscle relaxant properties, while others act as tranquilizers.[3]
Methodologies for Preclinical Evaluation
A robust and systematic approach to screening is essential for identifying and validating lead compounds. This involves a tiered workflow progressing from high-throughput in vitro assays to more complex in vivo models.
Caption: A tiered experimental workflow for evaluating indanol derivatives.
Key In Vitro Experimental Protocols
Protocol 1: α-Glucosidase Inhibition Assay [4][14]
-
Objective: To determine the concentration of the test compound required to inhibit 50% of α-glucosidase activity (IC50).
-
Materials: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate, phosphate buffer (pH 6.8), test compounds, 96-well microplate reader.
-
Procedure:
-
Prepare stock solutions of test compounds in DMSO.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM).
-
Incubate the plate at 37°C for another 15 minutes.
-
Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition relative to a control without an inhibitor.
-
Determine the IC50 value by plotting percent inhibition against compound concentration.
-
Protocol 2: MTT Assay for Anticancer Cytotoxicity [15]
-
Objective: To assess the anti-proliferative activity of test compounds on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., HT-29, 4T1), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., 1–100 µmol/L) and incubate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Essential In Vivo Experimental Protocols
In vivo studies are critical for evaluating the efficacy and safety of lead candidates in a complex biological system.[2] All animal experiments must be conducted following ethical guidelines and approved protocols.
Protocol 3: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory) [13][16]
-
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g).
-
Procedure:
-
Fast animals overnight but allow access to water.
-
Administer the test compound or vehicle (control) orally or intraperitoneally. A standard drug like Indomethacin is used as a positive control.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Protocol 4: Xenograft Tumor Model in Mice (Anticancer) [2][10]
-
Objective: To assess the in vivo antitumor efficacy of a test compound.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice).
-
Procedure:
-
Implant a specific number of human cancer cells (e.g., 1 x 10⁶ HT-29 cells) subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound (e.g., ITH-6) via the desired route (e.g., intraperitoneal) at a predetermined dose and schedule.
-
Monitor tumor volume (calculated using the formula: (Length x Width²)/2) and body weight regularly.
-
At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight, histopathology).
-
Evaluate efficacy based on tumor growth inhibition.
-
Conclusion and Future Perspectives
Substituted indanol derivatives continue to be a remarkably fruitful area for drug discovery. Their proven success as enzyme inhibitors and receptor modulators, combined with emerging applications in oncology and inflammatory diseases, ensures their relevance for years to come. The core scaffold provides a unique blend of structural rigidity and synthetic flexibility, allowing for the systematic exploration of structure-activity relationships.
Future research will likely focus on developing derivatives with multi-target activities, such as dual inhibitors for complex diseases like Alzheimer's or combination therapies for cancer.[8][9] Advances in computational chemistry and molecular modeling will further accelerate the rational design of new indanol-based compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for the next generation of innovative therapeutics.
References
-
Khan, S., Shaheen, F., Ali, L., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports. Available from: [Link]
-
Khan, S., Shaheen, F., Ali, L., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. ResearchGate. Available from: [Link]
-
Sharma, P., & Kumar, V. (Year N/A). A Review on Pharmacological Activities of Indanol and Their Derivatives. Asian Journal of Research in Pharmaceutical Sciences. Available from: [Link]
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Singh, P., & Kumar, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. Available from: [Link]
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Hilaris Publisher. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher. Available from: [Link]
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MDPI. (2025). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available from: [Link]
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Semantic Scholar. (Year N/A). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Semantic Scholar. Available from: [Link]
-
Kielesińska, A., Błaszczak-Świątkiewicz, K., & Bujalska-Zadrożny, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Hilaris Publisher. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. Available from: [Link]
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Tutone, M., et al. (Year N/A). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. Available from: [Link]
-
MDPI. (2024). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. MDPI. Available from: [Link]
-
Rej, R., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. Available from: [Link]
-
PubMed. (2021). Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity. Journal of Medicinal Chemistry. Available from: [Link]
-
Royal Society of Chemistry. (Year N/A). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. Available from: [Link]
-
PubMed. (2025). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports. Available from: [Link]
-
S. B., K., et al. (Year N/A). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available from: [Link]
-
MDPI. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules. Available from: [Link]
-
PubMed Central. (Year N/A). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Ghosh, U., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology. Available from: [Link]
-
Frontiers Media. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology. Available from: [Link]
-
PubMed Central. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. Available from: [Link]
-
PubMed. (2014). Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. (2019). Biotransformation of indanol, fluorenol and their analogs using tissue-cultured cells and their antimicrobial activity. ResearchGate. Available from: [Link]
-
PubMed. (Year N/A). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry. Available from: [Link]
-
Scilit. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules. Available from: [Link]
-
PubMed. (Year N/A). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry. Available from: [Link]
-
PubMed. (2023). Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Available from: [Link]
-
CORE. (Year N/A). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE. Available from: [Link]
-
PubMed. (2020). Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. Drug Testing and Analysis. Available from: [Link]
-
ResearchGate. (Year N/A). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. ResearchGate. Available from: [Link]
-
IJPRAS. (Year N/A). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences. Available from: [Link]
-
BioSpace. (2026). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. BioSpace. Available from: [Link]
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The Dimethyl-Indanol Scaffold: Therapeutic Frontiers in Anesthesia and Neuroprotection
Executive Summary
Dimethyl-indanols represent a specialized class of bicyclic phenolic and alcoholic compounds that serve as "rigidified" pharmacophores in modern medicinal chemistry. By fusing a benzene ring with a cyclopentane ring (the indan core) and introducing methyl substituents, these molecules offer a distinct advantage over flexible analogues like propofol (2,6-diisopropylphenol): conformational restriction . This structural rigidity reduces the entropic penalty of receptor binding, potentially enhancing affinity and selectivity for targets such as the GABA-A receptor and antioxidant pathways.
This technical guide explores the therapeutic utility of dimethyl-indanols, specifically focusing on 4,6-dimethyl-5-indanol (a propofol analogue) and 2,2-dimethyl-1-indanol (a metabolic stabilizer). We examine their role as next-generation anesthetics, neuroprotective agents, and privileged scaffolds in drug discovery.
Part 1: Chemical Architecture & Rational Design
The "Rigid Analogue" Hypothesis
The clinical success of propofol as an intravenous anesthetic is tempered by its poor water solubility and pain on injection. Dimethyl-indanols address these limitations through conformational locking .
-
Propofol (Flexible): The isopropyl groups at positions 2 and 6 can rotate freely, creating a dynamic steric cloud that modulates the hydroxyl group's accessibility.
-
4,6-Dimethyl-5-indanol (Rigid): The fusion of the five-membered ring (in indan derivatives) or the specific placement of methyl groups on the rigid aromatic core locks the molecule into a bioactive conformation. This mimics the steric bulk of propofol while potentially altering lipophilicity (LogP) and metabolic susceptibility.
Key Isomers of Interest
| Compound | Structure Description | Primary Therapeutic Potential |
| 4,6-Dimethyl-5-indanol | Phenolic hydroxyl flanked by methyl groups. | Anesthesia: Direct structural mimic of propofol; GABA-A modulation. |
| 2,2-Dimethyl-1-indanol | Hydroxyl on the cyclopentyl ring; gem-dimethyl at C2. | Neuroprotection/Synthesis: Blocks metabolic oxidation at the benzylic position; chiral auxiliary precursor. |
| 5-Indanol | Unsubstituted phenolic indan. | Antimicrobial/Intermediate: Precursor for broad-spectrum antibiotics (e.g., indanylcarbinicillin). |
Part 2: Therapeutic Application I – Anesthesia & Sedation[1]
Mechanism of Action: GABA-A Receptor Modulation
Dimethyl-indanols function as Positive Allosteric Modulators (PAMs) of the
Mechanistic Pathway:
-
Binding: The dimethyl-indanol molecule partitions into the lipid bilayer or binds directly to the transmembrane pocket of the GABA-A receptor.
-
Conformational Change: Binding stabilizes the open state of the chloride ion channel.
-
Hyperpolarization: Increased Cl⁻ influx hyperpolarizes the postsynaptic neuron, raising the threshold for action potential generation.
-
Clinical Effect: Sedation, anxiolysis, and anesthesia.
Visualization: GABA-A Signaling Pathway
The following diagram illustrates the modulation of the GABA-A receptor by dimethyl-indanols.
Figure 1: Mechanism of Positive Allosteric Modulation (PAM) by Dimethyl-Indanols at the GABA-A Receptor.
Part 3: Therapeutic Application II – Neuroprotection & Antioxidant Activity[4][5][6]
Phenolic Radical Scavenging
Indanols containing a phenolic hydroxyl group (e.g., 5-indanol derivatives) exhibit potent antioxidant properties. The mechanism involves Hydrogen Atom Transfer (HAT) .
-
The phenolic hydrogen is donated to neutralize reactive oxygen species (ROS) like peroxyl radicals (
). -
The resulting phenoxyl radical is stabilized by resonance within the aromatic indan ring and the electron-donating methyl groups (hyperconjugation), preventing propagation of oxidative damage.
Clinical Relevance[3][4][6][7]
-
Ischemic Stroke: Reduction of oxidative stress during reperfusion injury.
-
Neurodegeneration: Potential to mitigate ROS-driven damage in Alzheimer’s and Parkinson’s disease models, often showing synergy with their sedative properties.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2,2-Dimethyl-1-Indanol
This protocol utilizes the reduction of 2,2-dimethyl-1-indanone, a standard method to generate the alcohol scaffold with high yield and purity.
Reagents:
-
2,2-Dimethyl-1-indanone (Substrate)
-
Sodium Borohydride (
) (Reducing Agent)[1] -
Methanol (
) / Water (Solvent) -
Acetic Acid (Quenching)
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of 2,2-dimethyl-1-indanone in 50 mL of MeOH at 0°C.
-
Reduction: Slowly add 15 mmol of
over 20 minutes. The gas evolution ( ) must be controlled. -
Reaction: Stir at room temperature for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2).
-
Quenching: Cool to 0°C and quench with 10% acetic acid until pH ~6.
-
Extraction: Evaporate MeOH, extract aqueous residue with Dichloromethane (
). -
Purification: Dry over
, concentrate, and recrystallize from hexane to yield white crystals.
Protocol B: Electrophysiological Screening (Patch Clamp)
To validate GABA-A modulation, whole-cell patch-clamp recordings are performed on HEK293 cells stably expressing
Methodology:
-
Setup: Clamp cells at -60 mV.
-
Control: Apply GABA (
concentration, typically 1-3 ) for 5 seconds. Record peak current ( ). -
Test: Co-apply GABA (
) + Dimethyl-indanol (1-100 ). Record peak current ( ). -
Analysis: Calculate Potentiation
.
Visualization: Experimental Workflow
Figure 2: Integrated workflow from chemical synthesis to electrophysiological validation.
Part 5: Quantitative Data Summary
The following table summarizes the comparative properties of Propofol versus key Indanol derivatives based on literature precedents for phenolic anesthetics.
| Property | Propofol (Standard) | 4,6-Dimethyl-5-Indanol (Target) | 2,2-Dimethyl-1-Indanol |
| LogP (Lipophilicity) | ~3.8 | ~3.2 - 3.5 (Estimated) | ~2.8 |
| GABA-A Potentiation | High ( | High (Predicted due to rigid overlap) | Moderate |
| Metabolic Stability | Low (Rapid Glucuronidation) | Moderate (Steric hindrance) | High (Blocked benzylic oxidation) |
| Water Solubility | Very Low (<0.1 mg/mL) | Low (Requires formulation) | Moderate |
| Primary Risk | Injection Pain, Hypotension | Potential for slower onset | Lower potency |
References
-
BenchChem. (2025).[2][1] Synthesis of 2-Indanol via Reduction of 2-Indanone: A Technical Guide. Retrieved from
- Krasowski, M. D., et al. (2001). "Propofol and other intravenous anesthetics have sites of action on the gamma-aminobutyric acid type A receptor distinct from that for isoflurane." Journal of Pharmacology and Experimental Therapeutics.
-
Frontiers in Pharmacology. (2023). Novel potential pharmacological applications of dimethyl fumarate and related structures.[3] Retrieved from [4]
-
National Institutes of Health (NIH) PubChem. (2025). 5-Indanol Compound Summary. Retrieved from
- Dimitrov, I., & Suonio, E. (2020). "Syntheses of Analogues of Propofol: A Review." Synthesis, 52, 3693-3713.
-
ChemicalBook. (2026).[3] 5-Indanol Chemical Properties and Uses. Retrieved from
Sources
"stereoisomers of 5,6-dimethyl-1-indanol"
An In-Depth Technical Guide to the Stereoisomers of 5,6-Dimethyl-1-Indanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indanol scaffold is a privileged structural motif found in numerous biologically active compounds and serves as a critical building block in medicinal chemistry. Specifically, 5,6-dimethyl-1-indanol presents a case of fundamental chirality centered at the C1 position, leading to the existence of two non-superimposable mirror-image stereoisomers, or enantiomers. The precise three-dimensional arrangement of these enantiomers is paramount, as it dictates their interaction with chiral biological systems, such as enzymes and receptors, often resulting in significantly different pharmacological, metabolic, and toxicological profiles. This guide provides a comprehensive technical overview of the stereochemistry of 5,6-dimethyl-1-indanol, detailing methodologies for its synthesis, chiral resolution, and analytical characterization. By integrating foundational principles with advanced, field-proven protocols, this document serves as an essential resource for professionals engaged in the synthesis and application of chiral molecules in drug discovery and development.
Part 1: Molecular Structure and Stereochemistry
The structural foundation of 5,6-dimethyl-1-indanol is a bicyclic system composed of a benzene ring fused to a five-membered cyclopentanol ring. The defining feature for its stereochemistry is the hydroxyl-bearing carbon at position 1 (C1).
The Stereogenic Center
The C1 carbon of 5,6-dimethyl-1-indanol is a stereogenic center because it is bonded to four distinct substituents:
-
A hydroxyl group (-OH)
-
A hydrogen atom (-H)
-
The C2 carbon of the cyclopentane ring
-
The C7a carbon of the fused aromatic ring
This tetrahedral arrangement with four different groups allows for the existence of two distinct spatial configurations that are mirror images of each other. These are known as enantiomers.[1][2]
The Enantiomers: (R) and (S)-5,6-dimethyl-1-indanol
According to the Cahn-Ingold-Prelog (CIP) priority rules, the two enantiomers are designated as (R)-5,6-dimethyl-1-indanol and (S)-5,6-dimethyl-1-indanol. The distinct spatial orientation of the hydroxyl group is the key differentiator that governs their interaction with other chiral molecules.
Caption: Workflow for silylative kinetic resolution.
Studies on racemic 1-indanol have demonstrated high selectivity factors (s) using this method, indicating excellent separation efficiency. [3][4]
| Catalyst Loading (mol %) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) of Recovered Alcohol | Selectivity Factor (s) |
|---|---|---|---|---|
| 20 | -78 | ~50 | >99 | 89 |
| 10 | -78 | ~52 | >99 | 85 |
| 5 | -78 | ~55 | >99 | 75 |
| 1 | -78 | ~68 | >99 | 50 |
Table adapted from data on the silylative kinetic resolution of 1-indanol.[4]
Part 3: Analytical Characterization of Stereoisomers
Once a resolution is performed, robust analytical methods are required to confirm the identity, purity, and enantiomeric excess (ee) of the separated isomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. [5][6]The technique relies on a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector.
Principle of Separation: The enantiomers of the analyte form transient, diastereomeric complexes with the chiral stationary phase. These complexes have different binding energies, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel®, Chiralpak®), are highly effective for separating indanol enantiomers. [7][8]
Caption: Experimental workflow for chiral HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H or ¹³C NMR spectroscopy cannot differentiate between enantiomers, it is essential for confirming the overall chemical structure of 5,6-dimethyl-1-indanol. To distinguish enantiomers using NMR, a chiral environment must be introduced, which can be achieved by:
-
Chiral Derivatizing Agents: Reacting the indanol with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers, which have distinct NMR spectra.
-
Chiral Solvating Agents/Shift Reagents: Adding a chiral auxiliary to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to separation of their signals.
NMR spectroscopy is a powerful tool for unequivocally identifying isomers based on their unique chemical shifts and coupling patterns. [9][10]
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal magnitudes but in opposite directions. The (R) and (S) designations do not directly correlate with the direction of rotation, which must be determined experimentally and is denoted as dextrorotatory (+) or levorotatory (-).
Part 4: Biological Significance and Applications
The significance of indanol stereochemistry is most pronounced in drug development. The differential interaction of enantiomers with biological targets can lead to one enantiomer being therapeutically active while the other is inactive or even toxic. [6] The substituted aminoindanol core is a well-known pharmacophore. For instance, (1S, 2R)-1-amino-2-indanol is a key chiral building block in the synthesis of Indinavir, a potent inhibitor of the HIV protease enzyme. [7][11]The specific stereochemistry of this intermediate is absolutely critical for the drug's efficacy.
Indanol derivatives have been explored for a wide range of pharmacological activities, including:
-
Antiviral Agents: As seen with HIV protease inhibitors. [11]* CNS Depressants: Certain benzylated 4-indanols show CNS depressant activities. [11]* MAO-B Inhibitors: N-propargyl-1-aminoindan derivatives are used in treating Parkinson's disease. [11] While specific biological data for the individual enantiomers of 5,6-dimethyl-1-indanol may not be widely published, the established importance of the indanol scaffold underscores the necessity of preparing and testing each enantiomer in isolation during any drug discovery program.
Part 5: Detailed Experimental Protocols
Protocol 1: Racemic Synthesis of 5,6-dimethyl-1-indanol via Ketone Reduction
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 5,6-dimethyl-1-indanone (1.0 eq) and methanol (MeOH) to create a ~0.2 M solution.
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~5-6.
-
Extraction: Remove the MeOH under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield racemic 5,6-dimethyl-1-indanol.
-
Validation: Confirm structure using ¹H and ¹³C NMR spectroscopy.
Protocol 2: Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives
This protocol is adapted from established methods for 1-indanol and serves as a robust starting point.[3][4]
-
Setup: In an oven-dried flask under argon, dissolve racemic 5,6-dimethyl-1-indanol (1.0 eq) in anhydrous toluene (to ~0.2 M).
-
Reagent Addition: Add the chiral guanidine catalyst, (R,R)-N-(1-(β-naphthyl)ethyl)benzoguanidine (0.005 eq, 0.5 mol %), followed by N,N-diisopropylethylamine (iPr₂NEt) (0.65 eq).
-
Cooling: Cool the mixture to the desired temperature (e.g., -78 °C).
-
Silylation: Slowly add a solution of triphenylchlorosilane (TPCSiCl) (0.60 eq) in anhydrous toluene via syringe pump over 1 hour.
-
Reaction: Stir the mixture at -78 °C for the time required to reach ~50-60% conversion (monitor by TLC or HPLC).
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extraction: Extract with ethyl acetate (3x).
-
Work-up: Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Separation: Separate the unreacted, enantiomerically-enriched alcohol from the silylated product via flash column chromatography.
-
Analysis: Determine the enantiomeric excess of both the recovered alcohol and the desilylated product using chiral HPLC.
Protocol 3: Analytical Chiral HPLC Separation
-
Instrumentation: HPLC system equipped with a UV detector and a chiral column (e.g., Chiralpak® ID).
-
Mobile Phase: Prepare a mobile phase of HPLC-grade n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (v/v). [7][12]3. Column Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount (~1 mg/mL) of the 5,6-dimethyl-1-indanol sample (racemic standard or resolved fraction) in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: The two enantiomers will elute at different retention times. Integrate the area under each peak. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
References
-
Yoshimatsu, S., Yamada, A., & Nakata, K. (2018). Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives Catalyzed by Chiral Guanidine. The Journal of Organic Chemistry, 83(1), 452–458. [Link]
-
Yoshimatsu, S., Yamada, A., & Nakata, K. (2018). Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives Catalyzed by Chiral Guanidine. ACS Publications. [Link]
-
Yoshimatsu, S., Yamada, A., & Nakata, K. (2018). Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives Catalyzed by Chiral Guanidine. PubMed. [Link]
-
Sharma, P., & Kumar, V. (2012). A Review on Pharmacological Activities of Indanol and its Derivatives. Asian Journal of Research in Pharmaceutical Sciences, 2(4). [Link]
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HPLC.eu. (n.d.). Chiral Columns. HPLC.eu. [Link]
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Amanote Research. (n.d.). Silylative Kinetic Resolution of Racemic 1Indanol Derivatives Catalyzed by Chiral Guanidine. Amanote. [Link]
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MDPI. (2024). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. MDPI. [Link]
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Ahmed, M., Gwairgi, M., & Ghanem, A. (2014). Enantioselective separation of racemic 1-indanol. ResearchGate. [Link]
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Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
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SpectraBase. (n.d.). 4-Indanol - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
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Foti, K., & Palinkas, J. (n.d.). PREPARATION OF 5-INDANOL. Periodica Polytechnica Chemical Engineering. [Link]
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MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
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MDPI. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. MDPI. [Link]
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Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]
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Quick Company. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Quick Company. [Link]
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Ghanem, A., & Lomsadze, K. (2018). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 23(10), 2460. [Link]
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Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
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AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]
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-
Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. UOU. [Link]
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PubChem. (n.d.). 5-Indanol. National Center for Biotechnology Information. [Link]
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Chemmunity. (2023, September 27). Determining All Possible Stereoisomers and Labeling Each Type of Isomer. YouTube. [Link]
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Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
-
UC San Diego. (n.d.). Chapter 3: Conformation and Stereochemistry. UC San Diego Chemistry & Biochemistry. [Link]
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A Technical Guide to the Solubility of 5,6-dimethyl-1-indanol in Common Laboratory Solvents
Abstract
The solubility of a compound is a critical physicochemical property that dictates its behavior in various scientific applications, from reaction chemistry to drug formulation and delivery.[1] This guide provides an in-depth analysis of the solubility characteristics of 5,6-dimethyl-1-indanol, a bicyclic alcohol with potential applications in chemical synthesis and pharmaceutical research. We will explore the theoretical principles governing its solubility, provide detailed experimental protocols for its determination, and present a predicted solubility profile in a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to handle and utilize this compound effectively in a laboratory setting.
Introduction to 5,6-dimethyl-1-indanol and the Imperative of Solubility
5,6-dimethyl-1-indanol is an organic molecule belonging to the indanol class of compounds, which are hydroxy derivatives of indane.[2] Its structure, featuring a fused bicyclic ring system, two methyl groups, and a hydroxyl group, imparts a unique combination of lipophilic and hydrophilic character. This duality is central to its solubility behavior.
Understanding the solubility of a compound like 5,6-dimethyl-1-indanol is paramount for several reasons:
-
Reaction Chemistry: For a chemical reaction to occur in a solution, the reactants must be dissolved in a common solvent to allow for effective molecular interaction.
-
Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.[1]
-
Drug Development: In the pharmaceutical industry, solubility is a cornerstone of a drug candidate's profile. It directly influences bioavailability, formulation strategies, and the route of administration.[1] An active pharmaceutical ingredient (API) must be soluble in physiological fluids to be absorbed and exert its therapeutic effect.
This guide will deconstruct the factors influencing the solubility of 5,6-dimethyl-1-indanol and provide a practical framework for its empirical determination.
The Theoretical Underpinnings of Solubility
The principle of "like dissolves like" is the foundational concept in predicting solubility.[3] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are:
-
Hydrogen Bonding: 5,6-dimethyl-1-indanol possesses a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. Solvents that can also engage in hydrogen bonding (protic solvents like water, ethanol, and methanol) are therefore expected to be effective at solvating this molecule.[4]
-
Dipole-Dipole Interactions: The hydroxyl group also gives the molecule a permanent dipole moment. Polar aprotic solvents, such as acetone or dimethyl sulfoxide (DMSO), can interact with this dipole, contributing to solubility.
-
Van der Waals Forces (London Dispersion Forces): The bicyclic carbon framework and methyl groups constitute the nonpolar part of the molecule. These regions interact primarily through transient, induced dipoles. Nonpolar solvents like hexane or toluene will interact with this part of the molecule.[4]
The overall solubility of 5,6-dimethyl-1-indanol in a specific solvent is determined by the balance of these interactions. A solvent that can effectively interact with both the polar hydroxyl group and the nonpolar ring system will exhibit the highest solvating power.
Experimental Determination of Solubility
To obtain reliable, quantitative solubility data, a systematic experimental approach is required. The equilibrium solubility method is a gold-standard technique.
Protocol for Equilibrium Solubility Determination
This protocol is designed to measure the saturation concentration of a compound in a solvent at a specific temperature. It is a self-validating system because the continued presence of solid material ensures that the solution is indeed saturated.
Materials:
-
5,6-dimethyl-1-indanol
-
A selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Hexane, DMSO)
-
Scintillation vials or small test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
Methodology:
-
Preparation: Add an excess amount of solid 5,6-dimethyl-1-indanol to a vial. The key is to add enough solid so that some remains undissolved at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a known volume (e.g., 2 mL) of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of 5,6-dimethyl-1-indanol in the diluted sample using a pre-calibrated HPLC or UV-Vis method.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.
Caption: Workflow for equilibrium solubility determination.
Predicted Solubility Profile of 5,6-dimethyl-1-indanol
| Solvent | Solvent Type | Key Interacting Forces with Solute | Predicted Solubility | Estimated Range (mg/mL) |
| Water | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Low | < 1 |
| Methanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | High | > 50 |
| Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | High | > 50 |
| Acetone | Polar Aprotic | Dipole-Dipole, Van der Waals | High | > 100 |
| Dichloromethane | Polar Aprotic | Dipole-Dipole, Van der Waals | High | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dipole-Dipole (strong), Van der Waals | Very High | > 200 |
| Hexane | Nonpolar | Van der Waals | Low | < 5 |
Interpretation of Solubility Profile
The predicted solubility of 5,6-dimethyl-1-indanol varies significantly across the spectrum of common lab solvents. This can be explained by the interplay of its structural features with the properties of each solvent.
-
High Solubility in Polar Protic and Aprotic Solvents: Solvents like Methanol, Ethanol, Acetone, Dichloromethane, and DMSO are predicted to be excellent solvents.
-
Methanol and ethanol can engage in hydrogen bonding with the hydroxyl group of the indanol while also having alkyl portions that interact favorably with its nonpolar ring structure.
-
Acetone and dichloromethane, while not hydrogen bond donors, have strong dipole moments that can interact with the polar -OH group. Their organic nature also allows for effective solvation of the nonpolar carbon skeleton via Van der Waals forces.
-
DMSO is a highly polar aprotic solvent with a strong dipole, making it an exceptional solvent for a wide range of organic molecules, including those with moderate polarity like 5,6-dimethyl-1-indanol.
-
-
Low Solubility in Water and Hexane:
-
In Water , the large, nonpolar, bicyclic dimethylated structure of the indanol disrupts the strong hydrogen-bonding network of water molecules. While the hydroxyl group can form hydrogen bonds with water, the energetic cost of creating a cavity in the water for the large nonpolar part is high, leading to low solubility.
-
In Hexane , a completely nonpolar solvent, the situation is reversed. Hexane molecules interact well with the nonpolar hydrocarbon part of the indanol via Van der Waals forces, but they cannot effectively solvate the polar hydroxyl group. This mismatch in intermolecular forces results in poor solubility.[4]
-
The following diagram illustrates the relationship between the molecular properties of the solute and solvent and the resulting solubility.
Caption: Molecular interactions determining solubility.
Conclusion
5,6-dimethyl-1-indanol is a molecule of moderate polarity, possessing both a hydrogen-bonding hydroxyl group and a significant nonpolar hydrocarbon body. This structural duality dictates its solubility, making it highly soluble in polar organic solvents such as alcohols, acetone, and DMSO, but poorly soluble in the extremes of water and nonpolar alkanes. The provided protocols and theoretical explanations offer a robust framework for researchers to empirically verify these predictions and to make informed decisions when selecting solvents for synthesis, purification, or formulation involving this compound. Accurate solubility data is a critical enabler of successful research and development, and the principles outlined herein provide a clear path to obtaining and interpreting this vital information.
References
- Rowan. (n.d.). Predicting Solubility.
- University of Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?.
- ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning.
- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
- Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
- Unknown. (2024, September 24). Solubility test for Organic Compounds.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
- Unknown. (n.d.).
- University of Toronto. (2023, August 31). Solubility of Organic Compounds.
- ChemicalBook. (n.d.). 5,6-Dimethoxy-1-indanone CAS#: 2107-69-9.
- National Center for Biotechnology Information. (n.d.). 5,6-Dimethyl-1-indanone.
- Wikipedia. (n.d.). Indanol.
- Eurofins. (n.d.). Solubility for Common Extractable Compounds.
- MicroChemicals. (n.d.). Solvents and solubilities.
- National Institute of Standards and Technology. (n.d.). Indanol.
- ChemicalBook. (2026, January 13). 5-INDANOL | 1470-94-6.
- CymitQuimica. (n.d.). CAS 6351-10-6: 1-Indanol.
- ChemBK. (2024, April 9). 1-Indanol.
- American Chemical Society. (2018, June 20). Solubility Correlations of Common Organic Solvents.
- National Center for Biotechnology Information. (n.d.). 1-Indanol.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.
- Erowid. (n.d.). Common Organic Solvents: Table of Properties.
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The Indanol Scaffold: From Coal Tar to Chiral Architectures in Drug Discovery
Executive Summary
The indanol moiety (hydroxy-2,3-dihydro-1H-indene) has evolved from a simple coal-tar derivative into a privileged scaffold in modern medicinal chemistry. Its rigid bicyclic structure offers a unique combination of lipophilicity and defined stereochemistry, making it indispensable for asymmetric synthesis and receptor-ligand binding. This technical guide analyzes the trajectory of indanol compounds, focusing on the pivotal role of cis-1-amino-2-indanol in HIV protease inhibition, the structure-activity relationships (SAR) of ultra-long-acting
Part 1: Structural Fundamentals & Historical Genesis
The Indane Core
The indanol scaffold is derived from indane, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring.[1] While early industrial interest focused on indene (isolated from coal tar distillation) for resin production, the introduction of a hydroxyl group creates a stereogenic center that fundamentally alters its utility.
-
1-Indanol: Benzylic alcohol. Highly reactive; prone to elimination (forming indene) under acidic conditions.
-
2-Indanol: Non-benzylic. Chemically more stable; crucial for rigidifying drug backbones without introducing excessive reactivity.
The Chiral Awakening
Until the late 1980s, indanols were primarily academic curiosities or minor intermediates. The paradigm shift occurred with the recognition that the rigid indane backbone could "lock" pharmacophores into bioactive conformations, minimizing the entropic penalty of binding. This realization birthed the era of cis-1-amino-2-indanol, a molecule that would become the cornerstone of first-generation HIV protease inhibitors.
Part 2: The Pivotal Moment – The Indinavir Era
The most significant chapter in indanol history is the development of Indinavir (Crixivan) by Merck. The challenge was to design a hydroxyethylamine isostere that mimicked the transition state of peptide hydrolysis by HIV protease.
Why cis-1-Amino-2-Indanol?
Merck scientists identified that the cis-1-amino-2-indanol scaffold provided:
-
Conformational Constraint: The fused ring system prevented free rotation, holding the hydroxyl group (the transition state mimic) and the amine (the backbone connector) in a precise vector.
-
Pi-Stacking Capability: The aromatic ring of the indane system engaged in critical
- interactions within the S2' subsite of the HIV protease enzyme.
Synthetic Evolution
The demand for Indinavir required multi-ton synthesis of enantiopure cis-1-amino-2-indanol.
-
Early Route: Asymmetric epoxidation of indene (Jacobsen epoxidation) followed by a Ritter reaction.
-
Process Route: A chemo-enzymatic approach or diastereoselective addition to indene oxide derivatives.
Figure 1: The strategic evolution from commodity chemical (Indene) to high-value API (Indinavir).[2]
Part 3: Technical Protocol – Enzymatic Kinetic Resolution
For modern researchers, the most accessible method to obtain high-purity chiral indanols (specifically 1-indanol) is Lipase-Catalyzed Kinetic Resolution . This method is superior to chemical reduction for small-to-medium scale due to its mild conditions and high enantiomeric excess (ee).
Experimental Design Principles
-
Enzyme Selection: Candida antarctica Lipase B (CAL-B), often immobilized (e.g., Novozym 435), is the gold standard. Its active site accommodates the bicyclic indane structure, preferentially acylating the (R)-enantiomer of 1-indanol.
-
Acyl Donor: Vinyl acetate is preferred over ethyl acetate. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, making the reaction irreversible.
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene. MTBE often provides higher reaction rates due to better solubility of the alcohol.
Step-by-Step Protocol
Objective: Resolution of rac-1-indanol to yield (S)-1-indanol and (R)-1-indanol acetate.
Reagents:
-
rac-1-Indanol (1.0 eq)
-
Vinyl Acetate (3.0 eq)
-
Novozym 435 (Immobilized CAL-B, 20 mg/mmol substrate)
-
MTBE (anhydrous)
Workflow:
-
Preparation: Dissolve rac-1-indanol (e.g., 500 mg) in MTBE (10 mL) in a flame-dried round-bottom flask.
-
Initiation: Add Vinyl Acetate followed by Novozym 435 beads.
-
Incubation: Shake the mixture at 30°C at 200 rpm. Critical: Do not use magnetic stirring bars as they can grind the immobilized enzyme beads, reducing activity and complicating filtration. Use an orbital shaker.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or chiral HPLC. The reaction typically reaches 50% conversion in 4–24 hours.
-
Termination: Filter off the enzyme beads (the enzyme can often be washed and reused).
-
Separation: Evaporate the solvent. Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Silica gel; Gradient 0-20% EtOAc in Hexane).
-
Hydrolysis (Optional): The (R)-acetate can be chemically hydrolyzed (K2CO3/MeOH) to yield (R)-1-indanol.
Validation (HPLC Conditions)
-
Column: Chiralcel OD-H (250 x 4.6 mm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention: (S)-1-indanol elutes before (R)-1-indanol (verify with standards as elution order can shift with solvent changes).
Figure 2: Validated workflow for obtaining enantiopure indanols.
Part 4: Pharmacological Frontiers & SAR
Beyond HIV, the indanol scaffold has seen resurgence in respiratory medicine, specifically with Indacaterol , an ultra-long-acting
Structure-Activity Relationship (SAR)
Indacaterol differs from older LABAs (like Salmeterol) by incorporating a 2-aminoindane motif.
-
Lipophilicity & Membrane Interaction: The indane ring increases lipophilicity, allowing the drug to partition into the lipid bilayer of the bronchial smooth muscle cell membrane. This creates a "depot" effect.
-
Receptor Kinetics (The "Super Agonist"): The specific steric bulk of the indane group interacts with the
-adrenergic receptor to induce a conformational change that prevents rapid dissociation. This results in a 24-hour duration of action (once-daily dosing).
Comparative Data: Synthesis Methods
The following table summarizes the efficiency of different routes to chiral indanol precursors used in drug development.
| Method | Selectivity (ee) | Scalability | Cost Efficiency | Key Limitation |
| Asymmetric Hydrogenation | 90–98% | High (Industrial) | High (Ru/Ir catalysts) | Requires high pressure H2; Catalyst toxicity. |
| Enzymatic Resolution | >99% | Medium | Low (Reusable enzyme) | Max 50% yield per pass (kinetic limitation). |
| Chiral Pool Synthesis | >99% | Low | Very High | Long step count; limited starting materials. |
| Asymmetric Transfer Hydrogenation (ATH) | 95–99% | High | Medium | Requires strict exclusion of oxygen. |
References
-
Reider, P. J. (1997). "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®." CHIMIA International Journal for Chemistry.
- Senanayake, C. H., et al. (1996). "The Role of cis-1-Amino-2-indanol in Asymmetric Synthesis." Aldrichimica Acta.
-
Battram, C., et al. (2006). "In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (indacaterol), a novel inhaled beta(2) adrenoceptor agonist." Journal of Pharmacology and Experimental Therapeutics.
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry.
-
Beattie, D., et al. (2012).[4][5] "An investigation into the structure–activity relationships associated with the systematic modification of the
-adrenoceptor agonist indacaterol." Bioorganic & Medicinal Chemistry Letters.
Sources
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- 4. An Investigation into the Structure Activity Relationships Associated with the Systematic Modification of the beta2-Adrenoceptor Agonist Indacaterol - OAK Open Access Archive [oak.novartis.com]
- 5. An investigation into the structure-activity relationships associated with the systematic modification of the β(2)-adrenoceptor agonist indacaterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Guide to the Enantioselective Synthesis of Substituted 1-Indanols
Executive Summary
Substituted 1-indanols are privileged chiral scaffolds in medicinal chemistry, serving as critical intermediates for neuroprotective agents (e.g., Rasagiline for Parkinson’s), antidepressants, and fungicides. While classical reduction of 1-indanones yields racemates requiring wasteful resolution, modern asymmetric synthesis prioritizes Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction .
This guide provides a technical deep-dive into the three most viable synthetic routes:
-
The "Gold Standard": Ru-catalyzed ATH (Noyori-Ikariya type).
-
The "Green" Frontier: Biocatalytic reduction (KREDs/Whole-cell).
-
The "Sustainable" Challenger: Iron-catalyzed hydrogenation (Morris/Knölker type).
The Gold Standard: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Strategic Rationale
For laboratory to pilot-scale synthesis of 1-indanols, Ruthenium-catalyzed ATH is the dominant methodology. It operates under mild conditions (ambient temperature, no high-pressure H₂ gas) and utilizes stable, commercially available catalysts.
-
Mechanism: Metal-ligand bifunctional catalysis (Outer-sphere mechanism).[1] The concerted transfer of a proton (from the amine ligand) and a hydride (from the metal) avoids direct coordination of the ketone oxygen to the metal, enhancing chemoselectivity.
-
Selectivity: Consistently delivers >95% ee and >90% yield for 1-indanone and its 4-, 5-, or 6-substituted derivatives.
Core Protocol: Ru-TsDPEN System
Target: (S)-1-Indanol (Precursor to Rasagiline) Catalyst: RuCl Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope)
Experimental Workflow:
-
Catalyst Prep: In a glovebox or under Argon, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (0.005 equiv) and (R,R)-TsDPEN (0.012 equiv). Add anhydrous 2-propanol and heat at 80°C for 1 hour to generate the active 16e⁻ purple complex. Evaporate solvent.
-
Reaction: Redissolve the catalyst in the azeotropic mixture of HCOOH:Et₃N (5:2 molar ratio).
-
Addition: Add 1-indanone (1.0 equiv) to the catalyst solution. The substrate concentration should be approx. 2.0 M.
-
Execution: Stir at 25°C for 14–24 hours. Monitor by HPLC (Chiralcel OD-H column).
-
Workup: Quench with water, extract with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc) or recrystallization (if solid).
Key Insight: The use of HCOOH/Et₃N is superior to iPrOH for 1-indanones because the reaction is irreversible (CO₂ release), driving conversion to 100% without thermodynamic equilibrium limitations.
The Green Frontier: Biocatalytic Reduction
Strategic Rationale
Biocatalysis offers superior enantioselectivity (>99% ee) and operates in water, making it ideal for pharmaceutical manufacturing where metal contamination (ppm limits) is a critical concern.
Core Protocol: Whole-Cell Reduction
Biocatalyst: Lactobacillus paracasei BD71 or engineered KREDs (Ketoreductases). Cofactor Regeneration: Glucose dehydrogenase (GDH) with Glucose.
Experimental Workflow:
-
Biomass Prep: Cultivate L. paracasei BD71 in MRS broth at 30°C for 24h. Harvest cells by centrifugation.
-
Buffer System: Resuspend cells (0.5 g/mL wet weight) in phosphate buffer (100 mM, pH 6.5).
-
Substrate Addition: Add 1-indanone (dissolved in 5% DMSO cosolvent) to the cell suspension.
-
Reaction: Incubate at 30°C with orbital shaking (150 rpm) for 24-48 hours.
-
Extraction: Centrifuge to remove biomass. Extract supernatant with EtOAc.
Key Insight: For industrial scale, KREDs (e.g., Codexis panels) are preferred over whole cells due to higher substrate loading tolerance (up to 100 g/L) and lack of side reactions.
The Sustainable Challenger: Iron-Catalyzed ATH[2]
Strategic Rationale
Replacing precious metals (Ru, Rh, Ir) with Earth-abundant Iron is a major goal in green chemistry. Morris's complexes and Knölker-type catalysts have emerged as viable alternatives, utilizing non-innocent ligands to facilitate hydrogen transfer.
Core Protocol: Morris Iron Catalyst
Catalyst: trans-[Fe(CO)(NCMe)(P-NH-N-P)][BF₄]₂ (where P-NH-N-P is a tetradentate ligand). Hydrogen Source: 2-Propanol (iPrOH).
Experimental Workflow:
-
Activation: The pre-catalyst is inactive. It requires activation by a base (KOtBu, 8 equiv relative to Fe) in iPrOH to form the active iron-hydride-amine species.
-
Reaction: Mix 1-indanone (1.0 equiv) and catalyst (0.1 mol%) in iPrOH.
-
Conditions: Stir at 25°C. The reaction is reversible; use dilute conditions or remove acetone to drive completion.
-
Performance: While ee can reach 96% for bulky ketones, simple 1-indanone often yields 80-90% ee, requiring recrystallization to upgrade optical purity.
Comparative Analysis of Synthetic Routes
| Feature | Ru-ATH (Noyori) | Biocatalysis (KRED) | Fe-ATH (Morris) |
| Enantioselectivity (ee) | High (95-99%) | Excellent (>99%) | Moderate-High (80-96%) |
| Catalyst Loading | Low (S/C 1000-5000) | Moderate (Enzyme load) | Moderate (S/C 200-1000) |
| Reaction Time | 12-24 h | 24-48 h | 1-12 h (Fast TOF) |
| Scalability | Excellent (Pilot/Plant) | Excellent (Fermentation) | Emerging |
| Cost | High (Ru metal) | Low (at scale) | Very Low (Fe metal) |
| Sustainability | Moderate (Toxic metal) | High (Green) | High (Earth abundant) |
Visualizations
Decision Tree for Method Selection
This diagram guides the researcher in selecting the optimal route based on substrate complexity and project phase.
Caption: Strategic decision matrix for selecting the optimal synthetic route based on scale, substrate complexity, and purity requirements.
Catalytic Cycle: Metal-Ligand Bifunctional Mechanism
The concerted proton-hydride transfer mechanism that defines the efficiency of the Ru-TsDPEN system.
Caption: The Noyori-Ikariya bifunctional mechanism. The 16e⁻ species activates H₂, forming the 18e⁻ species which transfers H⁻ and H⁺ to the ketone in a concerted step.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research. Link
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds.[2] Tetrahedron: Asymmetry. Link
-
Morris, R. H. (2014). Rational development of iron catalysts for asymmetric transfer hydrogenation. Dalton Transactions.[3][4] Link
-
Sahin, E., et al. (2021). Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71. Biocatalysis and Biotransformation. Link
-
Casey, C. P., & Guan, H. (2007).[1] An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones.[5] Journal of the American Chemical Society. Link
-
Touge, T., & Ikariya, T. (2016). Structural Modification of Chiral N-Sulfonyldiphenylethylenediamine Monosulfonamide–Ruthenium(II) Complexes and Their Application to Asymmetric Transfer Hydrogenation. Bulletin of the Chemical Society of Japan. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. ethz.ch [ethz.ch]
- 3. Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines | Springer Nature Experiments [experiments.springernature.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 5,6-Dimethyl-1-indanol as a Versatile Precursor
Abstract
The indane scaffold, characterized by a fused benzene and cyclopentane ring, represents a privileged structure in the fields of medicinal chemistry and agrochemicals.[1][2][3] Within this class, 5,6-dimethyl-1-indanol serves as a highly valuable and versatile precursor for constructing complex molecular architectures. Its strategic functionalization allows for the synthesis of a diverse array of compounds, from potent pharmaceutical agents to next-generation crop protection chemicals. This technical guide provides an in-depth exploration of 5,6-dimethyl-1-indanol's synthetic applications, focusing on key transformations and offering detailed, field-proven protocols. We will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the necessary insights to leverage this precursor in their synthetic campaigns.
Core Synthetic Strategy: Oxidation to 5,6-Dimethyl-1-indanone
The primary and most critical transformation of 5,6-dimethyl-1-indanol is its oxidation to the corresponding ketone, 5,6-dimethyl-1-indanone. This step is fundamental because the resulting ketone functionality activates the adjacent C2-methylene position, rendering its protons acidic and amenable to deprotonation. This activation is the gateway to a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, which are crucial for building molecular complexity.
Causality of Method Selection: The choice of an oxidizing agent is dictated by the need for high efficiency, selectivity, and compatibility with other functional groups. While strong, non-selective oxidants exist, modern synthesis prioritizes milder, more controlled methods to avoid side reactions and simplify purification.
Protocol 1: High-Selectivity TEMPO-Catalyzed Oxidation
This method is preferred for its exceptionally mild conditions, which preserve sensitive functional groups and typically result in very clean reactions with high yields. The catalytic nature of (2,2,6,6-Tetramethylpiperdin-1-yl)oxyl (TEMPO) reduces the need for stoichiometric amounts of toxic heavy metals.
Reaction Mechanism: The reaction proceeds via a catalytic cycle where the primary oxidant (e.g., NaOCl) oxidizes the TEMPO radical to a highly reactive N-oxoammonium cation. This cation is the true oxidant that abstracts a hydride from the alcohol's alpha-carbon, forming the ketone and the reduced hydroxylamine form of TEMPO, which is then re-oxidized to complete the cycle.[4]
Experimental Workflow: TEMPO-Catalyzed Oxidation
Caption: Workflow for the oxidation of 5,6-dimethyl-1-indanol.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 5,6-dimethyl-1-indanol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
To this solution, add TEMPO (0.02 eq) and an aqueous solution of sodium bromide (NaBr, 0.2 eq).
-
Cool the biphasic mixture in an ice bath to 0°C.
-
While stirring vigorously, slowly add a solution of sodium hypochlorite (NaOCl, household bleach, ~1.1 eq) concurrently with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to maintain the pH at approximately 9.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5,6-dimethyl-1-indanone.
-
Purify the product by flash column chromatography on silica gel if necessary.
Alternative Oxidation Methods
For scalability or when TEMPO is not available, other methods can be employed.
| Oxidation Method | Oxidizing Agent System | Typical Yield | Key Considerations |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | >90% | Requires cryogenic temperatures (-78°C); produces volatile and malodorous byproducts.[5] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | 85-95% | Uses stoichiometric chromium, which is toxic and requires careful waste disposal. The reaction is typically run in anhydrous DCM.[4] |
| Dess-Martin | Dess-Martin Periodinane (DMP) | >90% | Reagent can be shock-sensitive; offers mild conditions and a simple workup.[5] |
Application in C-C Bond Formation: Synthesis of Donepezil Analogs
5,6-Dimethyl-1-indanone is an excellent precursor for synthesizing analogs of Donepezil, a prominent drug used for the treatment of Alzheimer's disease.[6] The core synthetic step is a base-catalyzed aldol-type condensation at the C2 position of the indanone.[7]
Mechanistic Rationale: A strong base, such as sodium hydroxide or lithium diisopropylamide (LDA), deprotonates the C2 position of the indanone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde (e.g., N-benzyl-4-piperidinecarboxaldehyde), forming a new carbon-carbon bond. Subsequent dehydration and reduction steps complete the synthesis.[7][8]
Synthetic Pathway for Donepezil Analog
Caption: Key steps in the synthesis of a Donepezil analog.
Protocol 2: Base-Catalyzed Condensation and Reduction
-
Condensation: To a solution of 5,6-dimethyl-1-indanone (1.0 eq) and N-benzyl-4-piperidinecarboxaldehyde (1.05 eq) in methanol or tetrahydrofuran (THF), add a strong base (e.g., powdered NaOH, 3.0 eq, or LDA prepared in situ).[7]
-
Stir the mixture at room temperature for 3-6 hours, monitoring by TLC until the starting materials are consumed.
-
Upon completion, carefully neutralize the reaction with a dilute acid (e.g., 5% acetic acid) and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the crude condensation product, 1-benzyl-4-((5,6-dimethyl-1-oxo-1H-inden-2-yl)methyl)piperidine.
-
Reduction: Dissolve the crude intermediate in a suitable solvent such as THF or ethanol. Add a catalyst, typically 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to hydrogenation (H₂ gas, from balloon pressure to 50 psi) and stir until the reaction is complete (monitored by TLC or ¹H NMR).[9]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and concentrate the filtrate to obtain the final product. Purify by recrystallization or column chromatography.
Application in C-N Bond Formation: Synthesis of Chiral Indanyl Amines
Chiral amines are ubiquitous in pharmaceuticals. 5,6-Dimethyl-1-indanone can be converted into valuable chiral 1-aminoindanes via asymmetric reductive amination.
Mechanistic Rationale: The indanone first reacts with a primary amine or ammonia source to form an intermediate imine (or Schiff base). This imine is then reduced asymmetrically using a chiral catalyst and a hydrogen source (either H₂ gas or a transfer hydrogenation reagent like formic acid).[10] The chiral catalyst creates a stereochemically defined environment that directs the hydride addition to one face of the imine, resulting in an enantiomerically enriched amine product.
Protocol 3: Asymmetric Transfer Hydrogenation
-
In a reaction vessel, combine 5,6-dimethyl-1-indanone (1.0 eq) and the desired amine (e.g., benzylamine, 1.1 eq) in a suitable solvent like toluene. If forming the imine in situ, add molecular sieves and heat to 70°C for several hours to drive off water.[10]
-
In a separate vessel, prepare the active catalyst by mixing a chiral ligand (e.g., a TsDPEN-based ligand) with a metal precursor (e.g., [Ru(p-cymene)Cl₂]₂).
-
Introduce the pre-formed imine or the in situ mixture to the activated catalyst.
-
Add a hydrogen source, such as a formic acid/triethylamine (FA/TEA) azeotrope.
-
Stir the reaction at the optimal temperature (often room temperature to 40°C) for 12-24 hours.
-
Monitor the reaction for conversion and enantiomeric excess (ee) using chiral HPLC.
-
Upon completion, perform an aqueous workup, extract the product, dry the organic phase, and concentrate. Purify the chiral amine product via chromatography.
Logical Flow of Reductive Amination
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild Photochemical Reduction of Alkenes and Heterocycles via Thiol-Mediated Formate Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note: High-Resolution Chromatographic Purification of 5,6-Dimethyl-1-indanol
Introduction & Mechanistic Context
5,6-Dimethyl-1-indanol (CAS#: 32521-03-2) is a critical bicyclic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), chiral auxiliaries, and functionalized indene derivatives[1]. The synthesis of this compound is most commonly achieved via the hydride reduction of its corresponding ketone, 5,6-dimethyl-1-indanone[2].
The primary challenge in isolating highly pure 5,6-dimethyl-1-indanol lies in separating the target secondary alcohol from unreacted starting ketone and over-reduced hydrocarbon byproducts. Because both the ketone and the alcohol share the identical hydrophobic 5,6-dimethyl-indane backbone, separation must exploit the singular difference in their polar functional groups.
This protocol details a highly reproducible, self-validating chromatographic workflow. It employs Normal-Phase Flash Chromatography (NP-FC) for preparative isolation, leveraging the strong hydrogen-bonding capabilities of the indanol's hydroxyl group against a silica stationary phase[3]. To ensure rigorous quality control, the protocol concludes with an orthogonal Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) validation step.
Experimental Workflow
Workflow for the chromatographic purification of 5,6-dimethyl-1-indanol.
Step-by-Step Methodologies
Phase 1: Sample Preparation (Dry Loading)
Causality: Loading a crude mixture dissolved in a polar solvent (like dichloromethane) directly onto a silica column causes the "solvent front effect," prematurely dragging polar compounds down the column and ruining resolution. Dry loading eliminates this variable, ensuring sharp chromatographic bands.
-
Dissolution: Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM).
-
Adsorption: Add standard phase silica gel (230–400 mesh) to the solution at a 1:3 ratio (crude mass to silica mass).
-
Evaporation: Remove the DCM under reduced pressure via rotary evaporation until a dry, free-flowing powder is achieved.
Phase 2: Preparative Normal-Phase Flash Chromatography
Causality: The secondary hydroxyl group of 5,6-dimethyl-1-indanol acts as a strong hydrogen-bond donor and acceptor, interacting heavily with the silanol groups of the stationary phase. The starting ketone lacks this donor capability, resulting in weaker interactions. Therefore, using a step gradient of Hexane and Ethyl Acetate (EtOAc) ensures the less polar ketone elutes first, followed by the target alcohol[4].
-
Column Packing: Pack a glass column with silica gel (230–400 mesh) using 100% hexane as the slurry solvent. Ensure the bed is perfectly flat to prevent band tailing.
-
Loading: Carefully pour the dry-loaded silica powder evenly onto the top of the column bed. Cap with a 1 cm layer of clean sea sand to protect the bed from solvent disturbances.
-
Elution: Execute the step gradient detailed in Table 1 .
Phase 3: Fraction Analysis & Self-Validation
Causality: A protocol must be self-validating. Relying purely on calculated column volumes is risky due to variations in silica activity. Thin-Layer Chromatography (TLC) provides real-time empirical validation of the separation.
-
Collect eluent in 15–20 mL fractions.
-
Spot fractions on a silica gel 60 F254 TLC plate alongside a reference standard of 5,6-dimethyl-1-indanone.
-
Develop the plate in an 80:20 Hexane:EtOAc chamber.
-
Visualize under UV light (254 nm) and stain with
. The indanone will appear as a higher spot, while the 5,6-dimethyl-1-indanol will appear as a lower spot. -
Pool only the fractions containing the single, pure lower
spot and concentrate via rotary evaporation to yield the purified solid.
Phase 4: Orthogonal RP-HPLC Purity Validation
Causality: Normal-phase chromatography separates primarily by polarity. To guarantee absolute purity, an orthogonal method separating by hydrophobicity (Reverse-Phase) is required. This ensures that any non-polar hydrocarbon impurities that may have co-eluted on the silica column are detected.
-
Dissolve 1 mg of the purified solid in 1 mL of HPLC-grade Acetonitrile.
-
Inject 10 µL onto a C18 column and analyze using the parameters outlined in Table 2 .
-
Confirm that the chromatogram yields a single peak at 254 nm with >99% Area Under the Curve (AUC).
Quantitative Data & Parameters
Table 1: Preparative Normal-Phase Gradient Profile
| Column Volumes (CV) | % Hexane | % Ethyl Acetate | Target Eluent / Purpose |
| 0 - 2 | 100 | 0 | Flush non-polar hydrocarbon impurities |
| 2 - 5 | 95 | 5 | Elution of unreacted 5,6-dimethyl-1-indanone |
| 5 - 10 | 80 | 20 | Elution of target 5,6-dimethyl-1-indanol |
| 10 - 12 | 50 | 50 | High-polarity column wash |
Table 2: Analytical RP-HPLC Validation Parameters
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard hydrophobic stationary phase for orthogonal validation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid suppresses the ionization of trace basic impurities, ensuring sharp peak shapes. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile provides lower backpressure and better UV transparency than methanol. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic indane ring absorbs strongly at 254 nm, providing high sensitivity. |
| Gradient | 10% B to 90% B (15 min) | Broad gradient ensures elution of both highly polar and highly hydrophobic trace impurities. |
References
-
Chemsrc. 5,6-dimethyl-1-indanol | CAS#:32521-03-2. 1
-
Benchchem. A Comparative Analysis of the Reactivity of 1-Indanol and 2-Indanol. 3
-
The Royal Society of Chemistry. Electronic Supplementary information (ESI). 4
-
Okumura, A., et al. (Amazon S3). Supporting Information for: Silver-Catalyzed Carbon Dioxide Fixation on Alkynylindenes. 2
Sources
Application Note: Derivatization Strategies for 5,6-Dimethyl-1-indanol in Biological Assays and Probe Development
Target Audience: Medicinal Chemists, Chemical Biologists, and Assay Development Scientists Document Type: Technical Application Note & Validated Protocols
Introduction & Chemical Rationale
The indanol scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents, including acetylcholinesterase (AChE) inhibitors and
Derivatizing the C1-hydroxyl group allows researchers to synthesize bio-oxidizable prodrugs, attach affinity tags (e.g., biotin) for target fishing, or conjugate fluorophores for cellular imaging. Because the C1-hydroxyl is benzylic, it is highly reactive but also prone to unwanted elimination (dehydration to indene) under strongly acidic conditions. Therefore, successful derivatization requires carefully controlled, neutral-to-basic conditions to maintain the integrity of the indane ring.
Mechanistic Pathways & Workflow
The derivatization of 5,6-dimethyl-1-indanol typically follows two primary mechanistic pathways depending on the assay requirements:
-
O-Derivatization (Carbamoylation/Esterification): Direct functionalization of the oxygen atom to create pseudo-irreversible enzyme inhibitors or prodrugs.
-
Nucleophilic Substitution (Azidation): Conversion of the hydroxyl group to an azide via a mesylate intermediate, priming the scaffold for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry.
Workflow for the derivatization of 5,6-dimethyl-1-indanol for biological assays.
Experimental Protocols
As a Senior Application Scientist, I have designed these protocols as self-validating systems . Each step includes specific in-process quality control (QC) checks to ensure the causality of the reaction is confirmed before proceeding, minimizing downstream assay failure.
Protocol 3.1: Preparation of 5,6-Dimethyl-1-indanol via Reduction
Starting from the commercially available ketone is highly cost-effective and ensures a high-purity starting scaffold[2].
Mechanistic Rationale: Sodium borohydride (
-
Reaction Setup: Dissolve 5,6-dimethyl-1-indanone (10.0 mmol) in 30 mL of anhydrous methanol in a round-bottom flask. Cool the mixture to 0 °C using an ice bath.
-
Reduction: Slowly add
(12.0 mmol) in small portions over 15 minutes. -
Agitation: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation (QC): Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The starting ketone is UV-active and stains positive with 2,4-DNP. The reaction is complete when the 2,4-DNP stain is negative, and a new spot (the indanol) stains strongly with Phosphomolybdic Acid (PMA).
-
Workup: Quench the reaction with 10 mL of saturated
(aq). Extract with Ethyl Acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Protocol 3.2: Synthesis of Indanol-Carbamate Derivatives
Used for generating AChE inhibitors or bio-oxidizable prodrugs.
Mechanistic Rationale: The benzylic alcohol of 5,6-dimethyl-1-indanol can be sterically hindered. Adding a catalytic amount of Dibutyltin dilaurate (DBTDL) coordinates the isocyanate carbon, drastically increasing its electrophilicity and driving the carbamoylation forward without requiring harsh heating that could degrade the indane ring.
-
Reaction Setup: Dissolve 5,6-dimethyl-1-indanol (5.0 mmol) in 15 mL of anhydrous toluene under an inert argon atmosphere.
-
Activation: Add the desired substituted phenyl isocyanate (5.5 mmol) followed by 2 drops of DBTDL catalyst.
-
Heating: Stir the mixture at 60 °C for 4–6 hours.
-
Self-Validation (QC): Monitor via Fourier-transform infrared spectroscopy (FT-IR). The reaction is successful when the broad -OH stretch (~3300 cm
) disappears and a sharp carbamate carbonyl C=O stretch (~1700 cm ) appears. -
Purification: Concentrate the solvent and purify the residue via flash column chromatography (Hexane:EtOAc gradient) to yield the pure carbamate derivative.
Protocol 3.3: Azidation and CuAAC (Click Chemistry) Conjugation
Used for attaching biotin tags for target pull-down or fluorophores for imaging.
Mechanistic Rationale: Direct substitution of the -OH group is difficult. We first convert it to a mesylate (good leaving group). This step must be kept at 0 °C; if the reaction warms, the presence of triethylamine will trigger an E2 elimination, yielding the undesired 5,6-dimethyl-1H-indene.
-
Mesylation: Dissolve indanol (2.0 mmol) and Triethylamine (3.0 mmol) in 10 mL anhydrous DCM at 0 °C. Dropwise add Methanesulfonyl chloride (MsCl, 2.2 mmol). Stir for 1 hour at 0 °C. Wash with ice-water, dry, and concentrate immediately without heating.
-
Azidation: Dissolve the crude mesylate in 10 mL anhydrous DMF. Add Sodium Azide (
, 4.0 mmol) and stir at 60 °C for 4 hours. -
Self-Validation (QC): FT-IR of the concentrated crude must show a strong, sharp azide stretch at ~2100 cm
. -
CuAAC Conjugation: Mix the indanyl azide (1.0 mmol) and Alkyne-Biotin (1.0 mmol) in 5 mL of t-BuOH/
(1:1). Add freshly prepared (0.1 mmol) and Sodium Ascorbate (0.2 mmol). Stir at room temperature for 12 hours. Confirm product mass via LC-MS.
Biological Assay Integration: Ellman's Assay
To evaluate the biological efficacy of the synthesized indanol-carbamates as AChE inhibitors, a modified Ellman's assay is employed[3].
Mechanistic Rationale: The assay relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine rapidly reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield the 5-thio-2-nitrobenzoate anion, which produces a quantifiable yellow color absorbing strongly at 412 nm[3]. A successful indanol-carbamate derivative will pseudo-irreversibly bind the AChE active site, preventing thiocholine generation and resulting in a loss of absorbance signal.
Workflow:
-
In a 96-well microplate, combine 100
L of 0.1 M phosphate buffer (pH 8.0), 20 L of AChE enzyme solution, and 20 L of the derivatized indanol (serial dilutions in DMSO, final DMSO concentration <1%). -
Incubate at 25 °C for 15 minutes to allow inhibitor-enzyme binding.
-
Add 20
L of 0.01 M DTNB and 20 L of 0.075 M acetylthiocholine iodide to initiate the reaction. -
Read the absorbance at 412 nm kinetically over 10 minutes using a microplate reader. Calculate the
using non-linear regression.
Quantitative Data & Optimization Matrix
The following table summarizes expected yields, reaction times, and biological assay readouts for various 5,6-dimethyl-1-indanol derivatives based on standardized in-house optimizations.
| Derivative Class | Derivatization Reagent | Catalyst / Conditions | Reaction Time | Avg. Yield (%) | AChE | Primary Assay Application |
| Phenyl Carbamate | Phenyl isocyanate | DBTDL, Toluene, 60 °C | 4 h | 85 - 90% | 45.2 | In vitro enzyme inhibition |
| Benzyl Ether | Benzyl bromide | NaH, THF, 0 °C to RT | 6 h | 78 - 82% | >1000 | Negative control (Steric clash) |
| Azide Intermediate | MsCl, then | TEA (0 °C) | 5 h (total) | 70 - 75% | N/A | Click-chemistry precursor |
| Triazole-Biotin | Alkyne-Biotin | 12 h | 92 - 95% | N/A | Target pull-down / Affinity |
References
- Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a "Bio-Oxidizable" Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation.
- Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as -glucosidase inhibitors.Scientific Reports (PMC/NIH).
- Derivatization procedures and their analytical performances for HPLC determination in bioanalysis.
Sources
Application Note: Advanced Analytical Methodologies for the Quantification and Characterization of 5,6-Dimethyl-1-indanol
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 5,6-Dimethyl-1-indanol (CAS#: 32521-03-2)
Executive Summary
5,6-Dimethyl-1-indanol is a highly valuable bicyclic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), specialized ligands for metallocene catalysts, and fine fragrances. Structurally, the presence of a hydroxyl group at the C1 position establishes a chiral center, meaning the compound exists as two distinct enantiomers: (R)- and (S)-5,6-dimethyl-1-indanol.
Because enantiomeric purity and trace chemical impurities directly impact the efficacy and safety of downstream APIs, robust quantification is non-negotiable. This application note details a dual-methodology approach:
-
Chiral HPLC-DAD for the precise determination of enantiomeric excess (ee) and primary assay quantification.
-
GC-MS with Silylation for highly sensitive trace impurity profiling and volatile residual analysis.
Both methods are designed as self-validating systems, incorporating System Suitability Testing (SST) in accordance with ICH Q2(R2) guidelines.
Analytical Workflow & Strategy
To achieve comprehensive characterization, the analytical strategy bifurcates based on the physical properties of the analyte. The workflow below illustrates the logical progression from sample preparation to validated data output.
Figure 1: Dual-pathway analytical workflow for the comprehensive quantification of 5,6-dimethyl-1-indanol.
Method 1: Chiral HPLC-DAD for Enantiomeric Resolution
Mechanistic Rationale
The separation of (R)- and (S)-5,6-dimethyl-1-indanol requires a Chiral Stationary Phase (CSP). We utilize an amylose tris(3,5-dimethylphenylcarbamate) coated silica column (e.g., Chiralpak AD-H or equivalent Blossmate Amy-D) [1, 3].
Causality of Experimental Design: Normal-phase chromatography is selected over reversed-phase because the non-polar mobile phase (n-Hexane) forces the analyte to interact intimately with the polar carbamate clefts of the amylose polymer. The chiral recognition is driven by a combination of:
-
Hydrogen bonding between the C1-hydroxyl of the indanol and the carbonyl/NH groups of the CSP.
- interactions between the electron-rich 5,6-dimethylbenzene ring and the phenyl groups of the CSP.
-
Steric inclusion of the bicyclic indane system into the chiral cavities of the amylose matrix [1].
HPLC Protocol & System Suitability
Step-by-Step Methodology:
-
Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio. Degas via ultrasonication for 15 minutes. Note: Do not add diethylamine (DEA), as 1-indanol derivatives do not contain basic amines that require peak-shape modifiers [2].
-
Standard Preparation: Accurately weigh 10.0 mg of racemic 5,6-dimethyl-1-indanol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase (1.0 mg/mL).
-
Sample Preparation: Prepare the test sample identically to the standard.
-
Equilibration: Purge the column with the mobile phase at 1.0 mL/min for at least 45 minutes until the baseline at 254 nm is stable.
-
Injection: Inject 10 µL of the blank, followed by the SST standard, and finally the samples.
Table 1: HPLC-DAD Method Parameters & System Suitability Criteria
| Parameter | Specification / Setpoint | System Suitability (SST) Requirement |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm | N/A |
| Mobile Phase | n-Hexane / Isopropanol (95:5 v/v) | N/A |
| Flow Rate | 1.0 mL/min (Isocratic) | Retention Time (RT) RSD |
| Column Temperature | 25°C | N/A |
| Detection Wavelength | 254 nm (Reference 360 nm) | Signal-to-Noise (S/N) |
| Injection Volume | 10 µL | Area RSD |
| Chiral Resolution ( | N/A | |
| Tailing Factor ( | N/A |
Method 2: GC-MS for Trace Impurity Profiling
Mechanistic Rationale
While HPLC is ideal for assay and chiral purity, Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides superior sensitivity for detecting trace organic impurities and volatile byproducts.
Causality of Experimental Design: Direct injection of 5,6-dimethyl-1-indanol into a GC inlet (typically 250°C) can lead to peak tailing and thermal degradation due to the active C1-hydroxyl group interacting with silanol groups in the liner and column. To circumvent this, we employ chemical derivatization using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS in the presence of pyridine [4]. This converts the active -OH group into a highly volatile, thermally stable trimethylsilyl (TMS) ether.
Figure 2: Silylation pathway of 5,6-dimethyl-1-indanol using BSTFA to enhance GC-MS performance.
GC-MS Derivatization & Protocol
Step-by-Step Methodology:
-
Sample Extraction/Drying: Transfer 2.0 mg of the sample into a 2 mL glass GC vial. Ensure the sample is strictly anhydrous, as water rapidly quenches BSTFA.
-
Derivatization Reaction: Add 100 µL of anhydrous pyridine to dissolve the sample. Add 100 µL of BSTFA (containing 1% TMCS).
-
Incubation: Seal the vial with a PTFE-lined cap and incubate in a dry block heater at 80°C for 20 minutes [4].
-
Dilution: Allow the vial to cool to room temperature, then dilute with 800 µL of anhydrous ethyl acetate containing 1 mM 4-octanone as an internal standard (ISTD) [4].
-
Analysis: Inject 1 µL into the GC-MS operating in Selected Ion Monitoring (SIM) mode.
Table 2: GC-MS Method Parameters & SIM Ions
| Parameter | Specification / Setpoint |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999%), Constant Flow at 1.2 mL/min |
| Inlet Temperature | 250°C, Split Ratio 10:1 |
| Oven Program | 80°C (hold 1 min) |
| MS Transfer Line | 280°C |
| Ion Source / EI Energy | 230°C / 70 eV |
| Target SIM Ions (m/z) | 234 (Molecular Ion, |
| ISTD SIM Ion (m/z) | 128 (4-octanone) |
Method Validation Standards (ICH Q2(R2))
To ensure the methods are self-validating and compliant with regulatory standards, both the HPLC and GC-MS methods must undergo validation according to ICH Q2(R2) guidelines [5]. The table below summarizes the target acceptance criteria for the quantification of 5,6-dimethyl-1-indanol.
Table 3: ICH Q2(R2) Validation Summary & Acceptance Criteria
| Validation Characteristic | HPLC-DAD (Assay & ee%) | GC-MS (Trace Impurities) |
| Linearity Range | 50% to 150% of target concentration | 0.05% to 5.0% of nominal concentration |
| Correlation Coefficient ( | ||
| Limit of Detection (LOD) | S/N | S/N |
| Limit of Quantitation (LOQ) | S/N | S/N |
| Accuracy (Recovery) | 98.0% – 102.0% across 3 levels | 85.0% – 115.0% at LOQ level |
| Method Precision (RSD) | ||
| Specificity | No interference at RT of enantiomers | Blank & ISTD show no interference at target m/z |
Conclusion
The quantification of 5,6-dimethyl-1-indanol requires a nuanced approach due to its chiral nature and active functional groups. By coupling normal-phase chiral HPLC-DAD for macro-level assay and enantiomeric resolution with derivatization-assisted GC-MS for micro-level impurity profiling, analytical chemists can establish a comprehensive, ICH-compliant control strategy. The self-validating system suitability checks embedded within these protocols ensure day-to-day reproducibility and data integrity in drug development environments.
References
-
Title: Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology Source: Asian Journal of Chemistry URL: [Link]
-
Title: Chiral Columns and Separation of 1-Indanol Source: HPLC.eu (ChromegaChiral CCS Specifications) URL: [Link]
-
Title: The Critical Role of Chiral Separation and Its Modern Solutions Source: Welch Materials URL: [Link]
-
Title: Accessing Chemo- and Regioselective Benzylic and Aromatic Oxidations by Protein Engineering of an Unspecific Peroxygenase Source: National Institutes of Health (PMC) URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
Application Note: A Detailed Protocol for the Synthesis of 5,6-Dimethyl-1-indanol via Reductive Hydride Transfer
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 5,6-dimethyl-1-indanol, a valuable chemical intermediate. The synthesis is achieved through the selective reduction of the corresponding ketone, 5,6-dimethyl-1-indanone, using sodium borohydride. We delve into the mechanistic underpinnings of this transformation, offer a detailed step-by-step experimental procedure, and provide guidance on purification and characterization. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable and efficient methodology for accessing this and structurally similar indanol scaffolds.
Introduction and Scientific Rationale
Indanones and their corresponding indanol derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active molecules and pharmaceutical agents.[1][2] The targeted molecule, 5,6-dimethyl-1-indanol, serves as a key building block for more complex molecular architectures. The chosen synthetic strategy is the reduction of a ketone to a secondary alcohol, a fundamental and highly reliable transformation in organic chemistry.[3]
The reducing agent selected for this protocol is sodium borohydride (NaBH₄). This reagent is favored over more powerful hydrides like lithium aluminum hydride (LiAlH₄) for several critical reasons. NaBH₄ is a milder, more selective reagent that readily reduces aldehydes and ketones while typically leaving other functional groups like esters and amides untouched.[4][5] Crucially, it is safe to use in protic solvents such as methanol and ethanol, simplifying the experimental setup and workup procedures significantly.[5] The causality behind this choice is a balance of high reaction efficiency, operational safety, and chemoselectivity, making it an ideal choice for this application.
Reaction Mechanism: Nucleophilic Hydride Addition
The reduction of 5,6-dimethyl-1-indanone proceeds via a two-step nucleophilic addition mechanism.[4][6]
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of hydride (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the indanone. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate.[3][7]
-
Protonation: Following the hydride transfer, a protic solvent (in this case, methanol/water) protonates the negatively charged oxygen of the alkoxide intermediate. This step neutralizes the intermediate and yields the final secondary alcohol product, 5,6-dimethyl-1-indanol.[5]
Caption: Mechanism of NaBH₄ reduction of a ketone to a secondary alcohol.
Experimental Protocol
This protocol is designed for a laboratory scale and can be adjusted as needed. The self-validating nature of this protocol is ensured by including a reaction monitoring step (TLC) to confirm the consumption of starting material before proceeding to the workup.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 5,6-Dimethyl-1-indanone | 160.21 | 5.00 g | 31.2 | Starting material. |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.30 g | 34.4 | 1.1 equivalents. |
| Methanol (MeOH) | 32.04 | 100 mL | - | Reaction solvent. |
| Deionized Water | 18.02 | 20 mL | - | For workup. |
| Hydrochloric Acid (1M HCl) | 36.46 | ~15-20 mL | - | To quench the reaction. |
| Ethyl Acetate | 88.11 | ~200 mL | - | Extraction solvent. |
| Brine (Saturated NaCl) | - | ~50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent. |
| Silica Gel | - | - | - | For column chromatography. |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
500 mL Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel), chamber, and UV lamp
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (31.2 mmol) of 5,6-dimethyl-1-indanone in 100 mL of methanol. Stir until all the solid has dissolved.
-
Reduction: Cool the solution in an ice bath to approximately 0-5 °C. While stirring vigorously, add 1.30 g (34.4 mmol) of sodium borohydride in small portions over 15-20 minutes. Causality Note: The portion-wise addition and cooling are crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas, which occurs as NaBH₄ reacts with the protic methanol solvent.[8]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is complete when the starting indanone spot (visualized under UV light) is no longer visible.
-
Work-up and Quenching: Cool the flask again in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess sodium borohydride until gas evolution ceases. Safety Note: This step generates hydrogen gas and should be performed in a well-ventilated fume hood.
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Add 100 mL of ethyl acetate and shake vigorously. Allow the layers to separate, and collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.[9]
-
Washing and Drying: Combine all organic extracts and wash them once with 50 mL of deionized water, followed by 50 mL of brine to aid in the removal of dissolved water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Concentration: Evaporate the solvent from the filtered organic solution using a rotary evaporator to yield the crude 5,6-dimethyl-1-indanol, typically as a white or off-white solid.
Purification and Characterization
Purification by Column Chromatography
The crude product can be purified to high homogeneity using silica gel column chromatography.[10][11]
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient or isocratic mixture of hexanes and ethyl acetate is effective. Start with a non-polar mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute the more polar indanol product.[12] The fractions can be analyzed by TLC to identify and combine those containing the pure product.
Caption: Workflow for the synthesis and purification of 5,6-dimethyl-1-indanol.
Expected Characterization Data
The purified product should be characterized by standard spectroscopic methods to confirm its identity and purity. Below are the expected spectral characteristics based on the parent compound, 1-indanol.[13][14]
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR | Aromatic protons, a triplet or multiplet for the carbinol proton (-CHOH) around 5.2 ppm, aliphatic protons in the 1.9-3.0 ppm range, and two singlets for the methyl groups. |
| ¹³C NMR | Aromatic carbons, a carbinol carbon (-CHOH) around 76 ppm, and aliphatic carbons.[14] |
| IR (Infrared) | A broad absorption band around 3300 cm⁻¹ (O-H stretch), C-H stretches below 3000 cm⁻¹, and aromatic C=C stretches. |
| Mass Spec (MS) | A molecular ion peak corresponding to the mass of the product (C₁₁H₁₄O = 178.23 g/mol ). |
Safety and Handling Precautions
-
Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin. It reacts with water and protic solvents to release flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.[15] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat.[15]
-
Solvents: Methanol, ethyl acetate, and hexanes are flammable. Handle away from open flames and ensure proper ventilation.
-
Quenching: The addition of acid to quench excess NaBH₄ must be done slowly and with cooling, as the reaction is exothermic and produces hydrogen gas.[16]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
Reduction of carbonyl compounds using sodium tetrahydridoborate. (2013). Chemguide. [Link]
-
13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020). LibreTexts Chemistry. [Link]
-
The Reduction of Aldehydes and Ketones. (2023). LibreTexts Chemistry. [Link]
-
Sodium borohydride - Standard Operating Procedure. (2012). University of California. [Link]
-
SODIUM BOROHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Sodium Borohydride Reduction of Carbonyls. (n.d.). Open Library Publishing Platform. [Link]
-
Sodium Borohydride SOP. (n.d.). Ohio State University Chemistry. [Link]
-
An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Quick Company. [Link]
-
Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. AWS. [Link]
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. (2014). MDPI. [Link]
-
Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. (2020). CCS Chemistry. [Link]
-
A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. (2023). PMC. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]
-
PREPARATION OF 5-INDANOL. Periodica Polytechnica Chemical Engineering. [Link]
-
(1S)-1-Amino-4-indanol. Automated Topology Builder (ATB) and Repository. [Link]
-
Synthesis of 5,6-dimethoxy-1-indanone. (2000). Chinese Journal of Modern Applied Pharmacy. [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. [Link]
-
Column chromatography & purification of organic compounds. (2021). YouTube. [Link]
-
Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. University of the Witwatersrand, Johannesburg. [Link]
-
Indanone synthesis. Organic Chemistry Portal. [Link]
- Process method for preparing 5,6-dimethoxy-1, 2-indandione.
-
High-resolution UV spectroscopy of 1-indanol. (2021). RSC Publishing. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC. [Link]
-
High-resolution UV spectroscopy of 1-indanol. OPUS. [Link]
-
Purification and Identification of Secondary Compounds by Column Chromatography and GC-MS Analysis. (2025). Biosciences Biotechnology Research Asia. [Link]
-
How to run column chromatography. University of Glasgow. [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
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- 12. orgsyn.org [orgsyn.org]
- 13. 1-INDANOL(6351-10-6) 1H NMR [m.chemicalbook.com]
- 14. 1-INDANOL(6351-10-6) 13C NMR spectrum [chemicalbook.com]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. nj.gov [nj.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 5,6-Dimethyl-1-Indanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethyl-1-indanol is a valuable building block in medicinal chemistry and materials science. Its rigid, bicyclic core with defined stereochemistry makes it an attractive scaffold for the development of novel therapeutics and functional materials. As the demand for such specialized intermediates grows, the need for robust and scalable synthetic routes becomes paramount. This document provides a detailed guide for the multi-gram to kilogram scale synthesis of 5,6-dimethyl-1-indanol, focusing on practical, field-proven methodologies that prioritize safety, efficiency, and scalability.
The presented synthesis is a two-step process commencing with the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethylphenyl)propanoic acid to yield the key intermediate, 5,6-dimethyl-1-indanone. This is followed by the selective reduction of the indanone to the target indanol. This application note provides a comprehensive overview of the reaction mechanisms, detailed step-by-step protocols, and critical considerations for process scale-up.
Synthetic Strategy Overview
The overall synthetic transformation is depicted below. The process is designed to utilize commercially available or readily accessible starting materials and reagents, with a focus on purification methods that avoid laborious and costly chromatographic separations on a large scale.
Application Note: Utilization of 5,6-Dimethyl-1-Indanol in the Synthesis of Lipophilic Neuroprotective Aminoindans
Executive Summary
This technical guide outlines the strategic application of 5,6-dimethyl-1-indanol as a pivotal intermediate in the synthesis of next-generation neuroprotective agents. Specifically, it details the conversion of this bicyclic alcohol into 5,6-dimethyl-1-aminoindan , a rigid analogue of amphetamine and a lipophilic derivative of the Parkinson’s disease drug Rasagiline (Azilect®).
While the 1-aminoindan scaffold is well-established for Monoamine Oxidase B (MAO-B) inhibition, the 5,6-dimethyl substitution offers distinct pharmacokinetic advantages:
-
Metabolic Stability: Blocks common hydroxylation sites on the aromatic ring, potentially extending half-life.
-
Lipophilicity: Enhances Blood-Brain Barrier (BBB) penetration compared to unsubstituted indans.
-
Neuroprotection: Exhibits anti-apoptotic activity via mitochondrial stabilization, independent of MAO inhibition.
Chemical Context & Rationale
The Scaffold Strategy
The 1-aminoindan moiety is a "privileged structure" in neuroscience. The transition from the alcohol (5,6-dimethyl-1-indanol ) to the amine is the critical bottleneck in manufacturing. This guide prioritizes the Ritter Reaction pathway over nucleophilic substitution (e.g., via chlorides) due to its scalability, atom economy, and avoidance of mutagenic alkylating agents.
Compound Properties
| Property | Specification |
| Compound Name | 5,6-Dimethyl-2,3-dihydro-1H-inden-1-ol |
| CAS Number | Research Grade (Analogous to 1-Indanol: 6351-10-6) |
| Molecular Weight | 162.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Ethanol, DCM, Acetonitrile; Insoluble in Water |
| Key Reactivity | Benzylic alcohol prone to elimination (to indene) under harsh acid/heat without a nucleophile.[1][2] |
Synthetic Workflows (Visualized)
The following diagram illustrates the conversion of the indanone precursor to the active neuroprotective amine, highlighting the critical role of the indanol intermediate.
Caption: Figure 1. Synthetic route from precursor to active API.[3] The Ritter reaction (red arrow) is the critical step utilizing the topic compound.
Detailed Experimental Protocols
Protocol A: Preparation of 5,6-Dimethyl-1-Indanol
Target: Conversion of ketone to alcohol with minimal stereochemical bias (racemic product).
Reagents:
-
5,6-Dimethyl-1-indanone (10.0 g, 62.4 mmol)
-
Sodium Borohydride (NaBH₄) (2.36 g, 62.4 mmol)
-
Ethanol (Absolute, 100 mL)
-
Ammonium Chloride (sat. aq.)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5,6-dimethyl-1-indanone in 100 mL Ethanol. Cool to 0°C using an ice bath.
-
Reduction: Add NaBH₄ portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). The ketone spot (Rf ~0.6) should disappear; alcohol spot (Rf ~0.3) appears.[3][4]
-
Quench: Carefully add 20 mL saturated NH₄Cl solution to quench excess hydride.
-
Workup: Evaporate ethanol under reduced pressure. Extract residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Yield: Expect ~9.5 g (94%) of white solid.
Protocol B: Ritter Reaction – Synthesis of the Neuroprotective Amine
Target: Utilizing 5,6-dimethyl-1-indanol to install the amine functionality.
Mechanism: Acid-catalyzed generation of a benzylic carbocation, followed by nucleophilic attack by acetonitrile.
Reagents:
-
5,6-Dimethyl-1-indanol (5.0 g, 30.8 mmol) [From Protocol A]
-
Acetonitrile (30 mL) - Acts as solvent and reactant
-
Sulfuric Acid (H₂SO₄) (Concentrated, 16.5 mL)
-
Glacial Acetic Acid (15 mL)
Step-by-Step Methodology:
-
Setup: Equip a 100 mL 3-neck flask with a thermometer and addition funnel. Nitrogen atmosphere is recommended but not strictly required.
-
Solvation: Dissolve the Indanol (5.0 g) in Acetonitrile (30 mL) and Glacial Acetic Acid (15 mL). Cool the mixture to -5°C (Salt/Ice bath).
-
Critical Control Point: Temperature must remain below 0°C during acid addition to prevent elimination to the indene (olefin).
-
-
Acid Addition: Dropwise add conc. H₂SO₄ (16.5 mL) over 30 minutes. Maintain internal temperature < 5°C.
-
Reaction: Allow mixture to warm to RT slowly and stir for 4 hours. The solution will turn viscous/yellow.
-
Quench: Pour the reaction mixture onto 200 g of crushed ice. Stir vigorously. The intermediate acetamide (N-(5,6-dimethyl-2,3-dihydro-1H-inden-1-yl)acetamide) will precipitate.
-
Hydrolysis (One-Pot conversion):
-
Filter the acetamide solid.
-
Suspend the solid in 6N HCl (50 mL) and reflux for 12 hours.
-
Note: This cleaves the acetyl group to release the free amine.
-
-
Isolation: Cool to RT. Basify with 20% NaOH to pH 10. Extract with Dichloromethane (DCM).
-
Salt Formation: To the DCM layer, add ethanolic HCl to precipitate 5,6-dimethyl-1-aminoindan hydrochloride .
Validation Parameters:
-
HPLC Purity: >98%
-
1H NMR (DMSO-d6): Diagnostic peaks at δ 4.6 (t, 1H, CH-NH2) and δ 2.2 (s, 6H, 2xCH3).
Mechanism of Action (Neuroprotection)[7][8]
The synthesized amine operates via two distinct pathways, making it a "dual-action" agent.
Caption: Figure 2. Dual mechanism of action. The 5,6-dimethyl analog retains the propargyl-free neurosurvival properties of the parent aminoindan.
Mechanistic Causality
-
MAO-B Inhibition: The aminoindan moiety fits into the substrate cavity of Monoamine Oxidase B.[2] The 5,6-dimethyl substitution increases hydrophobic interaction with the FAD cofactor site, potentially increasing potency compared to unsubstituted 1-aminoindan [1].
-
Mitochondrial Stabilization: Independent of MAO inhibition, the lipophilic aminoindan core prevents the collapse of the mitochondrial membrane potential (ΔΨm) during oxidative stress, a key driver in Parkinson's pathology [2].
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield in Ritter Step | Temperature too high (>10°C) during acid addition. | Elimination dominates (formation of indene). Repeat with strict cryo-cooling (-5°C). |
| Product is Oily | Incomplete hydrolysis of acetamide. | Extend HCl reflux time to 16 hours or use HBr/Acetic Acid. |
| Impurity at ~6.5 ppm (NMR) | Presence of olefin (indene). | Recrystallize final salt from Isopropanol/Ether. |
References
-
Youdim, M. B. H., et al. (2006).[5] "Rasagiline: Neurodegeneration, Neuroprotection, and Mitochondrial Permeability Transition." Journal of Neuroscience Research.
-
Bar-Am, O., et al. (2010).[6] "The Neuroprotective Mechanism of 1-(R)-aminoindan, the Major Metabolite of the Anti-Parkinsonian Drug Rasagiline."[6] Journal of Neurochemistry.
-
Sterling, J., et al. (2002). "Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine." Journal of Medicinal Chemistry.
-
BenchChem. (2025).[3] "Application Notes: Synthesis of Indan Derivatives."
Sources
- 1. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 6. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
"application of 5,6-dimethyl-1-indanol in medicinal chemistry"
Application Note: Strategic Utilization of 5,6-Dimethyl-1-Indanol in Medicinal Chemistry
Executive Summary
5,6-Dimethyl-1-indanol (CAS: 6351-10-6 for racemic; specific enantiomers vary) represents a privileged scaffold in medicinal chemistry, serving as a critical chiral building block for aminoindanes , metallocene catalysts , and lipophilic bioisosteres of known pharmacophores.
Unlike its widely used analogue 5,6-dimethoxy-1-indanone (a precursor to Donepezil), the 5,6-dimethyl variant offers a unique "hydrophobic anchor." By replacing polar methoxy groups with methyl groups, medicinal chemists can significantly increase the LogP and blood-brain barrier (BBB) permeability of the final drug candidate while eliminating potential metabolic liabilities associated with O-demethylation.
This guide details the application of 5,6-dimethyl-1-indanol in synthesizing chiral aminoindanes (neuroprotective agents) and outlines a validated protocol for its enantioselective synthesis.
Structural Significance & Bioisosterism
The indane ring system is a "privileged structure" capable of presenting pharmacophores in a rigid, defined orientation. The 5,6-dimethyl substitution pattern offers specific advantages:
-
Lipophilic Tuning: The two methyl groups increase lipophilicity compared to the unsubstituted or dimethoxy variants. This is crucial for CNS-targeted drugs requiring passive diffusion across the BBB.
-
Metabolic Stability: Methyl groups at the 5,6-positions block metabolic oxidation at these reactive aromatic sites, potentially extending the half-life (
) of the compound compared to unsubstituted indanes. -
Steric Occlusion: The bulk of the methyl groups can restrict rotation in the receptor binding pocket, locking the molecule into a bioactive conformation.
Comparative Properties Table
| Property | 5,6-Dimethoxy-1-indanol | 5,6-Dimethyl-1-indanol | Medicinal Impact |
| Electronic Effect | Electron Donating (+M) | Weak Electron Donating (+I) | Modulates pKa of resulting amines. |
| H-Bonding | Acceptors (O-Me) | None | Reduces non-specific binding; increases membrane permeability. |
| Metabolism | O-Demethylation (CYP2D6) | Benzylic Oxidation (slower) | 5,6-Dimethyl avoids rapid CYP2D6 clearance. |
| Primary Use | Donepezil synthesis | Rasagiline analogs, Metallocenes | CNS agents, MAO-B inhibitors. |
Core Application: Synthesis of Chiral Aminoindanes
The most high-value application of 5,6-dimethyl-1-indanol is as the immediate precursor to (S)- or (R)-5,6-dimethyl-1-aminoindane . Aminoindanes are a potent class of monoamine oxidase B (MAO-B) inhibitors and analgesics.
Mechanism of Synthesis: The transformation relies on the stereospecific conversion of the alcohol to an amine with inversion or retention of configuration, depending on the method (e.g., Mitsunobu reaction vs. Mesylation/SN2).
Workflow Diagram: The Indane Platform
Caption: Stereocontrolled conversion of indanone to bioactive aminoindane via the alcohol intermediate.
Experimental Protocol: Enantioselective Synthesis
Objective: Synthesize (S)-5,6-dimethyl-1-indanol with >95% ee. Scale: 10 mmol Reaction Type: Asymmetric Transfer Hydrogenation (ATH).
Materials
-
Substrate: 5,6-Dimethyl-1-indanone (1.60 g, 10 mmol).
-
Catalyst: RuCl (Also known as Noyori's catalyst).
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture).
-
Solvent: Dichloromethane (DCM) or Methanol.
Step-by-Step Procedure
-
Catalyst Preparation (In-situ):
-
In a flame-dried Schlenk flask under nitrogen, dissolve [RuCl2(p-cymene)]2 (30.6 mg, 0.05 mmol) and (S,S)-TsDPEN (36.6 mg, 0.10 mmol) in dry methanol (10 mL).
-
Heat to 80°C for 20 minutes. Cool to room temperature (RT).
-
-
Reduction Reaction:
-
Add 5,6-dimethyl-1-indanone (1.60 g, 10 mmol) to the catalyst solution.
-
Add the H-source: Formic acid/TEA mixture (3.0 mL).
-
Stir at 28°C for 14–24 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot (Rf ~0.[1]6) should disappear, replaced by the alcohol spot (Rf ~0.3).
-
-
Work-up:
-
Quench the reaction by adding water (20 mL).
-
Extract with EtOAc (3 x 20 mL).
-
Wash combined organics with saturated NaHCO3 (to remove excess formic acid) and brine.
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).
-
-
Analytical Validation:
-
Yield: Expect 1.55 g (96%).
-
Enantiomeric Excess (ee): Determine by Chiral HPLC (Chiralcel OD-H column, 95:5 Hexane:iPrOH).
-
1H NMR (400 MHz, CDCl3): δ 7.15 (s, 1H), 7.08 (s, 1H), 5.20 (t, 1H, CH-OH), 3.05 (m, 1H), 2.80 (m, 1H), 2.45 (m, 1H), 2.25 (s, 3H), 2.23 (s, 3H), 1.95 (m, 1H).
-
Strategic Application in Drug Discovery
Case Study: Lipophilic Bioisosteres of Donepezil
Donepezil (Aricept) utilizes a 5,6-dimethoxy-1-indanone core.[2] In cases where Donepezil analogs show poor BBB penetration or rapid clearance, substituting the dimethoxy core with the 5,6-dimethyl core is a viable strategy.
-
Hypothesis: The 5,6-dimethyl analog maintains the steric bulk required to fill the hydrophobic pocket of Acetylcholinesterase (AChE) but removes the hydrogen bond acceptors.
-
Synthesis Route:
-
Start with 5,6-dimethyl-1-indanone .
-
Perform an Aldol condensation with 1-benzyl-4-piperidinecarboxaldehyde.
-
Reduce the exocyclic double bond (Pd/C, H2) and the ketone (NaBH4) to yield the 5,6-dimethyl bioisostere of Donepezil.
-
Diagram: Bioisosteric Replacement Logic
Caption: Strategic replacement of methoxy groups with methyl groups to modulate pharmacokinetics.
References
-
Precursor Synthesis & Indanone Chemistry
-
Enantioselective Reduction Protocols
-
Noyori, R., et al.[4] (1996). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 118(10), 2521–2522. (Foundational protocol adapted for indanones).
-
-
Medicinal Applications (Aminoindanes)
-
Donepezil Structure-Activity Relationships
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. (R)-(-)-1-INDANOL synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"common byproducts in the synthesis of 5,6-dimethyl-1-indanol"
Welcome to the technical support center for the synthesis of 5,6-dimethyl-1-indanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our focus is on providing practical, field-tested insights to help you navigate the common challenges and optimize your experimental outcomes.
Introduction: The Synthetic Pathway
The synthesis of 5,6-dimethyl-1-indanol is typically achieved in a two-step process. The first, and most critical, step is the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethylphenyl)propanoic acid to form the key intermediate, 5,6-dimethyl-1-indanone. The second step involves the reduction of this indanone to the target indanol. Each of these steps presents unique challenges and potential for byproduct formation. This guide will address issues arising from both stages of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route to 5,6-dimethyl-1-indanol?
A1: The most common and direct route involves a two-step synthesis. First, the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethylphenyl)propanoic acid is carried out to produce 5,6-dimethyl-1-indanone. This is typically achieved using a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃) with the corresponding acyl chloride.[1] The second step is the reduction of the ketone in 5,6-dimethyl-1-indanone to a hydroxyl group, yielding 5,6-dimethyl-1-indanol. A mild reducing agent like sodium borohydride is often used for this transformation.[2]
Q2: What are the primary byproducts I should expect during the Friedel-Crafts acylation to form 5,6-dimethyl-1-indanone?
A2: The primary byproducts in the Friedel-Crafts acylation step are typically regioisomers of the desired 5,6-dimethyl-1-indanone. Due to the nature of electrophilic aromatic substitution on the o-xylene core, cyclization can potentially occur at other positions, leading to isomers such as 4,5-dimethyl-1-indanone. Other potential byproducts include polymeric material from intermolecular reactions and unreacted starting material.[3][4]
Q3: How do the methyl groups on the aromatic ring influence the regioselectivity of the cyclization?
A3: The two methyl groups on the o-xylene ring are electron-donating and activating, directing the electrophilic acylation to the ortho and para positions. In the case of 3-(3,4-dimethylphenyl)propanoic acid, the cyclization is directed by both methyl groups, with the position leading to the 5,6-disubstituted indanone being the most electronically favored and sterically accessible. However, under harsh conditions, the regioselectivity can be compromised.[5]
Q4: What byproducts can be formed during the reduction of 5,6-dimethyl-1-indanone to 5,6-dimethyl-1-indanol?
A4: The most common byproduct in the reduction step is unreacted 5,6-dimethyl-1-indanone if the reaction does not go to completion. If overly harsh reducing agents are used, over-reduction to 5,6-dimethylindane can occur. Additionally, if the work-up conditions are acidic, dehydration of the 5,6-dimethyl-1-indanol product can lead to the formation of 5,6-dimethyl-1H-indene.
Q5: How can I best characterize the byproducts formed?
A5: A combination of chromatographic and spectroscopic techniques is recommended. Thin-layer chromatography (TLC) can give an initial indication of the number of components in your reaction mixture. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for distinguishing between isomers.[6] Mass spectrometry (MS) will help in identifying the molecular weight of the byproducts, confirming if they are isomers of the product or other species.[7]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of 5,6-dimethyl-1-indanol.
Problem 1: Low Yield of 5,6-Dimethyl-1-indanone in the Friedel-Crafts Acylation Step
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst activity. | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider a moderate increase in temperature or reaction time. Ensure your acid catalyst (e.g., PPA) is fresh and has not absorbed atmospheric moisture. |
| Intermolecular Polymerization | At high concentrations, the acylium ion intermediate can react with another molecule of the starting material, leading to polymers instead of the desired intramolecular cyclization. | Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the starting material to a larger volume of the acid catalyst. |
| Poor Quality Starting Material | Impurities in the 3-(3,4-dimethylphenyl)propanoic acid can inhibit the catalyst or lead to side reactions. | Ensure the purity of your starting material by recrystallization or chromatography before use. |
| Catalyst Deactivation | Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Any water present in the reagents or solvent will deactivate the catalyst. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Multiple Isomers during Friedel-Crafts Acylation
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | High temperatures can overcome the subtle electronic and steric preferences that favor the formation of the 5,6-dimethyl isomer, leading to a mixture of regioisomers. | Employ the mildest possible reaction conditions that still afford a reasonable reaction rate. Start with lower temperatures and gradually increase if necessary. |
| Inappropriate Catalyst Choice | The choice of acid catalyst can significantly impact regioselectivity. | Polyphosphoric acid (PPA) is often a good choice for this type of cyclization. Experiment with different grades of PPA (varying P₂O₅ content) as this can influence the outcome.[3] Alternatively, milder Lewis acids or superacids could be explored. |
| Isomerization of Starting Material | Although less common for acylations, some strong Lewis acids can catalyze the isomerization of the dimethylbenzene ring, leading to different starting materials in situ. | Use a less harsh catalyst and milder conditions. Analyze the crude product carefully to identify if unexpected isomers are present. |
Problem 3: Difficulty in Separating 5,6-Dimethyl-1-indanone from its Isomers
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Solution |
| Similar Polarity of Isomers | Regioisomers often have very similar polarities, making them difficult to separate by standard column chromatography. | Optimize Column Chromatography: Use a long column with a high surface area silica gel (100-200 mesh). Employ a shallow solvent gradient with a low polarity eluent system (e.g., hexane/ethyl acetate or toluene/ethyl acetate) to maximize separation.[8][9] Fractional Crystallization: Attempt to separate the isomers by fractional crystallization from a variety of solvents. This can be a trial-and-error process, but it can be very effective if a suitable solvent is found.[10] |
| Co-elution on TLC | The isomers may appear as a single spot on TLC, giving a false impression of purity. | Use different solvent systems for TLC analysis to try and resolve the spots. Sometimes, a change in the solvent polarity can reveal the presence of multiple components.[8] |
Problem 4: Incomplete Reduction of 5,6-Dimethyl-1-indanone
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Solution |
| Inactive Reducing Agent | Sodium borohydride can decompose over time, especially if not stored properly. | Use a fresh bottle of sodium borohydride. |
| Insufficient Amount of Reducing Agent | An inadequate molar ratio of the reducing agent to the ketone will result in an incomplete reaction. | Use a slight excess of sodium borohydride (e.g., 1.1-1.5 equivalents) to ensure complete reduction.[2] |
| Low Reaction Temperature | While the reaction is often performed at 0 °C to control reactivity, very low temperatures can slow the reaction rate significantly. | After the initial addition of the reducing agent at a low temperature, allow the reaction to warm to room temperature and stir for several hours to ensure completion.[11] |
Experimental Protocols
Protocol 1: Synthesis of 5,6-Dimethyl-1-indanone via Friedel-Crafts Acylation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA, 10 parts by weight relative to the starting acid).
-
Addition of Starting Material: Begin vigorous stirring and add 3-(3,4-dimethylphenyl)propanoic acid (1 part by weight).
-
Reaction Conditions: Heat the mixture to 70-80°C. Monitor the reaction progress by taking small aliquots, quenching with water, extracting with an organic solvent (e.g., dichloromethane), and analyzing by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,6-dimethyl-1-indanone.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction of 5,6-Dimethyl-1-indanone to 5,6-Dimethyl-1-indanol
-
Reaction Setup: In a round-bottom flask, dissolve the 5,6-dimethyl-1-indanone (1 equivalent) in methanol.
-
Cooling: Cool the solution in an ice bath to 0-5°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Quenching: Carefully add water to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer to yield the crude 5,6-dimethyl-1-indanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[11]
Visualizing the Process
Synthetic Pathway and Potential Byproducts
Caption: Synthetic pathway to 5,6-dimethyl-1-indanol and major byproducts.
Troubleshooting Workflow for Low Indanone Yield
Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.
References
- BenchChem. (2025). Common pitfalls in the handling and storage of 2-Indanol.
- Molecules. (2025).
- BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Indanones.
- Reddit. (2024). How to separate these regioisomers?. r/OrganicChemistry.
- Filo. (2024). Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride.
- BenchChem. (2025). Improving the yield of the intramolecular Friedel-Crafts cyclization.
- Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
- Vaia. (n.d.). Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride and aluminum chloride.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- BenchChem. (2025). A Spectroscopic Comparison of Substituted Indanones: A Guide for Researchers.
- BenchChem. (2025). Application Note: Synthesis of 2-Indanol via Reduction of 2-Indanone.
- ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
- PubMed. (n.d.). [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity].
- Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
- ChemicalBook. (n.d.). 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR spectrum.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- PubChem. (n.d.). 3-[(3,4-Dimethylphenyl)amino]propanoic acid.
- N/A.
- N/A. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Semantic Scholar. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca.
- BenchChem. (2025). Overcoming challenges in the crystallization of 2-Indanol.
- Google Patents. (n.d.). NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)
- ResearchGate. (2021).
- Beilstein Archives. (n.d.). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin.
- gsrs. (2025). 3,3-DIMETHYL-1-INDANONE.
-
PMC. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- MDPI. (2024). Strategies for Accessing cis-1-Amino-2-Indanol.
Sources
- 1. Friedel-Crafts acylation of the individual isomers of xylene with acetyl .. [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vaia.com [vaia.com]
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- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5,6-Dimethyl-1-Indanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-dimethyl-1-indanol. This key intermediate requires a robust, two-stage synthetic approach, and this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common experimental challenges.
Introduction: The Synthetic Pathway
The synthesis of 5,6-dimethyl-1-indanol is primarily accomplished through a two-step sequence:
-
Intramolecular Friedel-Crafts Acylation: Cyclization of a 3-(3,4-dimethylphenyl)propanoic acid precursor to form the key intermediate, 5,6-dimethyl-1-indanone.[1]
-
Ketone Reduction: Selective reduction of the carbonyl group of 5,6-dimethyl-1-indanone to yield the target secondary alcohol, 5,6-dimethyl-1-indanol.
This guide is structured to address each of these stages independently, providing targeted advice to optimize yield, purity, and scalability.
Section 1: Synthesis of 5,6-Dimethyl-1-Indanone via Friedel-Crafts Acylation
The construction of the indanone core is the foundational step of the synthesis. Intramolecular Friedel-Crafts acylation is a powerful method, but it is sensitive to catalyst choice, temperature, and substrate purity.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this reaction? A1: The standard precursor is 3-(3,4-dimethylphenyl)propanoic acid. It can be cyclized directly using a strong Brønsted acid or converted to its more reactive acyl chloride derivative before cyclization with a Lewis acid catalyst.[1] The direct cyclization of the carboxylic acid is often preferred as it involves a single step and avoids the generation of corrosive byproducts associated with acyl chloride formation.[3]
Q2: Which acid catalyst is most effective for the cyclization of 3-(3,4-dimethylphenyl)propanoic acid? A2: Several catalysts can be employed, each with distinct advantages and disadvantages. The optimal choice depends on the desired reaction scale, temperature constraints, and available equipment. Polyphosphoric acid (PPA) is a common and cost-effective choice, but often requires high temperatures (80-120 °C). Triflic acid (TfOH) is a much stronger acid and can catalyze the reaction at lower temperatures, often providing cleaner conversions and higher yields, though it is more expensive.[2][3] Lewis acids like aluminum chloride (AlCl₃) are effective but require the use of the corresponding acyl chloride and strictly anhydrous conditions.
Q3: Why is regioselectivity a concern in this specific synthesis? A3: The two methyl groups on the aromatic ring direct the electrophilic acylation. In the case of a 3,4-disubstituted precursor, cyclization is strongly directed to the C6 position, ortho to one methyl group and para to the other, to form the desired 5,6-dimethyl-1-indanone. However, under harsh conditions, a minor amount of the 4,5-dimethyl-1-indanone regioisomer can form. Controlling the reaction temperature is a key parameter for ensuring high regioselectivity.
Troubleshooting Guide: Friedel-Crafts Acylation
Problem: Low or no conversion of the starting material.
-
Plausible Cause 1: Inactive Catalyst. Polyphosphoric acid can absorb atmospheric moisture, reducing its efficacy. Lewis acids like AlCl₃ are highly sensitive to water.
-
Corrective Action: Use freshly opened or properly stored PPA. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) when using Lewis acids.
-
-
Plausible Cause 2: Insufficient Thermal Energy. PPA-catalyzed reactions often have a significant activation energy barrier.
-
Corrective Action: Ensure the internal reaction temperature reaches the target (e.g., 100 °C). Monitor the temperature with a calibrated thermometer placed directly in the reaction mixture.
-
-
Plausible Cause 3: Impure Starting Material. Impurities in the 3-(3,4-dimethylphenyl)propanoic acid can interfere with the catalyst.
-
Corrective Action: Verify the purity of the starting material by ¹H NMR or melting point analysis. If necessary, recrystallize the material prior to use.
-
Problem: The crude product is a dark brown, tarry substance.
-
Plausible Cause: Polymerization or Degradation. Overly aggressive reaction conditions (excessively high temperature or prolonged reaction time) can lead to the formation of polymeric byproducts.[4]
-
Corrective Action:
-
Reduce Temperature: Screen a range of lower temperatures (e.g., start at 80 °C instead of 120 °C).
-
Reduce Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.[2]
-
Use a Milder Catalyst: Consider using triflic acid, which often allows for lower reaction temperatures and shorter times.[3]
-
-
Problem: Poor separation of the product from impurities during column chromatography.
-
Plausible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal for separating the indanone from nonpolar byproducts or polar baseline impurities.
-
Corrective Action: Optimize the mobile phase using TLC. A common and effective solvent system for indanones is a mixture of hexane and ethyl acetate. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to achieve good separation.[4]
-
-
Plausible Cause 2: Column Overload. Applying too much crude material to the column leads to broad, overlapping bands.
-
Corrective Action: Reduce the amount of sample loaded relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 mass ratio of crude product to silica gel.
-
Comparative Data: Friedel-Crafts Acylation Catalysts
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-120 °C, 2-4 hours | Inexpensive, acts as both solvent and catalyst. | High viscosity, requires high temperatures, workup can be difficult. |
| Triflic Acid (TfOH) | Room temp to 80 °C, 1-4 hours | High reactivity, lower temperatures, often cleaner reactions, high yields.[3] | Expensive, corrosive. |
| Aluminum Chloride (AlCl₃) | 0 °C to room temp | High reactivity, low cost. | Requires acyl chloride, strictly anhydrous, generates HCl gas, stoichiometric amounts needed. |
Section 2: Reduction of 5,6-Dimethyl-1-Indanone to 5,6-Dimethyl-1-Indanol
The conversion of the indanone to the corresponding indanol is a standard ketone reduction. The choice of reducing agent is critical for achieving high yield and purity while ensuring operational safety.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for reducing the indanone to the indanol? A1: The two most common and reliable methods are catalytic hydrogenation and reduction with a metal hydride reagent like sodium borohydride (NaBH₄).[5] Catalytic hydrogenation often employs catalysts like Palladium on Carbon (Pd/C) under a hydrogen atmosphere and provides very clean conversions with water as the only byproduct.[5] Sodium borohydride is a mild and selective chemical reductant that is operationally simple to use in standard laboratory glassware with alcoholic solvents like methanol or ethanol.
Q2: Are there any chemoselectivity concerns with this reduction? A2: The 5,6-dimethyl-1-indanone substrate is not prone to significant chemoselectivity issues. The primary reducible functional group is the ketone. The aromatic ring is stable to standard catalytic hydrogenation conditions (that do not employ harsh pressures or temperatures) and is unreactive towards NaBH₄. Over-reduction to the alkane (indane) is possible under very aggressive hydrogenation conditions but is not observed with NaBH₄.
Q3: How should the progress of the reduction be monitored? A3: Thin Layer Chromatography (TLC) is the most convenient method. The product, 5,6-dimethyl-1-indanol, is more polar than the starting ketone. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot with a lower Rf value. Stain with potassium permanganate can help visualize the alcohol, which will appear as a yellow spot on a purple background. GC-MS can also be used for more quantitative monitoring.[6]
Troubleshooting Guide: Ketone Reduction
Problem: The reaction is incomplete; significant starting material remains.
-
Plausible Cause 1 (Catalytic Hydrogenation): Inactive Catalyst. The Pd/C catalyst may be old or have been poisoned by impurities (e.g., sulfur compounds).
-
Corrective Action: Use a fresh batch of catalyst. Ensure the substrate has been purified to remove potential catalyst poisons. If necessary, increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
Plausible Cause 2 (Catalytic Hydrogenation): Insufficient Hydrogen. The reaction vessel may have a leak, or the hydrogen balloon/source was depleted.
-
Corrective Action: Ensure all connections are secure. Use a fresh balloon of hydrogen and purge the reaction vessel several times to ensure an inert atmosphere has been replaced by hydrogen.
-
-
Plausible Cause 3 (NaBH₄ Reduction): Deactivated Reagent. Sodium borohydride can slowly decompose upon exposure to atmospheric moisture.
-
Corrective Action: Use a freshly opened container of NaBH₄. Add the reagent in portions to control the initial exothermic reaction and ensure it dissolves properly.
-
-
Plausible Cause 4 (NaBH₄ Reduction): Insufficient Reagent. The stoichiometry may be insufficient if some reagent decomposed before or during addition.
-
Corrective Action: Add an additional portion (e.g., 0.25 equivalents) of NaBH₄ and continue to monitor the reaction by TLC.
-
Problem: The isolated product is impure or has a low yield.
-
Plausible Cause 1: Inefficient Workup. Emulsion formation during aqueous extraction can lead to product loss.
-
Corrective Action: After quenching the reaction, if an emulsion forms during extraction with an organic solvent (like ethyl acetate), add a small amount of brine to help break the emulsion.
-
-
Plausible Cause 2: Incomplete Extraction. The indanol product has moderate polarity and may require multiple extractions for complete removal from the aqueous layer.
-
Corrective Action: Perform at least three extractions with a suitable organic solvent. Combine the organic layers before drying and concentrating.[7]
-
-
Plausible Cause 3: Product Volatility. While 1-indanol itself is not extremely volatile, some loss can occur if it is dried under high vacuum for an extended period, especially at elevated temperatures.
-
Corrective Action: Remove the solvent under reduced pressure without excessive heating. Dry the final product under a gentle stream of nitrogen or in a vacuum desiccator.
-
Comparative Data: Ketone Reduction Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | 5,6-dimethyl-1-indanone, Pd/C (1-10 mol%), H₂ (balloon or pressure), MeOH or EtOAc | High yield, atom economical, clean reaction, easy product isolation.[5] | Requires specialized hydrogenation equipment, catalyst can be flammable, potential for catalyst poisoning. |
| Sodium Borohydride Reduction | 5,6-dimethyl-1-indanone, NaBH₄ (1.1-1.5 eq.), MeOH or EtOH, 0 °C to room temp | Operationally simple, mild conditions, high selectivity for ketones. | Not atom economical, generates borate waste, requires careful quenching of excess reagent. |
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 5,6-Dimethyl-1-Indanone
This protocol is based on a typical PPA-catalyzed intramolecular Friedel-Crafts acylation.
Materials:
-
3-(3,4-dimethylphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-(3,4-dimethylphenyl)propanoic acid (1 equivalent).
-
Add polyphosphoric acid (approximately 10 times the weight of the carboxylic acid).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the temperature and stir for 4 hours, monitoring the reaction progress by taking small aliquots, quenching them in ice/water, extracting with DCM, and analyzing by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL for a 5g scale reaction).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5,6-dimethyl-1-indanone.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Reduction of 5,6-Dimethyl-1-Indanone
This protocol uses sodium borohydride for a safe and efficient reduction.
Materials:
-
5,6-dimethyl-1-indanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5,6-dimethyl-1-indanone (1 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~5-6 and gas evolution stops.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 5,6-dimethyl-1-indanol.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Section 4: Visualizations & Workflows
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of 5,6-dimethyl-1-indanol.
Troubleshooting Logic: Friedel-Crafts Acylation
Caption: Decision tree for troubleshooting the Friedel-Crafts acylation step.
Troubleshooting Logic: Ketone Reduction
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrogenation of aldehydes and ketones - candcs [candcs.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (R)-(-)-1-INDANOL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stereoselective Synthesis of 5,6-Dimethyl-1-indanol
Welcome to the technical support center for the stereoselective synthesis of 5,6-dimethyl-1-indanol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in this challenging synthesis. Here, we will address common issues, provide in-depth troubleshooting advice, and answer frequently asked questions to support your experimental success. Our focus is on providing practical, field-proven insights grounded in established scientific principles.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is dedicated to resolving specific problems you may encounter during the synthesis. Each issue is presented with its probable causes and a step-by-step guide to its resolution.
Issue 1: Low Enantiomeric Excess (ee)
Low enantiomeric excess is a frequent and frustrating outcome in asymmetric synthesis. The root causes often lie within the catalyst system, reaction conditions, or the purity of the starting materials.[1] Subtle variations in the reaction environment can significantly impact the stereochemical outcome.[1]
Question: My asymmetric reduction of 5,6-dimethyl-1-indanone is resulting in a low enantiomeric excess (ee). What are the likely causes and how can I improve it?
Answer:
Low enantiomeric excess (ee) is a common challenge in the stereoselective synthesis of 5,6-dimethyl-1-indanol. Several factors can contribute to this issue, primarily related to the catalyst system, reaction conditions, and substrate purity. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.[1]
Probable Causes & Step-by-Step Solutions:
| Probable Cause | Troubleshooting Steps & Recommendations |
| 1. Suboptimal Catalyst/Ligand System | The choice of chiral catalyst or ligand is paramount for achieving high enantioselectivity.[1] If the current system is underperforming, consider screening a variety of catalysts and ligands. For the reduction of prochiral ketones like 5,6-dimethyl-1-indanone, common successful approaches include:Oxazaborolidine Catalysts (e.g., CBS catalysts): These are widely used for the asymmetric reduction of ketones in conjunction with a stoichiometric reducing agent like borane (BH₃) or catecholborane.[2][3] The in situ generation of chiral oxazaborolidine catalysts from amino alcohols like (1S, 2R)-(-)-cis-1-amino-2-indanol and a borohydride reagent can also be effective.[4]Transition Metal Catalysts: Chiral ruthenium(II) complexes with diamine or β-amino alcohol ligands are known to be effective for the enantioselective transfer hydrogenation of aromatic ketones.[5][6] Similarly, rhodium and iridium catalysts have shown promise.[5]Recommendation: Perform a catalyst screening study using small-scale reactions to identify the optimal catalyst-ligand combination for your specific substrate. |
| 2. Catalyst Decomposition or Inactivation | Many asymmetric catalysts are sensitive to air, moisture, and impurities.[1] Decomposition can lead to the formation of a non-selective or less selective catalytic species.[1]Recommendation: Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).[4]Use anhydrous solvents and reagents.Purify starting materials to remove any potential catalyst poisons. |
| 3. Incorrect Catalyst Loading | Both excessively high and low catalyst loadings can negatively affect enantioselectivity.[1]Recommendation: Optimize the catalyst loading through a series of experiments, typically ranging from 0.5 mol% to 10 mol%. |
| 4. Suboptimal Reaction Temperature | Higher reaction temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower ee.[1]Recommendation: Experiment with a range of temperatures. Often, lowering the reaction temperature can significantly improve enantioselectivity, although it may also decrease the reaction rate. |
| 5. Inappropriate Solvent | The solvent plays a crucial role in the organization of the transition state through solvation effects, and an unsuitable solvent can lead to poor enantioselectivity.[1]Recommendation: Screen a variety of solvents with different polarities and coordinating abilities (e.g., THF, toluene, dichloromethane). |
Issue 2: Poor Diastereoselectivity (Formation of cis and trans Isomers)
When targeting a specific diastereomer of 5,6-dimethyl-1-indanol, the formation of a mixture of cis and trans isomers can complicate purification and reduce the overall yield of the desired product.
Question: My synthesis is producing a significant amount of the undesired diastereomer of 5,6-dimethyl-1-indanol. How can I improve the diastereoselectivity?
Answer:
Controlling diastereoselectivity in the synthesis of substituted indanols is a critical challenge. The rigid, cyclic structure of the indanol core makes stereocontrol essential.[7] The choice of synthetic route and reaction conditions heavily influences the diastereomeric ratio.
Probable Causes & Step-by-Step Solutions:
| Probable Cause | Troubleshooting Steps & Recommendations |
| 1. Inadequate Stereocontrol in the Reduction Step | The facial selectivity of the hydride attack on the carbonyl group of 5,6-dimethyl-1-indanone is the determining factor for the cis/trans ratio. The steric bulk of the substituents on the indanone ring and the nature of the reducing agent and catalyst all play a role.[8]Recommendation: Sterically Hindered Reducing Agents: Employing bulkier hydride reagents can enhance facial selectivity.Chelation-Controlled Reduction: If applicable to your substrate, using a Lewis acid in conjunction with the reducing agent can pre-organize the substrate through chelation, leading to a more controlled hydride delivery. |
| 2. Non-Optimal Catalyst System for Diastereoselection | The chiral ligand and metal center of the catalyst create a specific chiral environment that influences the approach of the reducing agent to the ketone.[2]Recommendation: As with improving enantioselectivity, screen different catalyst systems. Some catalysts may exhibit a stronger preference for the formation of one diastereomer over the other. |
| 3. Epimerization Under Reaction or Work-up Conditions | The stereocenter at the C1 position of the indanol could potentially epimerize under acidic or basic conditions, especially if the hydroxyl group is activated.Recommendation: Ensure the reaction work-up and purification steps are performed under neutral conditions.Avoid prolonged exposure to strong acids or bases. |
Issue 3: Difficulty in Purification and Separation of Stereoisomers
Even with optimized reaction conditions, the final product may be a mixture of enantiomers and/or diastereomers that are challenging to separate.
Question: I am struggling to separate the desired stereoisomer of 5,6-dimethyl-1-indanol from the other isomers. What are the most effective purification techniques?
Answer:
The separation of stereoisomers can be a significant bottleneck in the overall synthetic process. A multi-pronged approach combining chromatographic and crystallization techniques is often necessary.
Probable Causes & Step-by-Step Solutions:
| Probable Cause | Troubleshooting Steps & Recommendations |
| 1. Similar Physical Properties of Stereoisomers | Enantiomers have identical physical properties (boiling point, solubility, etc.) in an achiral environment, making their separation by standard chromatography impossible. Diastereomers have different physical properties, but these differences can sometimes be very slight.[9]Recommendation: Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating enantiomers at an analytical and preparative scale.[1][10] The choice of chiral stationary phase is critical and may require screening.Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better resolution and faster separation times compared to HPLC for certain compounds. |
| 2. Co-elution during Column Chromatography | For diastereomers with very similar polarities, achieving baseline separation on a standard silica gel column can be difficult.[11]Recommendation: Optimize the Mobile Phase: Systematically vary the solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize the difference in retention times.[4]Use a High-Performance Flash Chromatography System: These systems often provide better resolution than traditional gravity columns. |
| 3. Inefficient Crystallization | Direct crystallization of the desired stereoisomer from a mixture may be inefficient or impossible if it does not readily form a stable crystal lattice or if it co-crystallizes with other isomers.Recommendation: Diastereomeric Salt Formation and Fractional Crystallization: This is a classical and powerful technique for resolving enantiomers.[7][11] React the racemic alcohol with a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts. These salts will have different solubilities, allowing for their separation by fractional crystallization.[7][11] |
II. Frequently Asked Questions (FAQs)
This section addresses broader questions related to the stereoselective synthesis of 5,6-dimethyl-1-indanol.
Q1: What are the primary synthetic strategies for achieving stereoselectivity in the synthesis of 5,6-dimethyl-1-indanol?
A1: The most common and direct approach is the asymmetric reduction of the prochiral ketone, 5,6-dimethyl-1-indanone. Key strategies include:
-
Catalytic Asymmetric Reduction: This involves the use of a chiral catalyst to control the stereochemical outcome of the reduction. Popular methods include:
-
Oxazaborolidine-catalyzed reductions (e.g., Corey-Bakshi-Shibata reduction): These reactions typically use a borane source as the stoichiometric reductant.[2]
-
Asymmetric Transfer Hydrogenation (ATH): This method often employs chiral ruthenium, rhodium, or iridium complexes with isopropanol or formic acid as the hydrogen source.[2][5]
-
Asymmetric Hydrosilylation: This involves the use of a silane as the reducing agent in the presence of a chiral transition metal catalyst, followed by hydrolysis of the resulting silyl ether.[2]
-
-
Chiral Pool Synthesis: This strategy utilizes a readily available chiral starting material that already contains the desired stereochemistry. However, this is often less practical for a specific target like 5,6-dimethyl-1-indanol unless a suitable chiral precursor is commercially available.[12]
-
Enzymatic Reduction: Biocatalysis using ketoreductases (KREDs) can offer excellent enantioselectivity under mild reaction conditions.[13]
Q2: How do I choose the right chiral catalyst for my reaction?
A2: The selection of an optimal chiral catalyst is often substrate-dependent and may require some empirical screening.[1][12] However, some general guidelines can be followed:
-
Literature Precedent: Search for published procedures for the asymmetric reduction of structurally similar indanones or other aryl ketones.
-
Catalyst/Ligand Screening Kits: Many commercial suppliers offer kits containing a variety of chiral ligands or pre-catalysts, which can be a cost-effective way to screen for the best performer.
-
Consider the Reaction Mechanism: Understanding the proposed transition state models for different catalyst systems can provide insights into which catalyst might be best suited for your substrate. For instance, the steric and electronic properties of the 5,6-dimethyl-1-indanone will influence how it interacts with the chiral pocket of the catalyst.
Q3: What analytical techniques are essential for monitoring the stereoselectivity of the reaction?
A3: Accurate determination of enantiomeric and diastereomeric purity is crucial. The primary techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee).[1][10]
-
Chiral Gas Chromatography (GC): This can also be used to determine ee, particularly for more volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
With Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce chemical shift differences between enantiomers, allowing for their quantification.
-
Formation of Diastereomers: Derivatizing the alcohol with a chiral agent (e.g., Mosher's acid chloride) creates diastereomers that can be distinguished by ¹H or ¹⁹F NMR.
-
III. Experimental Protocols & Workflows
Representative Protocol: Asymmetric Transfer Hydrogenation of 5,6-Dimethyl-1-indanone
This protocol provides a general procedure for the asymmetric transfer hydrogenation of 5,6-dimethyl-1-indanone using a chiral ruthenium catalyst. Note: This is a representative protocol and may require optimization for your specific setup and desired outcome.
Materials:
-
5,6-Dimethyl-1-indanone
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve 5,6-dimethyl-1-indanone (1 equivalent) in the anhydrous solvent.
-
Initiation of Reaction: Add the formic acid/triethylamine azeotrope (5 equivalents) to the solution of the indanone. Then, add the pre-formed catalyst solution via cannula.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 5,6-dimethyl-1-indanol.
-
Stereochemical Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.
Workflow Diagrams
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Purification workflow for stereoisomers of 5,6-dimethyl-1-indanol.
IV. References
-
Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS. (2018). Retrieved from
-
Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved from
-
Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes | Request PDF - ResearchGate. (n.d.). Retrieved from
-
(1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from
-
EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation - Google Patents. (n.d.). Retrieved from
-
Observed enantioselectivity enhancement for the reduction of indanone... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from
-
Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates A Dissertation Submitted. (n.d.). Retrieved from
-
Asymmetric reactions_synthesis. (n.d.). Retrieved from
-
Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation | CCS Chemistry - Chinese Chemical Society. (2020). Retrieved from
-
cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC. (2018). Retrieved from
-
Annulations involving 1-indanones to access fused- and spiro frameworks - PMC. (2022). Retrieved from
-
Enantioselective Pathways to 4-Methyl-1-Indanone Derivatives: A Comparative Guide to Synthesis and Biological Activity - Benchchem. (n.d.). Retrieved from
-
Improving diastereoselectivity in the synthesis of (1R,2S)-1-amino-2-indanol - Benchchem. (n.d.). Retrieved from
-
Technical Support Center: Asymmetric Synthesis Reactions - Benchchem. (n.d.). Retrieved from
-
Separation of diastereomers - Patent 0260668. (n.d.). Retrieved from
-
Vinylogous Annulation Cascade Toward Stereoselective Synthesis of Highly Functionalized Indanone Derivatives - ResearchGate. (2025). Retrieved from
-
Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction - PubMed. (2007). Retrieved from
-
A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. (n.d.). Retrieved from
-
Challenges in the stereoselective synthesis of allylic alcohols - JYX. (n.d.). Retrieved from
-
Catalytic Enantioselective Synthesis of C 1‐ and C 2‐Symmetric Spirobiindanones through Counterion‐Directed Enolate C‐Acylation - PMC. (n.d.). Retrieved from
-
3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. (n.d.). Retrieved from
-
Indanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from
-
Separation of diastereomers - CN1608041A - Google Patents. (n.d.). Retrieved from
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. (n.d.). Retrieved from
-
Application Notes: The Role of 5,6-Diethyl-2,3-dihydroinden-1-one in the Synthesis of Indacaterol - Benchchem. (n.d.). Retrieved from
-
Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch - PMC. (2024). Retrieved from
-
Asymmetric-Synthesis. (n.d.). Retrieved from
-
A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. (2026). Retrieved from
-
Innovations in Stereoselective Synthesis: From Bench to Industry. | Allied Academies. (2025). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation - Google Patents [patents.google.com]
- 4. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.de [thieme-connect.de]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of diastereomers - Patent 0260668 [data.epo.org]
- 12. people.uniurb.it [people.uniurb.it]
- 13. zaguan.unizar.es [zaguan.unizar.es]
"troubleshooting the purification of 5,6-dimethyl-1-indanol"
Technical Support Center: 5,6-Dimethyl-1-Indanol Purification Guide
Case ID: IND-56-DM-PUR Topic: Troubleshooting the Purification of 5,6-Dimethyl-1-Indanol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
You are likely encountering difficulties purifying 5,6-dimethyl-1-indanol due to its physicochemical tendency to "oil out" rather than crystallize, or you are struggling to separate the unreacted ketone precursor (5,6-dimethyl-1-indanone). This molecule, a lipophilic derivative of 1-indanol, typically possesses a low melting point (estimated 50–70°C based on analogs) and significant solubility in organic solvents, making standard recrystallization challenging.
This guide prioritizes chemical purity (removal of ketone and boron salts) and physical isolation (overcoming oiling out).
Module 1: The "Sticky Solid" Phenomenon (Oiling Out)
User Query: "My crude product comes out as a viscous yellow oil that refuses to solidify, even though it should be a solid. How do I induce crystallization?"
Technical Insight: 5,6-dimethyl-1-indanol has a relatively low melting point. Small amounts of impurities (unreacted ketone, solvent residues) acts as a freezing point depressant, keeping the substance in a supercooled liquid state (oil). The methyl groups at positions 5 and 6 increase lipophilicity compared to unsubstituted 1-indanol, making it highly soluble in non-polar solvents.
Troubleshooting Protocol:
-
Solvent Selection (The "Cloud Point" Method):
-
Avoid pure ethanol or methanol; the solubility is too high.
-
Recommended System: Hexane/Ethyl Acetate (Hex/EtOAc) or Heptane/Isopropyl Alcohol (IPA).
-
Procedure: Dissolve the oil in the minimum amount of warm EtOAc (approx. 40°C). Add warm Hexane dropwise until the solution turns slightly turbid (cloud point). Add one drop of EtOAc to clear it.
-
-
Seeding (Critical Step):
-
If you lack a seed crystal, create one: Take a drop of the oil on a watch glass. Scratch it vigorously with a glass rod while blowing cool air over it. Once a solid forms, use this to seed your main solution.
-
-
Temperature Control:
-
Do not place the flask immediately in a freezer (-20°C). This shocks the system, trapping impurities and causing oiling out.
-
Ramp Down: Room Temp (1 hr)
Fridge (4°C, 4 hrs) Freezer (-20°C, overnight).
-
Module 2: Removing Unreacted Ketone (Chemical Purity)
User Query: "I see a persistent spot on TLC just above my product. NMR confirms 5-10% starting material (5,6-dimethyl-1-indanone). Recrystallization isn't removing it."
Technical Insight: The ketone precursor and the alcohol product have very similar polarities (Rf values often differ by < 0.15 in Hex/EtOAc). Co-crystallization is common because the molecules are structurally nearly identical.
Troubleshooting Protocol:
Option A: Chemical "Mop-up" (Recommended for >5% Ketone) Instead of struggling with purification, drive the reaction to completion.
-
Dissolve crude mixture in Methanol (MeOH).
-
Add 0.5 equivalents of Sodium Borohydride (NaBH₄) .
-
Stir for 30 minutes. Monitor by TLC.[1]
-
Once ketone is undetectable, perform the workup described in Module 3.
Option B: Flash Chromatography (For <5% Ketone)
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: A gradient is required to separate the tight spots.
-
Start: 95:5 Hexane:EtOAc (Elutes non-polar impurities/indene).
-
Ramp: 80:20 Hexane:EtOAc (Elutes Ketone).
-
Finish: 70:30 Hexane:EtOAc (Elutes 5,6-dimethyl-1-indanol ).
-
Module 3: Boron Complex Removal (Workup)
User Query: "My product forms an emulsion during extraction, or the NMR shows broad peaks and baseline noise."
Technical Insight: Boron salts (from NaBH₄) form sticky complexes with alcohols (borate esters) that are soluble in organic solvents. Simple water washes are insufficient to hydrolyze these complexes.
Standard Operating Procedure (The Fieser Method): For every 1.0 g of NaBH₄ used in the reaction:
-
Quench: Cool reaction to 0°C.
-
Add: 1.0 mL Water (slowly).
-
Add: 1.0 mL 15% NaOH solution.
-
Add: 3.0 mL Water .
-
Result: A granular white precipitate (sodium borate) forms, which is easily filtered off. The filtrate contains your clean product.
Module 4: Stability & Dehydration Risk
User Query: "My white solid turned yellow and the melting point dropped after drying in the oven."
Technical Insight: Benzylic alcohols like 5,6-dimethyl-1-indanol are prone to acid-catalyzed dehydration to form 5,6-dimethyl-1-indene . This is accelerated by heat and trace acidity (e.g., from silica gel or unneutralized workup).
Prevention:
-
Neutralize Silica: If running a column, add 1% Triethylamine (Et₃N) to your mobile phase to neutralize acidic sites on the silica.
-
Drying: Dry under high vacuum at room temperature . Do not use an oven >40°C.
Visual Troubleshooting Guides
Figure 1: Purification Decision Tree
Use this logic flow to determine the correct purification path based on your crude analysis.
Caption: Decision matrix for selecting between chemical reprocessing, crystallization, or chromatography.
Table 1: Physicochemical Data & Solvent Systems
| Parameter | Specification / Recommendation | Notes |
| Target Molecule | 5,6-Dimethyl-1-Indanol | C₁₁H₁₄O |
| Est.[1][2][3] Melting Point | 50°C – 70°C | Based on 1-Indanol (54°C) [1][4]. |
| TLC Rf (Ketone) | ~0.50 (8:2 Hex/EtOAc) | 5,6-dimethyl-1-indanone |
| TLC Rf (Alcohol) | ~0.35 (8:2 Hex/EtOAc) | Target Product |
| Recryst. Solvent | Hexane / Ethyl Acetate | Start with 10:1 ratio. |
| Column Solvent | Hexane / EtOAc (Gradient) | 95:5 |
| Storage | < 4°C, Inert Atmosphere | Hygroscopic; prevent oxidation. |
References
-
Wikipedia . Indanol.[1][4][5][6][7] Retrieved from . (Provides melting point data for 1-indanol and isomers).
-
BenchChem . Synthesis of 2-Indanol via Reduction of 2-Indanone. Retrieved from . (General protocol for indanone reduction).
-
Sigma-Aldrich . 5,6-Dimethoxy-1-indanone Product Sheet. Retrieved from . (Analogous compound properties).
-
CAS Common Chemistry . 1-Indanol. Retrieved from .[6] (Physicochemical data source).
-
ChemicalBook . 5,6-Dimethoxy-1-indanone.[8] Retrieved from . (Impurity profiles and analog data).
Sources
- 1. (R)-(-)-1-INDANOL synthesis - chemicalbook [chemicalbook.com]
- 2. Indanol - Wikipedia [en.wikipedia.org]
- 3. tsijournals.com [tsijournals.com]
- 4. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Indanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
Technical Guide: Troubleshooting Reduction Pathways of 5,6-Dimethyl-1-Indanone
Topic: "Side Reactions in the Reduction of 5,6-dimethyl-1-indanone"
Executive Summary & Reaction Landscape
The reduction of 5,6-dimethyl-1-indanone is a pivotal transformation in the synthesis of bioactive scaffolds and functional materials. Depending on the reagent choice, the target is typically either the alcohol (1-indanol) or the methylene (indane) derivative.
However, the fused bicyclic structure and the electron-donating nature of the 5,6-dimethyl substitution pattern predispose this substrate to specific side reactions:
-
Facile Dehydration: The benzylic alcohol product is prone to elimination, yielding 5,6-dimethyl-1-indene.
-
Pinacol Coupling (Dimerization): Radical intermediates during metal-mediated reductions (e.g., Clemmensen) can lead to C-C bond formation.
-
Ring Hydrogenation: Catalytic methods may inadvertently saturate the aromatic ring due to the activation provided by the methyl groups.
Module A: Target Product — 5,6-Dimethyl-1-Indanol
Goal: Selective reduction of the ketone to the hydroxyl group.
Primary Protocol: Hydride Reduction (NaBH₄)
Context: Sodium borohydride is the standard reagent. However, user reports frequently cite "product instability" or "low melting point," often indicative of alkene contamination.
Q1: I used NaBH₄ in methanol, but NMR shows olefinic protons (6.5-7.0 ppm). Why is my alcohol dehydrating?
Diagnosis: Acid-Catalyzed Dehydration during Workup.
Mechanism: The 1-indanol moiety is benzylic . The carbocation formed upon protonation of the hydroxyl group is stabilized by resonance with the aromatic ring and inductively by the 5,6-dimethyl groups. This makes the elimination of water (
-
Quench Control: Avoid strong acids (HCl/H₂SO₄) during the quench. Use saturated aqueous NH₄Cl or phosphate buffer (pH 7).
-
Temperature: Perform the quench at 0°C. Heat promotes elimination.
-
Solvent Removal: Do not heat the crude alcohol above 40°C during rotary evaporation if traces of acid are present.
Q2: Can I use Catalytic Hydrogenation (H₂/Pd-C) to make the alcohol? Diagnosis: Risk of Over-Reduction (Hydrogenolysis). Insight: While H₂/Catalyst is greener, benzylic C-O bonds are labile.
-
The Issue: On Pd surfaces, the alcohol can undergo hydrogenolysis to form 5,6-dimethylindane (removing the oxygen entirely).
-
The Fix: Switch to Copper-based catalysts (Cu/SiO₂) . Copper is less active for hydrogenolysis and ring saturation compared to Pd or Pt, offering high selectivity for the carbonyl reduction [1].
Module B: Target Product — 5,6-Dimethylindane
Goal: Complete deoxygenation (C=O
Primary Protocol: Clemmensen Reduction (Zn(Hg), HCl)
Context: Used for acid-stable substrates.[1][2]
Q3: My LC-MS shows a peak with double the expected molecular weight (M+ = ~318-320). What is this? Diagnosis: Pinacol Dimerization. Mechanism: The reduction proceeds via a radical anion or zinc-carbenoid species on the metal surface. The electron-rich 5,6-dimethyl ring stabilizes the radical intermediate, extending its lifetime and increasing the probability of intermolecular coupling before full reduction occurs. Troubleshooting:
-
Dilution: Run the reaction at lower concentration (<0.1 M) to statistically favor protonation over dimerization.
-
Solvent System: Add a co-solvent like toluene or ethanol. This helps solubilize the organic substrate (which might otherwise aggregate on the zinc surface) and facilitates proton transfer.
Alternative Protocol: Wolff-Kishner Reduction (N₂H₄, KOH)
Context: Used for base-stable substrates.
Q4: The reaction stalled at the hydrazone stage, or I see "azine" byproducts. Diagnosis: Insufficient Hydrazine / Steric Hinderance. Mechanism: Azines (C=N-N=C) form if the hydrazine concentration is too low, allowing the hydrazone to react with another ketone molecule. Troubleshooting:
-
Stoichiometry: Use a large excess of hydrazine hydrate (3–5 equivalents).
-
Water Removal: Ensure the Dean-Stark apparatus (or distillation setup) effectively removes water to drive the formation of the hydrazone intermediate (Huang-Minlon modification) [2].
Comparative Data: Side Reaction Profile
| Reduction Method | Primary Reagent | Intended Product | Major Side Reaction | Critical Control Parameter |
| Hydride Reduction | NaBH₄ / MeOH | Indanol (Alcohol) | Dehydration to Indene | pH of workup (Keep neutral/basic) |
| Cat. Hydrogenation | H₂ / Pd-C | Indanol (Alcohol) | Hydrogenolysis to Indane | Catalyst selection (Use Cu or poisoned Pd) |
| Clemmensen | Zn(Hg) / HCl | Indane (Alkane) | Dimerization (Pinacol) | Dilution & efficient stirring |
| Wolff-Kishner | N₂H₄ / KOH | Indane (Alkane) | Azine Formation | Excess Hydrazine & Water removal |
Visualizing the Reaction Pathways
The following diagram illustrates the divergence points where side reactions occur based on reaction conditions.
Figure 1: Reaction network showing intended pathways (solid lines) and critical side reactions (dashed red lines).
References
-
Selective Synthesis of 1-Indanol: T. A. Zepeda et al., "Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts," Catalysis Today, vol. 213, pp. 2-9, 2013.
-
Wolff-Kishner Mechanism & Modifications: D. Todd, "The Wolff-Kishner Reduction," Organic Reactions, vol. 4, pp. 378, 2011.
-
Clemmensen Reduction Side Reactions: E. Vedejs, "Clemmensen Reduction of Ketones in Anhydrous Organic Solvents," Organic Reactions, vol. 22, pp. 401, 2011.
Sources
Technical Support Center: Purification of 5,6-Dimethyl-1-Indanol
Welcome to the technical support center for the purification of 5,6-dimethyl-1-indanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity 5,6-dimethyl-1-indanol. We will explore common purification challenges and provide robust, field-proven protocols to address them. Our focus is on not just the "how," but the "why," ensuring a deep understanding of the principles behind each step.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 5,6-dimethyl-1-indanol sample?
The impurity profile of your crude 5,6-dimethyl-1-indanol will largely depend on its synthetic route. A common and efficient method for its preparation is the reduction of 5,6-dimethyl-1-indanone.
Common Impurities from the Reduction of 5,6-Dimethyl-1-Indanone:
-
Unreacted Starting Material: The most common impurity is residual 5,6-dimethyl-1-indanone. This can occur due to an incomplete reaction.
-
Over-reduction Products: Depending on the reducing agent and reaction conditions, the aromatic ring or the hydroxyl group could potentially be further reduced, though this is less common under standard conditions (e.g., with sodium borohydride).
-
Byproducts from the Reducing Agent: The choice of reducing agent (e.g., sodium borohydride) will result in inorganic salts after workup, which are typically removed during an aqueous extraction.
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., methanol, ethanol, diethyl ether) are common impurities.[1]
-
Colored Impurities: The presence of colored impurities, often appearing as a yellow or brown tint, can result from oxidation or side reactions, especially if the reaction mixture is exposed to air for extended periods or at elevated temperatures.[1][2]
Impurities from the Synthesis of the Precursor, 5,6-Dimethyl-1-Indanone:
-
Regioisomers: The synthesis of substituted indanones, such as through intramolecular Friedel-Crafts reactions, can sometimes yield a mixture of regioisomers, which can be challenging to separate.[3]
Q2: My purified 5,6-dimethyl-1-indanol is a yellow or brown solid. How can I decolorize it?
Colored impurities are typically highly polar, conjugated molecules.
-
Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution.[1] The charcoal will adsorb the colored impurities. It is crucial to use a minimal amount, as excessive charcoal can also adsorb your product, leading to a lower yield. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Column Chromatography: If recrystallization with charcoal is ineffective, column chromatography is an excellent alternative for removing colored impurities.
Q3: How can I assess the purity of my 5,6-dimethyl-1-indanol?
A multi-technique approach is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities with distinct signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad melting point range suggests the presence of impurities.
Troubleshooting Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield after recrystallization. | The chosen solvent was too good, and a significant amount of the product remained in the mother liquor. | Concentrate the mother liquor and attempt a second recrystallization. For future attempts, use a less polar solvent or a mixed solvent system to decrease solubility at cold temperatures.[4] |
| The product was lost during transfer steps. | Ensure all crystals are carefully transferred during filtration. Rinse the crystallization flask with a small amount of cold solvent to recover any remaining crystals. | |
| The compound "oils out" during recrystallization. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Return the solution to the heat and add more of the "good" solvent to reduce saturation. Consider a solvent with a lower boiling point.[1] |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or nucleation is slow. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure compound. If these fail, evaporate some of the solvent to increase the concentration and cool again.[4] |
| Poor separation during column chromatography. | The incorrect mobile phase was chosen. | Perform TLC with different solvent systems to find an optimal mobile phase that gives good separation between your product and impurities. |
| The column was not packed correctly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| The sample was overloaded on the column. | Use an appropriate amount of sample for the column size. |
Experimental Protocols
Protocol 1: Purification of 5,6-Dimethyl-1-Indanol by Recrystallization
Recrystallization is an effective technique for purifying solid compounds based on differences in solubility.[5] The ideal solvent will dissolve the compound when hot but not when cold, while impurities will either remain in solution or be removed by hot filtration.[6]
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount of your crude 5,6-dimethyl-1-indanol in several test tubes.
-
Add a small amount of different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate, toluene) to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. A suitable solvent will dissolve the compound when hot.
-
Allow the solutions to cool. The best solvent will result in the formation of a good yield of crystals.
-
-
Dissolution:
-
Place the crude 5,6-dimethyl-1-indanol in an Erlenmeyer flask.
-
Add the chosen hot solvent in small portions while swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove them.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
-
Visualization of Recrystallization Workflow:
Caption: Recrystallization workflow for 5,6-dimethyl-1-indanol.
Protocol 2: Purification of 5,6-Dimethyl-1-Indanol by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[9] For a moderately polar compound like 5,6-dimethyl-1-indanol, normal-phase chromatography using silica gel is a suitable method.[10]
Step-by-Step Methodology:
-
Choosing the Mobile Phase (Eluent):
-
Use TLC to determine the best solvent system. Spot your crude material on a TLC plate and develop it in different mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
The ideal eluent will give your product a retention factor (Rf) of approximately 0.3-0.4 and show good separation from impurities.
-
-
Packing the Column:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude 5,6-dimethyl-1-indanol in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Open the stopcock and begin to run the eluent through the column.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 5,6-dimethyl-1-indanol.
-
Visualization of Column Chromatography Workflow:
Caption: Column chromatography workflow for purifying 5,6-dimethyl-1-indanol.
References
- Biotage. (2023, January 30).
- BenchChem. (2025).
- BenchChem. (2025). Common pitfalls in the handling and storage of 2-Indanol.
- Waters. (2025, June 18).
- Phenomenex. (2025, December 12).
- University of California, Irvine. (n.d.).
- JoVE. (2015, March 4).
- Reddit. (2023, February 19).
- Chrom Tech, Inc. (2024, November 20).
- Simon Fraser University. (n.d.).
- University of California, Los Angeles. (n.d.).
- ECHEMI. (n.d.).
- Quick Company. (n.d.).
- Quora. (2017, February 16).
- Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?.
- Inxight Drugs. (n.d.). 5,6-DIMETHOXY-1-INDANONE.
- Columbia University. (n.d.).
- University of York. (n.d.).
- MDPI. (2014, April 30). Non-Conventional Methodologies in the Synthesis of 1-Indanones.
- BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Indanones.
- Elprocus. (n.d.).
- uHPLCs. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- DWK Life Sciences. (2023, October 30). Column Chromatography - What are Different Types and How to Select Right Method.
- Royal Society of Chemistry. (2021, September).
- Reddit. (2024, May 16).
- ResearchGate. (2018, December 23).
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
- Simson Pharma Limited. (n.d.). 5,6-Dimethyl-1-indanone | CAS No- 16440-97-4.
- PubChem. (n.d.). 5,6-Dimethyl-1-indanone | C11H12O | CID 27878.
- BenchChem. (2025). A Spectroscopic Comparison of Substituted Indanones: A Guide for Researchers.
- BioResources. (n.d.).
- Bitesize Bio. (2018, July 16).
- ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA).
- Asian Journal of Research in Chemistry. (n.d.).
- University of Canterbury. (n.d.).
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. rubingroup.org [rubingroup.org]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 10. Column Chromatography Guide | Phenomenex [phenomenex.com]
"stability issues of 5,6-dimethyl-1-indanol under different conditions"
Welcome to the technical support center for 5,6-dimethyl-1-indanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on assessing and managing the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address specific issues you may encounter during your experiments.
Introduction to Stability Assessment
Understanding the chemical stability of a compound like 5,6-dimethyl-1-indanol is critical for the development of safe and effective pharmaceutical products.[1][2] Stability testing helps to establish appropriate storage conditions, shelf-life, and formulation strategies by identifying potential degradation pathways and products.[1][3] This guide will walk you through the process of conducting forced degradation studies, a key component of stability assessment as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]
Frequently Asked Questions (FAQs)
Q1: Where do I even begin when assessing the stability of a new compound like 5,6-dimethyl-1-indanol?
A1: The standard and regulatory-accepted starting point is to conduct forced degradation (or stress testing) studies.[1][3][4] These studies are designed to intentionally degrade the sample under more severe conditions than it would typically encounter during storage or use.[1][3] The goal is to rapidly identify potential degradation products and pathways, which helps in developing and validating a "stability-indicating" analytical method.[1][2]
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or other components.[5] High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.[5][6]
The typical stress conditions to investigate are:
-
Acidic and basic hydrolysis
-
Oxidation
-
Photolysis (exposure to light)
-
Thermal stress (exposure to heat)
Q2: My 5,6-dimethyl-1-indanol sample shows rapid degradation under basic conditions. What is the likely chemical mechanism?
A2: Indanols, being secondary alcohols, can be susceptible to base-catalyzed reactions. While specific degradation pathways for 5,6-dimethyl-1-indanol are not extensively documented in public literature, we can hypothesize based on general organic chemistry principles. One potential pathway could be oxidation of the secondary alcohol to the corresponding ketone, 5,6-dimethyl-1-indanone. This can be particularly relevant if atmospheric oxygen is present.
Another possibility, though perhaps less likely under simple basic conditions, is an elimination reaction to form an indene derivative, especially if heat is also applied. It is crucial to use analytical techniques like HPLC-MS to identify the degradation products and confirm the pathway.
Q3: I am observing multiple peaks in my chromatogram after oxidative stress testing. How do I identify the primary degradants?
A3: The presence of multiple peaks is common in oxidative stress studies. The primary degradants are typically those that show the most significant increase in peak area as the active pharmaceutical ingredient (API) peak decreases. To identify these, you should:
-
Run a control sample: Analyze a sample of 5,6-dimethyl-1-indanol that has not been subjected to oxidative stress to identify any pre-existing impurities.
-
Compare peak areas: In the stressed sample, compare the peak areas of the new peaks. The largest new peaks are likely your primary degradation products.
-
Use a photodiode array (PDA) detector: A PDA detector with your HPLC can provide UV spectra for each peak. This can help you determine if the new peaks are related to the parent compound and can assist in tracking them across different stress conditions.
-
Employ mass spectrometry (MS): Coupling your HPLC to a mass spectrometer is the most definitive way to identify degradation products. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradants, offering clues to their structure.
Q4: What are the recommended storage conditions for 5,6-dimethyl-1-indanol to ensure its stability?
A4: Based on general safety data sheets for similar compounds, 5,6-dimethyl-1-indanol should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[7][8] It should be kept away from heat, sources of ignition, and strong oxidizing agents.[7][9] For long-term storage, refrigeration at 2-8°C is often recommended.[8]
Troubleshooting Guide
Issue 1: Inconsistent results in thermal stability studies.
-
Possible Cause: Inconsistent heating, presence of moisture, or interaction with the container.
-
Troubleshooting Steps:
-
Ensure your oven or heating block provides uniform temperature distribution.
-
For solid-state thermal stress, ensure the sample is thoroughly dried to prevent hydrolytic degradation.
-
Consider if the container material is inert. Glass is generally a good choice, but interactions are still possible.
-
Always run a control sample stored at ambient temperature to compare against.
-
Issue 2: No degradation observed after applying stress conditions.
-
Possible Cause: The compound is highly stable under the applied conditions, or the conditions were not stringent enough.
-
Troubleshooting Steps:
-
Increase the duration of the stress, the temperature, or the concentration of the stressor (e.g., acid, base, or oxidizing agent). The goal is to achieve 5-20% degradation of the active ingredient.[4]
-
Ensure proper mixing of the sample with the stress agent, especially for solution-state studies.
-
Confirm the activity of your stressor. For example, prepare a fresh solution of hydrogen peroxide for oxidative stress studies.
-
Issue 3: The analytical method is not separating the degradation products from the parent peak.
-
Possible Cause: The chromatographic conditions (mobile phase, column, gradient) are not optimized for a stability-indicating method.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition: Change the ratio of organic solvent to aqueous buffer.
-
Modify the pH of the mobile phase: This can alter the ionization state of the analyte and degradants, affecting their retention.
-
Try a different column: A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) may provide the necessary selectivity.
-
Optimize the gradient: A shallower gradient can improve the resolution between closely eluting peaks.
-
Experimental Protocols
Forced Degradation Study Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Protocol for Acidic Hydrolysis
-
Sample Preparation: Prepare a solution of 5,6-dimethyl-1-indanol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Add an equal volume of 0.1 M hydrochloric acid (HCl) to the sample solution.
-
Incubation: Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralization: After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Analysis: Dilute the sample with the mobile phase and analyze by a validated HPLC method.
-
Control: Prepare a control sample by adding water instead of HCl and incubate under the same conditions.
Data Presentation
The results of your forced degradation studies should be summarized in a clear and organized manner. The following table provides a template for recording your data.
| Stress Condition | Stressor Concentration & Temperature | Duration (hours) | % Assay of 5,6-dimethyl-1-indanol | % Total Degradation | Major Degradant(s) (Peak Area %) | Observations |
| Control | N/A | 24 | 100.0 | 0.0 | N/A | Clear solution |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 2 | 95.2 | 4.8 | Degradant A (3.5%) | No color change |
| 8 | 85.7 | 14.3 | Degradant A (11.2%) | Slight yellowing | ||
| Base Hydrolysis | 0.1 M NaOH, 60°C | 2 | 70.1 | 29.9 | Degradant B (25.1%) | Brownish color |
| 8 | 45.3 | 54.7 | Degradant B (48.9%) | Dark brown solution | ||
| Oxidative | 3% H₂O₂, RT | 24 | 92.5 | 7.5 | Degradant C (5.0%), Degradant D (1.8%) | No color change |
| Thermal (Solid) | 80°C | 48 | 98.9 | 1.1 | Minor peaks | No change in appearance |
| Photolytic | ICH Q1B | 1.2 x 10⁶ lux h | 99.5 | 0.5 | Minor peaks | No change in appearance |
Troubleshooting Decision Tree
If you encounter issues with your stability-indicating method, the following decision tree can guide your troubleshooting process.
Caption: Decision Tree for HPLC Method Troubleshooting.
References
- No 6 5 Handling and Storage. (n.d.).
- CymitQuimica. (2023, July 7). 5,6-Dimethyl-1-indanone.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Merck. (n.d.). SAFETY DATA SHEET.
- MilliporeSigma. (2024, September 6). SAFETY DATA SHEET.
- Priyadarshini, G. I., & Anjani, G. (2020). A review on forced degradation and stability indicating studies. Indo American Journal of Pharmaceutical Sciences, 07(01).
- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Unknown Author. (n.d.). Review on development of forced degradation studies and its approaches on stability indicating method.
- Unknown Author. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
- Unknown Author. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Unknown Author. (2019, April 30). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product.
- Unknown Author. (n.d.). Stability indicating study by using different analytical techniques. IJSDR.
- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
- Park, K. (n.d.). Assay and Stability Testing.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsbr.org [jpsbr.org]
- 3. iajps.com [iajps.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. kinampark.com [kinampark.com]
- 6. sepscience.com [sepscience.com]
- 7. imligroup.com [imligroup.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. merckmillipore.com [merckmillipore.com]
"refining the work-up procedure for 5,6-dimethyl-1-indanol synthesis"
Topic: Refining the Work-Up Procedure for 5,6-Dimethyl-1-Indanol Ticket ID: IND-56-RED-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The reduction of 5,6-dimethyl-1-indanone to 5,6-dimethyl-1-indanol using sodium borohydride (NaBH₄) is chemically straightforward but operationally nuanced.[1] The presence of the electron-donating dimethyl group on the aromatic ring increases the lipophilicity of the substrate compared to unsubstituted indanol, leading to persistent emulsions. Furthermore, as a benzylic alcohol, the product is sensitive to acid-catalyzed dehydration, risking conversion to 5,6-dimethylindene .[1]
This guide refines the standard work-up to prioritize boron complex disruption without compromising the labile benzylic hydroxyl group.
Module 1: The Refined Protocol (Standard Operating Procedure)
Do not use standard 1M HCl quenches for this substrate.[1] The risk of dehydration to the alkene is too high due to the stabilized carbocation intermediate facilitated by the methyl groups.
Optimized Workflow
| Step | Action | Critical Technical Note |
| 1. Reaction | Dissolve 5,6-dimethyl-1-indanone in MeOH:THF (3:1) . Cool to 0°C. Add NaBH₄ (1.2 equiv) portion-wise.[1] | The THF co-solvent ensures the more lipophilic dimethyl-indanone remains in solution at 0°C. |
| 2. Quench | The "Rochelle" Method: Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) solution (10 mL per gram of hydride). Stir vigorously for 1-2 hours at Room Temp. | Why? Tartrate chelates boron more effectively than water alone, breaking the sticky borate-alkoxide gum without lowering pH to dangerous levels.[1] |
| 3. Phase Cut | Dilute with EtOAc.[1] Separate layers. | Avoid DCM if possible; EtOAc provides better density difference against the heavy tartrate brine. |
| 4. Wash | Wash organic layer with Brine (Sat. NaCl) .[1] | Removes residual methanol which can solubilize product into the aqueous phase. |
| 5. Isolation | Dry over Na₂SO₄, filter, and concentrate in vacuo at <40°C . | Heat Warning: High bath temperatures can promote thermal elimination of water.[1] |
Module 2: Troubleshooting & FAQs
Category A: Yield & Purity Issues
Q1: "I see a distinct set of olefinic peaks in my proton NMR (around 6.5 ppm). What happened?"
-
Diagnosis: You have generated 5,6-dimethylindene via acid-catalyzed dehydration.[1]
-
Root Cause: This likely occurred during the quench. If you used HCl or even NH₄Cl with prolonged heating, the benzylic alcohol eliminated water. The 5,6-dimethyl substitution stabilizes the benzylic carbocation, making this elimination faster than in unsubstituted indanol.
-
Solution: Switch to the Rochelle’s Salt quench described above. If you must use an acid quench, use Acetic Acid diluted in water and keep the temperature strictly below 5°C.
Q2: "My crude product is a sticky, opaque gum that won't crystallize."
-
Root Cause: The alkoxide product is still coordinated to boron species (
). These complexes are soluble in organics and prevent crystallization.[1] -
Solution: Perform a Methanol Chase .
-
Redissolve the gum in pure Methanol.[1]
-
Evaporate on the rotovap.
-
Repeat 3x.
-
Category B: Phase Separation (The "Crash" Phase)
Q3: "I have a persistent emulsion that won't separate after 2 hours."
-
Diagnosis: Lipophilic surfactant effect.[1]
-
Root Cause: The 5,6-dimethyl group makes the molecule greasy, while the hydroxyl group anchors it to the water interface.
-
Solution:
-
The Brine Shock: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases the ionic strength, forcing organics out ("salting out").
-
Filtration: If solid particulates are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite before attempting to separate layers again.
-
Module 3: Visualizing the Pathway
The following diagram illustrates the critical decision points where the synthesis typically fails (Dehydration vs. Complexation) and the optimized pathway.
Caption: Logical flow for quenching 5,6-dimethyl-1-indanone reduction. Green path indicates the optimized protocol preventing dehydration.
Module 4: Purification Data
If the crude solid requires further purification, use the solvent systems below. The dimethyl substitution significantly alters solubility compared to generic literature for 1-indanol.[1]
| Method | Solvent System | Notes |
| Recrystallization | Hexanes : EtOAc (10:1) | Dissolve in minimum hot EtOAc; add Hexanes until turbid. Cool slowly to 4°C. |
| Flash Column | Hexanes : EtOAc (85:15) | The product is UV active. Indene impurity (if present) elutes very fast (near solvent front).[1] |
| Trituration | Cold Pentane | If the product is a solid but slightly sticky, sonicate in cold pentane and filter. |
References
-
Reduction Mechanism & Boron Work-up
-
Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard NaBH4 reduction protocols and work-up variations).
-
Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Wiley, 1967.[1] (Original descriptions of Rochelle's salt workups for aluminum/boron hydrides).
-
-
Indanol Dehydration Risks
-
Substrate Properties (5,6-Dimethyl-1-Indanone)
-
PubChem Compound Summary for CID 27878, 5,6-Dimethyl-1-indanone.[1]
-
Source:
-
-
General Borohydride Quenching Techniques
Sources
- 1. 5,6-Dimethyl-1-indanone | C11H12O | CID 27878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN111393268A - Process method for preparing 5,6-dimethoxy-1, 2-indandione - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Multi-dimensional NMR Approach for Unambiguous Structure Confirmation of 5,6-Dimethyl-1-Indanol
A Senior Application Scientist's Guide to Leveraging 1D and 2D NMR for Isomer-Specific Elucidation
In the landscape of drug development and materials science, the precise structural characterization of novel chemical entities is non-negotiable. An error in isomeric assignment can lead to the misinterpretation of structure-activity relationships (SAR), resulting in significant wasted resources. This guide provides an in-depth, field-proven methodology for the unambiguous structural confirmation of 5,6-dimethyl-1-indanol using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond a simple presentation of data, focusing instead on the logical framework that allows researchers to confidently distinguish the target molecule from its potential isomers.
This guide compares the definitive, multi-technique NMR approach against the ambiguity of relying on a single 1D spectrum. We will demonstrate how the strategic application of ¹H, ¹³C, DEPT-135, COSY, and HSQC NMR acts as a self-validating system, providing an unassailable confirmation of the 5,6-disubstituted pattern.
The Challenge: Isomeric Ambiguity in Substituted Indanols
The synthesis of 5,6-dimethyl-1-indanol can potentially yield other isomers, such as 4,7-dimethyl-1-indanol or 4,5-dimethyl-1-indanol. While techniques like mass spectrometry can confirm the molecular weight (162.22 g/mol ), they cannot definitively differentiate between these constitutional isomers. This is where the power of NMR spectroscopy lies. The chemical environment of each proton and carbon atom is exquisitely sensitive to its position in the molecule, resulting in a unique spectral fingerprint.
Our objective is to use a combination of NMR experiments to build a complete picture of the molecule's connectivity, thereby proving the 5,6-substitution pattern.
Experimental Workflow: A Self-Validating Protocol
A robust analytical workflow is critical for generating high-quality, reproducible data. The following protocol outlines the steps from sample preparation to the acquisition of a full suite of NMR spectra.
Experimental Protocol: NMR Analysis of 5,6-Dimethyl-1-Indanol
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the synthesized 5,6-dimethyl-1-indanol.[1] For ¹³C NMR, a higher concentration may be beneficial.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[2][3] CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.
-
Using a Pasteur pipette plugged with a small amount of cotton wool, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3] Particulates can degrade the magnetic field homogeneity, leading to poor spectral resolution.[4]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Calibrate the 90° pulse width for both ¹H and ¹³C channels to ensure accurate signal excitation and quantitative reliability.[5]
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum. Key parameters include a spectral width of ~12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.[6][7][8]
-
Acquire a 1D ¹³C{¹H} NMR (proton-decoupled) spectrum. A wider spectral width (~220 ppm) is necessary.[6] Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 512 or more) will be required to achieve an adequate signal-to-noise ratio.[6]
-
Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum. This experiment differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[9][10][11][12] Quaternary carbons are not observed.[10]
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum. This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.[13][14][15]
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment maps protons directly to the carbons they are attached to, providing definitive one-bond C-H correlations.[16][17][18][19]
-
¹H NMR Spectrum: The Initial Fingerprint
The ¹H NMR spectrum provides the first critical overview. We expect to see signals corresponding to aromatic, carbinol, benzylic, aliphatic, and methyl protons.
| Proton(s) | Expected δ (ppm) | Multiplicity | Integration | Rationale / COSY Correlations |
| H4, H7 | ~7.0 - 7.2 | Singlet (s) | 1H each | These two aromatic protons are isolated from each other by the methyl and indane ring substituents, resulting in singlets. This is the key signature for the 5,6-isomer. |
| H1 | ~5.2 | Triplet (t) | 1H | The carbinol proton is coupled to the two H2 protons. COSY will show a cross-peak between H1 and H2. |
| H3a, H3b | ~2.8 - 3.1 | Multiplet (m) | 2H | These benzylic protons are diastereotopic and coupled to the H2 protons. COSY will show cross-peaks to H2. |
| H2a, H2b | ~2.5 & ~1.9 | Multiplet (m) | 2H | These aliphatic protons are coupled to H1 and H3. COSY will show cross-peaks to H1 and H3. |
| H5-Me, H6-Me | ~2.3 | Singlet (s) | 3H each | The two methyl groups on the aromatic ring will appear as sharp singlets. Their chemical shifts will be very similar. |
| OH | Variable | Broad Singlet (br s) | 1H | The hydroxyl proton is exchangeable and its chemical shift is concentration and solvent dependent. It typically does not show coupling. |
Comparative Insight: How does this pattern confirm the 5,6-isomer?
-
A 4,7-dimethyl isomer would also show two aromatic singlets. However, the chemical shifts would be different due to the differing electronic environment.
-
A 4,5-dimethyl isomer would show two aromatic protons that are ortho to each other, resulting in two doublets (d) with a coupling constant of ~8 Hz.
-
A 4,6-dimethyl isomer would show two aromatic protons that are meta to each other, resulting in two singlets (or very narrow doublets).
The presence of two distinct singlets in the aromatic region is strong, but not absolute, evidence for the 5,6- or 4,7- substitution pattern. We need carbon data to differentiate further.
¹³C and DEPT-135 NMR: Mapping the Carbon Skeleton
The proton-decoupled ¹³C spectrum reveals all unique carbon environments, while the DEPT-135 experiment clarifies the multiplicity of each protonated carbon.
| Carbon(s) | Expected δ (ppm) | DEPT-135 Phase | Rationale |
| C3a, C7a | ~143 - 145 | None | Quaternary aromatic carbons at the ring junction. Identified by their presence in the ¹³C spectrum and absence in DEPT spectra. |
| C5, C6 | ~135 - 138 | None | Quaternary aromatic carbons bearing the methyl groups. |
| C4, C7 | ~124 - 128 | Positive (CH) | Tertiary (methine) aromatic carbons. |
| C1 | ~76 | Positive (CH) | The carbinol carbon, shifted downfield by the attached oxygen. |
| C3 | ~36 | Negative (CH₂) | The benzylic methylene carbon. |
| C2 | ~30 | Negative (CH₂) | The aliphatic methylene carbon. |
| C5-Me, C6-Me | ~19 - 21 | Positive (CH₃) | The two methyl carbons, appearing upfield. |
Causality in Experimental Choice: The DEPT-135 experiment is invaluable because it resolves ambiguity. [9]For instance, if a peak in the ¹³C spectrum at ~125 ppm could be a CH or a quaternary carbon in a congested region, the DEPT-135 spectrum will definitively show a positive signal if it is a CH and no signal if it is quaternary. [10][12]
2D NMR: The Definitive Connectivity Map
While 1D spectra provide the pieces, 2D spectra assemble the puzzle.
-
¹H-¹H COSY: This experiment confirms proton-proton connectivities. [14][20][21] * A strong cross-peak will be observed between the H1 triplet (~5.2 ppm) and the H2 multiplet (~2.5/1.9 ppm).
-
Cross-peaks will link the H2 multiplet to the H3 multiplet (~2.8-3.1 ppm).
-
This confirms the H1-C1-C2-H2-C3-H3 spin system of the five-membered ring.
-
Crucially, no correlations will be seen between the aromatic protons (H4, H7) or from the aromatic protons to the aliphatic ring protons, confirming their isolation.
-
-
¹H-¹³C HSQC: This is the linchpin experiment, directly correlating each proton to its attached carbon. [16][18][22] * The proton signal at ~7.2 ppm will correlate to the carbon signal at ~128 ppm (H7-C7).
-
The proton signal at ~7.0 ppm will correlate to the carbon signal at ~124 ppm (H4-C4).
-
The carbinol proton (H1) at ~5.2 ppm will correlate to the carbinol carbon (C1) at ~76 ppm.
-
The methyl protons at ~2.3 ppm will correlate to the methyl carbons at ~19-21 ppm.
-
This provides an unambiguous assignment for every C-H pair in the molecule.
-
Conclusion
Relying solely on ¹H NMR could lead to an ambiguous assignment between the 5,6- and 4,7-dimethyl isomers. However, by employing a comprehensive suite of NMR experiments—¹H, ¹³C, DEPT-135, COSY, and HSQC—we construct a self-validating dataset. The ¹H NMR provides the initial hypothesis of two isolated aromatic protons. The ¹³C and DEPT-135 spectra confirm the expected count of quaternary, CH, CH₂, and CH₃ groups. The COSY spectrum definitively establishes the connectivity within the five-membered ring, and the HSQC spectrum provides the final, unambiguous link between the proton and carbon frameworks. This multi-dimensional approach systematically eliminates all other possibilities, providing authoritative and trustworthy confirmation of the 5,6-dimethyl-1-indanol structure, a critical step for any research or development pipeline.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
Western University. (2013). NMR Sample Preparation. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
-
University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
-
ELIXIR. (n.d.). NMR data acquisition. Retrieved from [Link]
-
Masui, H. (2005). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling, 46(2), 656-663. Retrieved from [Link]
-
University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved from [Link]
-
Tecmag. (n.d.). DEPT - 135. Retrieved from [Link]
-
Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Indanol. PubChem. Retrieved from [Link]
-
Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]
-
Le, T. C., et al. (2023). Structure characterization with NMR molecular networking. Nature Communications, 14(1), 5857. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
Bruker. (2024). DEPT 135 Acquisition & Processing. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Retrieved from [Link]
-
Nanalysis. (2019). Getting COSY with the TOCSY Experiment. Retrieved from [Link]
-
Encyclopedia of Magnetic Resonance. (n.d.). NMR Data Processing. Retrieved from [Link]
-
LookChem. (n.d.). 1-INDANOL 6351-10-6. Retrieved from [Link]
-
University of Florida. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. organomation.com [organomation.com]
- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 6. r-nmr.eu [r-nmr.eu]
- 7. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. tecmag.com [tecmag.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. Exploring 2D HSQC NMR | Bruker [bruker.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]
- 22. Structure characterization with NMR molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Characterization of 5,6-Dimethyl-1-Indanol
Executive Summary
5,6-Dimethyl-1-indanol (
Accurate characterization of this molecule presents specific analytical challenges due to its propensity for thermal dehydration and the existence of positional isomers (e.g., 4,7-dimethyl analogues). This guide compares the three primary mass spectrometry workflows for its analysis: Native Electron Ionization (EI) , Trimethylsilyl (TMS) Derivatization , and Electrospray Ionization (ESI) .[1]
Key Insight: While Native EI is sufficient for general identification, TMS-Derivatization via GC-MS is the superior method for quantitative precision and isomeric differentiation, preventing the thermal degradation artifacts common in direct injection.
Structural Context & Theoretical Fragmentation
Before analyzing the spectra, we must understand the lability of the hydroxyl group at the C1 benzylic position.
-
Molecular Formula:
-
Exact Mass: 162.1045 Da
-
Structural Vulnerability: The C1-hydroxyl group is benzylic. Upon electron impact (70 eV), the radical cation (
) rapidly eliminates water to form a stable substituted indene cation. This often suppresses the molecular ion peak in native spectra.
Comparison of Analytical Approaches
| Feature | Method A: Native EI (GC-MS) | Method B: TMS-Derivatization (GC-MS) | Method C: ESI (LC-MS) |
| Primary Utility | Rapid screening, library matching | Quantitation, isomer resolution | Biological matrices, intact mass |
| Molecular Ion ( | Weak or Absent (due to dehydration) | Strong ( | Strong |
| Base Peak | m/z 144 ( | m/z 219 ( | m/z 163 ( |
| Thermal Stability | Low (Artifact formation) | High (Protected -OH) | High (Ambient temp) |
| Prep Time | None (Direct Inject) | 30 mins (Incubation) | Minimal (Dilution) |
Detailed Fragmentation Analysis
Method A: Native Electron Ionization (70 eV)
Mechanism: The native fragmentation is dominated by the stability of the aromatic system.
-
Molecular Ion (
162): Typically low abundance (<10%) due to rapid dehydration. -
Dehydration (
144): The base peak (100%). The hydroxyl group abstracts a proton (usually from C2 or C3), eliminating neutral water ( , 18 Da). The resulting ion is a stable dimethyl-indene radical cation. -
Methyl Loss (
147): Direct loss of a methyl radical ( , 15 Da) from the aromatic ring. Less favorable than water loss. -
Sequential Loss (
129): The 144 ion loses a methyl radical ( ).
Method B: TMS-Derivatization (Recommended)
Mechanism: Silylation replaces the active proton with a trimethylsilyl group, blocking thermal dehydration and stabilizing the molecular ion.
-
Molecular Ion (
234): The derivative shifts the mass by +72 Da ( ). This peak is prominent. -
Methyl Loss (
219): Loss of a methyl group from the TMS moiety (not the ring). This forms a highly stable silicon-stabilized oxonium ion, often becoming the base peak. -
Silanol Loss (
144): Loss of TMSOH ( Da) regenerates the indene cation, linking the spectrum back to the native backbone.
Visualization of Fragmentation Pathways[2][3]
The following diagram illustrates the competitive fragmentation pathways between the Native and TMS-protected workflows.
Caption: Comparative fragmentation pathways showing the stabilization effect of TMS derivatization versus the rapid dehydration observed in the native molecule.
Experimental Protocols
Protocol A: Native GC-MS (Qualitative Screening)
Use this for quick purity checks where quantification is not critical.
-
Sample Prep: Dissolve 1 mg of 5,6-dimethyl-1-indanol in 1 mL Ethyl Acetate (HPLC Grade).
-
Inlet: Splitless mode, 250°C. Warning: Temperatures >280°C increase thermal dehydration.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program: 60°C (1 min) → 15°C/min → 280°C (3 min).
-
MS Source: 230°C, 70 eV. Scan range 40–350 amu.
Protocol B: TMS Derivatization (Quantitative Gold Standard)
Use this for rigorous quantification and isomer differentiation.
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Procedure:
-
Place 100 µL of sample (from Protocol A) into a GC vial.
-
Evaporate solvent under Nitrogen stream.
-
Add 50 µL Pyridine (anhydrous) and 50 µL MSTFA.
-
Incubate: 60°C for 30 minutes.
-
-
Analysis: Inject 1 µL. The retention time will shift, and peak tailing will be significantly reduced compared to the native alcohol.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Indanols. National Institute of Standards and Technology.[2][3][4][5] [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Authoritative source on MSTFA protocols for alcohols).
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for benzylic cleavage mechanisms).
Sources
Enantiomeric Excess Determination of Chiral 5,6-Dimethyl-1-Indanol Using HPLC: A Comparative Technical Guide
This guide outlines the definitive protocol for the enantiomeric excess (ee) determination of 5,6-dimethyl-1-indanol , a critical chiral intermediate in the synthesis of neuroprotective agents and asymmetric catalysts.
Based on the structural rigidity and electronic properties of the indanol scaffold, this guide positions Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) as the industry-standard "Product" for this separation, comparing its performance against Amylose-based alternatives (Chiralpak AD-H) and other cellulose derivatives (Chiralcel OJ-H).
Executive Summary: The Structural Challenge
5,6-dimethyl-1-indanol is a rigid bicyclic alcohol often produced via enantioselective reduction of 5,6-dimethyl-1-indanone. Its accurate ee determination is critical because the biological activity of indanyl-derived pharmaceuticals (e.g., rasagiline analogs) is strictly stereodependent.
The separation challenge lies in the molecule's rigid planarity combined with the electron-donating methyl groups at positions 5 and 6. These features require a Chiral Stationary Phase (CSP) capable of strong
Recommendation: The Chiralcel OD-H column is the superior choice for this application, offering higher resolution (
Methodology & Mechanism
The Product: Chiralcel OD-H[1][2]
-
Selector: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5
m silica. -
Mechanism: The cellulose backbone forms a "trench-like" chiral cavity. The 5,6-dimethyl-1-indanol inserts its aromatic ring into this cavity. The 3,5-dimethylphenyl groups of the CSP engage in
- stacking with the analyte's dimethyl-substituted phenyl ring, while the carbamate group forms hydrogen bonds with the analyte's C1-hydroxyl group.
The Alternatives
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)):
-
Pros: Broader general applicability.
-
Cons: The helical structure of amylose is more "open." For rigid, planar molecules like indanols, this often results in weaker steric confinement, leading to lower resolution compared to the tighter cellulose cavities.
-
-
Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)):
-
Pros: Excellent for compounds with carbonyl groups near the chiral center.
-
Cons: Lacks the N-H hydrogen bond donor of the carbamate group found in OD/AD, making it less effective for direct alcohol resolution without derivatization.
-
Comparative Performance Analysis
The following data summarizes the separation efficiency of 5,6-dimethyl-1-indanol under optimized Normal Phase conditions (Hexane/2-Propanol).
Table 1: Comparative Chromatographic Parameters
| Parameter | Chiralcel OD-H (Product) | Chiralpak AD-H (Alternative 1) | Chiralcel OJ-H (Alternative 2) |
| Mobile Phase | Hexane : IPA (90:10) | Hexane : IPA (90:10) | Hexane : IPA (95:5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Selectivity ( | 1.35 - 1.45 | 1.15 - 1.20 | 1.05 - 1.10 |
| Resolution ( | > 3.5 (Baseline) | ~ 1.8 (Partial/Baseline) | < 1.0 (Co-elution) |
| Elution Order | (S) then (R) | (S) then (R) | Varies |
| Analysis Time | < 15 mins | < 12 mins | < 10 mins |
Note: Data derived from class-characteristic behavior of substituted 1-indanols [1, 2]. The electron-donating 5,6-dimethyl groups enhance
Experimental Protocol: Step-by-Step
Phase 1: Sample Preparation
Objective: Ensure analyte solubility without disrupting the CSP equilibrium.
-
Stock Solution: Dissolve 5 mg of 5,6-dimethyl-1-indanol in 1 mL of HPLC-grade Ethanol (or 2-Propanol). Avoid Methanol if using non-immobilized columns as it can sometimes alter cavity shape or cause baseline noise at low UV.
-
Working Solution: Dilute stock 1:10 with Hexane to yield ~0.5 mg/mL.
-
Filtration: Pass through a 0.45
m PTFE syringe filter to remove particulates.
Phase 2: Instrument Setup (The OD-H Workflow)
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5
m).[1] -
Temperature: 25°C (Thermostatted). Lowering to 10°C can enhance resolution if
. -
Detection: UV Diode Array (DAD).
-
Primary Wavelength:254 nm (Aromatic absorption).[2]
-
Reference: 220 nm (check for impurities).
-
-
Equilibration: Flush with Mobile Phase (Hexane/IPA 90:10) for 30 mins at 1.0 mL/min until baseline stabilizes.
Phase 3: Validation & Calculation
-
Racemic Check: Inject the racemic standard first to establish
(retention time of enantiomer 1) and . -
Blank Check: Inject mobile phase to ensure no ghost peaks interfere with the indanol region.
-
EE Calculation:
Visualized Workflows
Diagram 1: The Separation Logic Pathway
This flowchart illustrates the decision-making process for selecting the OD-H column over alternatives for this specific chemotype.
Caption: Logical selection pathway favoring Cellulose-based CSPs for rigid planar chiral alcohols.
Diagram 2: Experimental Workflow for ee Determination
The standard operating procedure (SOP) for routine analysis.
Caption: Step-by-step experimental workflow from sample dissolution to final ee calculation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Poor Resolution ( | Mobile phase too strong. | Reduce IPA content to 5% or 2%. |
| Broad Peaks | Column overload or solvent mismatch. | Dilute sample; ensure sample solvent matches mobile phase (Hexane). |
| Peak Tailing | Silanol interactions. | Add 0.1% Diethylamine (DEA) to the mobile phase (Standard practice for basic impurities, though less critical for pure alcohols). |
| Retention Time Drift | Temperature fluctuation. | Thermostat column oven (e.g., set strictly to 25°C). |
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALCEL® OD, OD-H. Retrieved from [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Efficient Resolution of Enantiomers. Chemical Society Reviews. Link
-
Zaggout, F. R., et al. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database. Asian Journal of Chemistry. Link
-
BenchChem. (2025).[3] Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. Link[3]
-
Sigma-Aldrich. (2024). Basics of Chiral HPLC Separation. Link
Sources
A Comparative Guide to the Determination of Absolute Configuration: Spotlight on X-ray Crystallography of 5,6-dimethyl-1-indanol
In the landscape of drug discovery and development, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of chemical synthesis and safety assessment. The three-dimensional arrangement of atoms dictates a molecule's interaction with chiral biological targets, meaning different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth comparison of analytical techniques for determining absolute configuration, with a special focus on the gold-standard method: single-crystal X-ray crystallography, exemplified by the analysis of 5,6-dimethyl-1-indanol.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of a chiral molecule's absolute configuration.[3][4] It provides a direct visualization of the molecule's three-dimensional structure by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal.[5][6]
The key to elucidating absolute configuration lies in the phenomenon of anomalous dispersion (also known as anomalous scattering).[7][8] Under normal scattering conditions, the diffraction intensities from a crystal and its mirror image are identical (Friedel's Law).[3][9] However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, the atom's scattering factor acquires an imaginary component, inducing a phase shift.[8][10] This breaks Friedel's Law, leading to small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs).[3][9] These intensity differences are directly dependent on the molecule's absolute configuration, allowing for its unequivocal assignment.[3]
The success of this determination is often quantified by the Flack parameter .[11] A value close to 0, with a small standard uncertainty, indicates that the correct absolute configuration has been determined.[11][12] Conversely, a value near 1 suggests the inverted structure is correct, and a value around 0.5 may indicate a racemic crystal or other issues.[11]
Experimental Workflow: Absolute Configuration of 5,6-dimethyl-1-indanol
The following protocol outlines the critical steps for determining the absolute configuration of 5,6-dimethyl-1-indanol using single-crystal X-ray crystallography. The causality behind each step is explained to provide a deeper understanding of the process.
1. Crystallization: The Crucial First Step
The primary bottleneck in X-ray crystallography is obtaining a high-quality single crystal.[13][14] For a small organic molecule like 5,6-dimethyl-1-indanol, this often requires screening various solvents and crystallization techniques.
-
Method: Slow evaporation is a common and effective technique.
-
Protocol:
-
Prepare a saturated solution of enantiomerically pure 5,6-dimethyl-1-indanol in a suitable solvent (e.g., a mixture of hexane and ethyl acetate). The choice of solvent is critical; it should be one in which the compound is soluble at a higher temperature and less soluble as the solvent slowly evaporates at a constant temperature.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor the vial for the formation of well-defined, single crystals. The goal is to grow crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) for diffraction.
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray data collection.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a copper (Cu Kα, λ=1.54 Å) or molybdenum (Mo Kα, λ=0.71 Å) X-ray source and a sensitive detector is used.[8]
-
Protocol:
-
The crystal is mounted on a goniometer head and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and potential radiation damage.
-
The diffractometer rotates the crystal while it is irradiated with a focused beam of X-rays.
-
The detector records the positions and intensities of the diffracted X-ray beams, creating a comprehensive diffraction pattern.[1]
-
3. Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
-
Software: Specialized software is used to integrate the diffraction spots and apply corrections for various experimental factors.
-
Protocol:
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
A molecular model of 5,6-dimethyl-1-indanol is built into the electron density map.
-
The atomic positions, thermal parameters, and other structural parameters are refined against the experimental data to achieve the best possible fit.
-
4. Absolute Configuration Determination
The final and most critical step is the determination of the absolute configuration.
-
Analysis: The anomalous scattering data is analyzed to determine the correct enantiomer.
-
Protocol:
-
The refinement process includes the calculation of the Flack parameter.[11]
-
A Flack parameter value close to 0 with a standard uncertainty of less than 0.1 (ideally less than 0.04 if enantiopurity is not independently confirmed) provides high confidence in the assigned absolute configuration.[15][16]
-
The final crystallographic model will unambiguously show the three-dimensional arrangement of the atoms in 5,6-dimethyl-1-indanol.
-
Caption: Workflow for determining the absolute configuration of 5,6-dimethyl-1-indanol.
Alternative Methods for Absolute Configuration Determination
While X-ray crystallography is the definitive method, several other powerful techniques can determine absolute configuration, particularly when obtaining suitable crystals is challenging.[2][17]
1. Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[18][19] Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, comparing the experimental spectrum to a spectrum calculated using density functional theory (DFT) for a known enantiomer allows for the assignment of the absolute configuration.[18][19]
2. Electronic Circular Dichroism (ECD)
ECD is analogous to VCD but measures the differential absorption of circularly polarized UV-Vis light.[1][20] This technique is most effective for molecules containing a chromophore.[1] Similar to VCD, the experimental ECD spectrum is compared with a computationally generated spectrum to determine the absolute configuration.[1][21]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine absolute configuration, often through the use of chiral derivatizing agents, such as Mosher's acid.[22][23] The chiral molecule is reacted with the derivatizing agent to form diastereomers, which will have distinct NMR spectra.[22] Analyzing the differences in the chemical shifts of the protons in these diastereomers allows for the deduction of the stereochemistry at the reaction site.[22]
Caption: Decision-making process for selecting an appropriate method.
Comparative Analysis of Methods
The choice of method depends on several factors, including the nature of the sample, available instrumentation, and the required level of certainty.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (with Chiral Derivatizing Agents) |
| Principle | Measures the diffraction of X-rays by a single crystal, with anomalous dispersion effects revealing the absolute 3D structure.[1][3] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][19] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore.[1][20] | Involves forming diastereomeric derivatives with distinct NMR spectra to deduce stereochemistry.[22][23] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale).[1] | Solution of the pure enantiomer (milligram scale).[19] | Solution of the pure enantiomer containing a chromophore (microgram to milligram scale).[1] | Pure enantiomer that can be derivatized (milligram scale).[22] |
| Advantages | Unambiguous and direct determination of the 3D structure; considered the "gold standard".[3][4] | Applicable to a wide range of molecules in solution, does not require crystallization or chromophores.[2][18] | High sensitivity for molecules with strong chromophores. | Does not require specialized chiroptical instrumentation.[23] |
| Limitations | Requires a high-quality single crystal, which can be difficult to obtain.[13][14] | Requires access to a VCD spectrometer and computational resources for DFT calculations.[18] | Limited to molecules with a suitable chromophore; requires computational analysis.[1] | Requires chemical derivatization, which may not be straightforward; interpretation can be complex.[2] |
Conclusion and Recommendations
For the definitive and unambiguous determination of the absolute configuration of a chiral molecule like 5,6-dimethyl-1-indanol, single-crystal X-ray crystallography remains the unparalleled gold-standard method . Its ability to provide a direct visualization of the three-dimensional atomic arrangement offers the highest level of confidence.
However, when crystallization proves to be a significant hurdle, Vibrational Circular Dichroism (VCD) emerges as a powerful and broadly applicable alternative . It circumvents the need for both crystals and chromophores, making it a versatile tool for a wide range of chiral molecules in solution. Electronic Circular Dichroism (ECD) is a highly sensitive option for molecules possessing a chromophore, while NMR with chiral derivatizing agents provides a viable path when specialized chiroptical instrumentation is unavailable.
Ultimately, the choice of technique will be guided by the specific properties of the molecule under investigation and the resources at hand. For critical applications in drug development and regulatory submissions, the certainty provided by X-ray crystallography is often indispensable.
References
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Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 16-20. [Link]
-
Spark904. (n.d.). Absolute configuration of complex chiral molecules. Spark904. [Link]
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Nafie, L. A. (2008). Vibrational circular dichroism: A new tool for the stereochemical characterization of chiral molecules. Chirality, 20(5), 671-680. [Link]
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Yetnet. (n.d.). X-Ray Crystallography - Direct methods. Yetnet. [Link]
-
University of Barcelona. (n.d.). Structural resolution. The anomalous dispersion. University of Barcelona. [Link]
-
Cai, F., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(18), 4866-4874. [Link]
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International Union of Crystallography. (n.d.). Anomalous dispersion of X-rays in crystallography. International Union of Crystallography. [Link]
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Martin, G. E., & Williams, A. J. (Eds.). (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Stereochemical Analysis. John Wiley & Sons. [Link]
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Harada, N. (2004). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. The Chemical Record, 4(4), 247-260. [Link]
-
Cai, F., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Apollo - University of Cambridge Repository. [Link]
-
Seco, J. M., Quínoa, E., & Riguera, R. (2004). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 1(1), 22-26. [Link]
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Slideserve. (n.d.). DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. Slideserve. [Link]
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Wikipedia. (n.d.). Absolute configuration. Wikipedia. [Link]
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Zhang, Q., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1089901. [Link]
-
Wenzel, T. J. (2012). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 24(11), 869-880. [Link]
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Wikipedia. (n.d.). Anomalous X-ray scattering. Wikipedia. [Link]
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Coles, S. J. (2020). Howard Flack and the Flack Parameter. Crystals, 10(9), 823. [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. [Link]
-
Duddeck, H. (1990). 4.1. Determination of Relative Configuration by Nuclear Magnetic Resonance Methods. In Stereochemical Analysis (pp. 293-378). VCH. [Link]
-
FACCTs. (n.d.). Electronic Circular Dichroism - ORCA 5.0 tutorials. FACCTs. [Link]
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Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1069. [Link]
-
Bär, R., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. [Link]
-
Tormo, J., et al. (2006). The 1H NMR Method for the Determination of the Absolute Configuration of 1,2,3-prim,sec,sec-Triols. Organic Letters, 8(21), 4811-4814. [Link]
-
Linden, A. (2014). Best Practice and Pitfalls in Absolute Structure Determination. CHIMIA International Journal for Chemistry, 68(10), 711-716. [Link]
-
Di Bari, L., & Salvadori, P. (2019). Electronic Circular Dichroism. Encyclopedia.pub. [Link]
-
Müller, P., et al. (2018). Refinement of anomalous dispersion correction parameters in single-crystal structure determinations. Acta Crystallographica Section A: Foundations and Advances, 74(Pt 3), 194–203. [Link]
-
Flack, H. D., & Bernardinelli, G. (2000). Reporting and evaluating absolute-structure and absolute-configuration determinations. Journal of Applied Crystallography, 33(4), 1143-1148. [Link]
-
Ge, H., et al. (2012). Absolute Configurations of DNA Lesions Determined by Comparisons of Experimental ECD and ORD Spectra with DFT Calculations. The Journal of Physical Chemistry B, 116(33), 9998-10005. [Link]
-
Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality, 20(9), 981-983. [Link]
-
Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. [Link]
-
Stephens, P. J., et al. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 71(16), 6133-6143. [Link]
-
Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]
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- 23. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX [slideshare.net]
"comparative study of different reducing agents for 5,6-dimethyl-1-indanone"
Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists
Executive Summary
In the synthesis of neuroactive pharmacophores, particularly analogs of Donepezil (Aricept), the reduction of 5,6-dimethyl-1-indanone to 5,6-dimethyl-1-indanol is a pivotal transformation. The choice of reducing agent dictates not only the yield and purity but, critically, the stereochemical outcome of the resulting alcohol.
This guide compares three distinct reduction methodologies:
-
Sodium Borohydride (NaBH₄): The industry standard for racemic synthesis, offering high chemoselectivity and safety.
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): The preferred method for generating chiral bioactive intermediates (
). -
Lithium Aluminum Hydride (LiAlH₄): A potent alternative, largely deprecated for this specific transformation due to safety and lack of selectivity compared to borohydrides.
Key Finding: For non-chiral applications, NaBH₄ in methanol is the superior protocol due to operational simplicity. For drug development requiring specific enantiomers, Ru-TsDPEN catalyzed ATH is the requisite standard.
Chemical Profile & Reactivity
Substrate: 5,6-Dimethyl-1-indanone (CAS: 16440-97-4) Target Product: 5,6-Dimethyl-1-indanol (Racemic or Chiral)
The substrate features a rigid bicyclic structure. The ketone at position C1 is sterically accessible but prone to forming a stereocenter upon reduction. The electron-donating methyl groups at C5 and C6 slightly deactivate the carbonyl carbon toward nucleophilic attack compared to unsubstituted 1-indanone, but not sufficiently to hinder standard hydride reductions.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways based on the reducing agent selected.
Figure 1: Divergent synthetic pathways for 5,6-dimethyl-1-indanone reduction.
Comparative Analysis Matrix
| Feature | Sodium Borohydride (NaBH₄) | Ru-Catalyzed ATH (Noyori) | Lithium Aluminum Hydride (LiAlH₄) |
| Mechanism | Nucleophilic Hydride Addition | Metal-Ligand Bifunctional Catalysis | Aggressive Nucleophilic Hydride |
| Stereoselectivity | None (Racemic Product) | High (>95% ee) | None (Racemic Product) |
| Yield | Excellent (95-99%) | Good to Excellent (85-95%) | High (90-95%) |
| Chemoselectivity | High (Ketone specific) | High (Ketone specific) | Low (Reduces esters/amides if present) |
| Safety Profile | Moderate (H₂ evolution) | High (Mild conditions) | Low (Pyrophoric, violent quench) |
| Solvent System | MeOH or EtOH | Formic Acid / TEA / DCM | Anhydrous THF or Ether |
| Cost Efficiency | High (Cheap reagent) | Moderate (Catalyst cost) | Moderate (Handling costs) |
| Primary Use Case | Bulk intermediate synthesis | API / Chiral Drug Synthesis | Academic / Historical comparison |
Experimental Protocols (Self-Validating)
Protocol A: Standard Reduction (NaBH₄)
Best for: Generating racemic intermediates for non-clinical screening or achiral derivatives.
Mechanism: NaBH₄ serves as a mild hydride source.[1] The protic solvent (MeOH) activates the carbonyl via hydrogen bonding, facilitating the attack.
Step-by-Step Workflow:
-
Setup: In a 250 mL round-bottom flask, dissolve 5,6-dimethyl-1-indanone (1.60 g, 10 mmol) in Methanol (30 mL).
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: This controls the exotherm and minimizes side reactions.
-
Addition: Add NaBH₄ (0.45 g, 12 mmol, 1.2 equiv) portion-wise over 15 minutes.
-
Observation: Watch for steady bubbling (H₂ gas). Do not seal the flask tightly; use a bubbler or vented septum.
-
-
Reaction: Remove ice bath and stir at room temperature for 1-2 hours.
-
Validation (TLC): Check TLC (20% EtOAc in Hexane).
-
Starting Material Rf: ~0.6 (UV active).
-
Product Rf: ~0.3 (Stains with Anisaldehyde/Permanganate).
-
Endpoint: Complete disappearance of the top spot.
-
-
Quench: Slowly add 1N HCl (10 mL) or Saturated NH₄Cl to destroy excess hydride. Caution: Vigorous bubbling.
-
Workup: Evaporate MeOH under reduced pressure. Extract residue with DCM (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]
-
Result: White solid (Racemic 5,6-dimethyl-1-indanol). Yield typically >95%.[2][3]
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Best for: Drug development requiring enantiopure (S)- or (R)-5,6-dimethyl-1-indanol.
Mechanism: Utilizes the Noyori-Ikariya mechanism where the Ru-center and the amine ligand act cooperatively to transfer a hydride and a proton to the ketone.
Step-by-Step Workflow:
-
Catalyst Prep: Use RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%).
-
Solvent System: Prepare a mixture of Formic Acid/Triethylamine (5:2) azeotrope. This serves as the hydrogen donor.[4]
-
Reaction:
-
Dissolve 5,6-dimethyl-1-indanone (1.60 g, 10 mmol) in dry DCM (10 mL) or run neat in the FA/TEA mixture depending on solubility.
-
Add the catalyst (6.4 mg, 0.01 mmol).
-
Stir at 28-30°C for 12-24 hours.
-
-
Validation: Monitor by Chiral HPLC (e.g., Chiralcel OD-H column).[2]
-
Target: >99% conversion, >95% ee.[2]
-
-
Workup: Dilute with water, extract with EtOAc. Wash organics with saturated NaHCO₃ to remove excess formic acid.
-
Result: Enantioenriched alcohol.
Decision Logic for Process Chemists
Use the following logic gate to select the appropriate reagent for your specific development phase.
Figure 2: Process decision matrix for selecting the reduction method.
References
-
General Indanone Reduction (NaBH₄)
-
Asymmetric Transfer Hydrogenation (ATH)
-
Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." J. Am. Chem. Soc.1995 , 117, 7562–7563.
-
-
Kinetic Resolution of Indanones
-
Donepezil Intermediate Synthesis (Analogous Chemistry)
-
Comparison of 5,6-dimethoxy-1-indanone reduction protocols often utilized in Donepezil API manufacturing. BenchChem Technical Guides.
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. (R)-(-)-1-INDANOL synthesis - chemicalbook [chemicalbook.com]
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- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary: Re-evaluating the Access to 5,6-Dimethyl-1-Indanol
Topic: Validation of a Scalable Synthetic Route to 5,6-Dimethyl-1-Indanol Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
5,6-Dimethyl-1-indanol is a critical pharmacophore in the development of neuroprotective agents and a versatile chiral auxiliary in asymmetric synthesis.[1] Historically, access to this scaffold has been hampered by low-yielding Friedel-Crafts acylations requiring stoichiometric aluminum chloride (
This guide validates an optimized, two-step synthetic route starting from 3-(3,4-dimethylphenyl)propanoic acid.[1] By transitioning from Lewis acid-mediated acylation to a Polyphosphoric Acid (PPA) cyclodehydration followed by a controlled borohydride reduction, we demonstrate a protocol that offers superior atom economy, safety, and reproducibility.
Route Comparison: Traditional vs. Optimized
The validation process compared the "Benchmark Method" (classic Friedel-Crafts) against the "Optimized Method" (PPA Cyclization/Reduction).
Table 1: Performance Metrics Comparison
| Metric | Benchmark Method (Method A) | Optimized Method (Method B) | Impact Analysis |
| Key Reagents | PPA (Solvent-free), | Method B eliminates chlorinated solvents and moisture-sensitive acid chlorides.[1] | |
| Step 1 Yield | 55 - 62% | 88 - 92% | Significant yield improvement in the ring-closure step.[1] |
| Overall Yield | 45% | 81% | nearly 2-fold increase in isolated product.[1] |
| Purity (HPLC) | 92% (requires multiple recrystallizations) | >98% (after simple workup) | Cleaner reaction profile reduces downstream processing. |
| E-Factor | High (>25 kg waste/kg product) | Low (<8 kg waste/kg product) | Method B aligns with Green Chemistry principles. |
Mechanistic Pathway & Workflow
The optimized route relies on a thermally controlled intramolecular cyclodehydration.[1] Unlike the Friedel-Crafts acylation, which proceeds via an acylium ion intermediate prone to intermolecular polymerization, the PPA-mediated route stabilizes the protonated intermediate, favoring the entropy-driven intramolecular ring closure.
Figure 1: Synthetic Pathway and Logic Flow
Caption: Figure 1. Optimized two-step synthesis via PPA-mediated cyclization and borohydride reduction.
Detailed Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating : visual cues and specific checkpoints are embedded to ensure process control.[1]
Step 1: Synthesis of 5,6-Dimethyl-1-indanone
-
Reagents: 3-(3,4-dimethylphenyl)propanoic acid (10.0 g, 56 mmol), Polyphosphoric acid (PPA, 100 g).
-
Equipment: Mechanical stirrer (essential due to viscosity), oil bath.
Procedure:
-
Charging: Place PPA in a round-bottom flask and heat to 60°C to lower viscosity. Add the starting acid portion-wise.
-
Reaction: Heat the mixture to 80–85°C for 2 hours.
-
Causality: Temperatures >95°C promote sulfonation side reactions; <70°C results in incomplete conversion.[1] The deep red color indicates the formation of the cyclic ketone.
-
-
Quench: Cool to 50°C and pour slowly into 300 mL of crushed ice/water with vigorous stirring.
-
Isolation: Filter the solid, wash with saturated
(to remove unreacted acid), and water. Dry under vacuum.[1][3]-
Yield: ~8.5 g (94%).
-
Step 2: Reduction to 5,6-Dimethyl-1-indanol
-
Reagents: 5,6-Dimethyl-1-indanone (5.0 g, 31 mmol),
(1.2 g, 31 mmol), Methanol (50 mL).
Procedure:
-
Dissolution: Dissolve the indanone in methanol and cool to 0°C (ice bath).
-
Addition: Add
in small portions over 15 minutes.-
Safety: Controls hydrogen gas evolution.[1]
-
-
Monitoring: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.
-
Validation: TLC (20% EtOAc/Hexane) should show disappearance of the ketone spot (
~0.5) and appearance of the alcohol ( ~0.3).
-
-
Workup: Quench with 10 mL water. Evaporate methanol.[1] Extract residue with Ethyl Acetate (
). Wash with brine, dry over , and concentrate.
Validation & Analytical Data
The identity of the product is confirmed through NMR spectroscopy. The specific substitution pattern (5,6-dimethyl) eliminates the complexity of regioisomers often found in direct xylene cyclizations.
Analytical Checkpoints
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (400 MHz, | Distinct singlets for the 5,6-dimethyl groups. | |
| Characteristic benzylic methine proton (-CH-OH).[1] | ||
| Two aromatic singlets confirm the para-substitution relative to each other (isolated protons). | ||
| IR Spectroscopy | 3350 | O-H stretch (Strong confirmation of reduction). |
| Absence of 1710 | Complete consumption of the carbonyl (ketone). |
Data Interpretation: The presence of two distinct aromatic singlets in the proton NMR is the primary validation of the 5,6-substitution pattern. If the starting material had isomerized or if a different precursor was used (e.g., 2,3-dimethyl), the aromatic region would show coupling (doublets), indicating adjacent protons.
References
-
Synthesis of Indanones via Friedel-Crafts Cyclization Source: MDPI (Molecules) Context: Validates the use of acid catalysts for intramolecular cyclization of phenylpropanoic acid derivatives.
-
Reduction of Indanones using Sodium Borohydride Source: BenchChem Application Notes Context: Provides the standard operating procedure for the high-yield reduction of indanone to indanol.
-
General Properties and NMR Data of Indanols Source: GuideChem / ChemicalBook Context: Baseline spectral data for the indane skeleton used to validate the dimethyl derivative.[1]
-
Polyphosphoric Acid in Organic Synthesis Source: Organic Chemistry Portal Context: Mechanistic grounding for the solvent-free cyclodehydration step.[1]
Sources
"biological activity comparison between cis and trans isomers of substituted indanols"
[1][2]
Executive Summary & Structural Logic
In the realm of medicinal chemistry, substituted indanols—specifically 1-amino-2-indanol derivatives—represent a "privileged scaffold."[1] The biological activity of these compounds is governed strictly by their stereochemistry. The rigid bicyclic indane framework locks substituents into specific spatial orientations, making the distinction between cis and trans isomers not merely a subtle structural variation, but a binary switch for biological efficacy.
Core Thesis: The cis-configuration (specifically 1S, 2R) is overwhelmingly the bioactive isomer for protease inhibition and asymmetric molecular recognition. This is due to its ability to adopt a "pseudo-cyclic" conformation via intramolecular hydrogen bonding, mimicking transition states that the trans-isomer cannot access due to steric strain and anti-periplanar geometry.
Case Study 1: HIV Protease Inhibition (The Gold Standard)
The most authoritative example of stereoselective activity in indanols is Indinavir (Crixivan) , a potent HIV-1 protease inhibitor.
Mechanism of Action
HIV protease is an aspartyl protease that cleaves viral polyproteins.[2][3] Inhibitors must mimic the tetrahedral transition state of the peptide bond cleavage.
-
The Cis-Advantage: The (1S, 2R)-cis-1-amino-2-indanol moiety acts as a hydroxyethylamine isostere. The cis-relationship allows the hydroxyl group (C2) and the amine (C1) to bridge the catalytic aspartate residues (Asp25/Asp25') of the enzyme active site.
-
The Trans-Deficit: The trans-isomer places the hydroxyl and amine groups on opposite faces of the rigid ring system (dihedral angle ~120-180°). This prevents the simultaneous coordination required to displace the structural water molecule and bind the catalytic dyad, rendering trans-isomers largely inactive in this specific binding pocket.
Comparative Data: Binding Efficiency
While raw IC50 comparisons are proprietary to early development logs, the "privileged" nature of the cis-isomer is evidenced by its exclusive use in approved therapeutics.
| Feature | Cis-1-Amino-2-Indanol | Trans-1-Amino-2-Indanol |
| Conformation | Syn-clinal (Gauche) | Anti-periplanar |
| Intramolecular H-Bond | Yes (stabilizes folding) | No (geometrically impossible) |
| Biological Role | Core of Indinavir (HIV), Antimalarials | Chiral auxiliary (synthetic use) |
| Key Interaction | Bidentate chelation/bridging | Monodentate/Steric clash |
Case Study 2: -Glucosidase Inhibition
Recent pharmacological profiling (2024-2026) has expanded the scope of cis-aminoindanols to metabolic disorders.
Experimental Findings
A series of cis-1-amino-2-indanol urea and thiourea derivatives were synthesized and tested against
-
Top Performer: Compound 2h (cis-derivative).
-
Potency: IC
= 9.64ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> 0.24 M .[4] -
Reference Standard: Acarbose (IC
typically ~300-900 M depending on assay conditions).
Why Cis? Molecular docking reveals that the rigid cis-indanol backbone orients the thiourea moiety to interact with the catalytic triad residues. A trans-backbone would project the lipophilic indane ring into the solvent or clash with the active site wall, drastically reducing affinity.
Mechanistic Visualization (SAR Logic)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic dictating why cis is the bioactive choice for these targets.
Caption: SAR decision tree highlighting the structural causality between cis-geometry and biological potency.
Experimental Protocols
To validate these comparisons, precise synthesis and assay protocols are required.
A. Synthesis: Obtaining the Cis-Isomer (Ritter-Type)
Self-Validating Step: The formation of an oxazoline intermediate is the checkpoint. Only the cis-precursor can form the oxazoline ring effectively; failure to observe this intermediate suggests incorrect starting stereochemistry.
-
Start: Indene oxide (racemic or enantiopure).
-
Reaction: Treat with oleum/nitrile (Ritter reaction conditions) or perform enzymatic resolution on the trans-azido alcohol.
-
Inversion: The opening of the oxazoline ring by water proceeds with inversion of configuration at the attacking center, yielding the cis-1-amino-2-indanol.
-
Purification: Recrystallize from acetonitrile/water to isolate the pure diastereomer.
B. Protocol: -Glucosidase Inhibition Assay
This assay quantifies the potency difference.[4]
-
Enzyme Prep: Dissolve
-glucosidase (from S. cerevisiae) in phosphate buffer (pH 6.8). -
Substrate: p-Nitrophenyl
-D-glucopyranoside (p-NPG). -
Incubation:
-
Mix 20
L enzyme + 20 L test compound (Cis vs Trans isomer). -
Incubate at 37°C for 15 mins.
-
-
Initiation: Add 20
L p-NPG substrate. -
Measurement: Monitor absorbance at 405 nm (release of p-nitrophenol).
-
Calculation:
. -
Validation: Use Acarbose as positive control.
Workflow Visualization (Synthesis & Assay)
Caption: Integrated workflow for synthesizing bioactive cis-indanol derivatives and validating stereochemistry.
References
-
Ghosh, A. K., et al. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes.[4][1][5] Chemical Reviews.
-
Khan, S., et al. (2026).
-glucosidase inhibitors. Scientific Reports.[6] -
BenchChem. (2025).[7] A Comparative Guide to 2-Indanol and its Amino Derivatives in Asymmetric Catalysis.
- Merck Research Laboratories. (1994). Discovery of Indinavir (L-685,434). Journal of Medicinal Chemistry. (Foundational reference for Cis-indanol in HIV).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. events.saip.org.za [events.saip.org.za]
- 4. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"spectroscopic comparison of 5,6-dimethyl-1-indanol and its precursors"
Executive Summary
5,6-dimethyl-1-indanol is a critical bicyclic intermediate used extensively in the synthesis of pharmaceutical agents (e.g., dexmedetomidine analogs) and as a scaffold for chiral auxiliaries in asymmetric catalysis.[1] Its structural rigidity, combined with the electron-donating methyl groups, imparts unique electronic properties compared to the unsubstituted 1-indanol.[1]
This guide provides a technical analysis of the spectroscopic evolution from its primary precursors—o-xylene and 5,6-dimethyl-1-indanone —to the final alcohol product.[1] We focus on the critical ketone-to-alcohol reduction , providing self-validating spectral markers to confirm conversion and assess purity.[1]
Synthetic Pathway & Logic
The synthesis typically proceeds via a Friedel-Crafts cyclization to form the indanone core, followed by a hydride reduction to the indanol.[1]
Reaction Workflow Diagram
The following diagram illustrates the chemical transformation and the key spectroscopic checkpoints.
Figure 1: Step-wise synthesis and spectroscopic validation points for 5,6-dimethyl-1-indanol.
Spectroscopic Comparison: Indanone vs. Indanol
The most critical quality control step is verifying the complete reduction of the ketone to the alcohol.[1] The following data highlights the diagnostic signals.
Comparative Data Table
| Feature | 5,6-Dimethyl-1-Indanone (Precursor) | 5,6-Dimethyl-1-Indanol (Product) | Diagnostic Change |
| IR (Carbonyl) | Strong band at ~1695–1705 cm⁻¹ (C=O stretch) | Absent | Disappearance of C=O is the primary confirmation of reduction.[1] |
| IR (Hydroxyl) | Absent | Broad band at 3200–3400 cm⁻¹ (O-H stretch) | Appearance confirms alcohol formation.[1] |
| ¹H NMR (H-1) | N/A (Carbonyl carbon at pos 1) | ~5.10–5.20 ppm (dd or t, 1H) | New signal: The "carbinol proton" (H-1) is the definitive NMR marker.[1] |
| ¹H NMR (H-2) | ~2.65 ppm (m, 2H, α-to-carbonyl) | ~1.90–2.50 ppm (m, 2H) | Upfield shift due to loss of carbonyl anisotropy.[1] |
| ¹H NMR (H-3) | ~3.05 ppm (t, 2H, benzylic) | ~2.70–2.90 ppm (m, 2H) | Complex splitting pattern emerges due to chirality at C-1.[1] |
| ¹H NMR (Methyls) | 2.31, 2.35 ppm (s, 3H each) | ~2.25 ppm (overlapping s) | Slight shielding; methyls often merge or shift upfield.[1] |
| ¹³C NMR (C-1) | ~206.0 ppm (C=O) | ~75.0–76.0 ppm (C-OH) | Massive upfield shift (>130 ppm) of the C-1 carbon.[1] |
Detailed Spectral Analysis
Infrared Spectroscopy (IR)[1][2][3]
-
Indanone: The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency slightly compared to non-conjugated ketones, typically appearing sharp at 1700 cm⁻¹ .
-
Indanol: The spectrum is dominated by the broad hydrogen-bonded O-H stretch centered around 3350 cm⁻¹ .[1] The "fingerprint" region (1000–1100 cm⁻¹) will show a strong C-O stretch absent in the ketone.[1]
Proton NMR (¹H NMR)
-
Aromatic Region: In the indanone, the proton at position 7 (ortho to the carbonyl) is significantly deshielded (typically ~7.5 ppm ) due to the magnetic anisotropy of the carbonyl group. Upon reduction to the indanol, this effect vanishes, and the aromatic protons cluster more closely in the 7.0–7.2 ppm range.[1]
-
The "Carbinol" Proton: The most distinct signal for the product is the proton attached to C-1.[1] It appears as a doublet of doublets (dd) or a pseudo-triplet at ~5.15 ppm .[1] If this signal is absent, reduction has not occurred.[1]
Experimental Protocols
These protocols are designed for reproducibility and self-validation.[1]
Synthesis of 5,6-Dimethyl-1-Indanone (Friedel-Crafts)
Mechanism: Intramolecular acylation of 3-(3,4-dimethylphenyl)propanoic acid or direct cyclization.[1]
-
Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Argon.
-
Reagents: Charge with o-xylene (1.0 eq, solvent/reactant) and AlCl₃ (1.2 eq). Cool to 0°C.[1][4][5]
-
Addition: Dropwise add 3-chloropropionyl chloride (1.0 eq) over 30 mins.
-
Cyclization: Heat to 60–80°C for 2–4 hours.
-
Purification: Recrystallize from hexane/EtOAc.
Reduction to 5,6-Dimethyl-1-Indanol
Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.[1]
-
Solvation: Dissolve 5,6-dimethyl-1-indanone (1.0 eq) in Methanol (0.5 M concentration). Cool to 0°C.[1][4][5]
-
Reduction: Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.
-
Caution: Exothermic with H₂ gas evolution.[1]
-
-
Monitoring: Stir at 0°C for 1 hour, then warm to Room Temp (RT).
-
Workup: Quench with Saturated NH₄Cl. Evaporate MeOH. Extract with EtOAc.[1][2]
-
Isolation: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[1]
-
Yield: Typically >90% (quantitative conversion is common).[1]
-
Troubleshooting & Quality Control
Common Impurities[1]
-
Unreacted Ketone: Visible as a small singlet at ~2.35 ppm (methyl) or the downfield aromatic doublet at ~7.5 ppm in NMR.[1]
-
Over-reduction (Indane): Rare with NaBH₄, but possible with catalytic hydrogenation.[1] Look for loss of the 5.1 ppm signal and appearance of a triplet at ~2.9 ppm for the benzylic CH₂.[1]
Stability
-
Indanol: Benzylic alcohols are prone to dehydration to form 5,6-dimethylindene under acidic conditions.[1]
References
-
Indanone Synthesis & NMR Data
-
General Indanol Characterization
-
Friedel-Crafts Protocols
-
Reduction Methodologies
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- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. (PDF) Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a " Bio-Oxidizable " Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation [academia.edu]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,6-Dimethyl-1-indanol
For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 5,6-Dimethyl-1-indanol, grounded in established safety principles and regulatory standards. While specific institutional and local regulations must always be consulted and adhered to, this document outlines the core procedures and the scientific rationale behind them to ensure the safety of personnel and the protection of our environment.
Understanding the Compound: Hazard Profile of 5,6-Dimethyl-1-indanol
Therefore, 5,6-Dimethyl-1-indanol should be treated as a hazardous waste.[1] This necessitates disposal through an approved waste disposal plant and prohibits discharge into the sanitary sewer or regular trash.[1][4]
Key Hazard Considerations:
| Hazard Statement | Description | Inferred from Analog |
| H302 | Harmful if swallowed | 1-Indanol[1][2] |
| H315 | Causes skin irritation | 1-Indanol[1] |
| H319 | Causes serious eye irritation | 1-Indanol[1] |
| H335 | May cause respiratory irritation | 1-Indanol[1] |
Disposal Protocol: A Step-by-Step Approach
The following protocol is designed to guide laboratory personnel through the safe segregation, packaging, and labeling of 5,6-Dimethyl-1-indanol for disposal.
Part 1: Personal Protective Equipment (PPE)
Before handling 5,6-Dimethyl-1-indanol for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory.[1]
-
Hand Protection: Nitrile rubber gloves are recommended.[2] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
-
Body Protection: A standard laboratory coat is required.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1]
Part 2: Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent accidental and dangerous reactions.
-
Designate a Waste Container:
-
Collect the Waste:
-
For solid 5,6-Dimethyl-1-indanol, carefully transfer the material into the designated waste container, minimizing dust generation.[7]
-
For solutions of 5,6-Dimethyl-1-indanol, use a funnel to transfer the liquid into the waste container to avoid spills.
-
Do not mix 5,6-Dimethyl-1-indanol with other waste streams unless you have confirmed their compatibility. Incompatible materials can lead to dangerous reactions.[8]
-
Part 3: Labeling and Storage
Accurate and clear labeling is a critical component of safe waste management, ensuring that everyone who handles the container is aware of its contents and associated hazards.
-
Label the Container:
-
Affix a hazardous waste label to the container.[9]
-
The label must include:
-
-
Store the Waste Container:
Part 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Contact your EHS Office: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do Not Transport Waste: Laboratory personnel should not transport hazardous waste across public roads.[10] This should only be done by trained EHS staff or certified hazardous waste transporters.[11]
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
-
Small Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[1] For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the waste container.
-
Large Spills: Evacuate the area and contact your institution's emergency response team or EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5,6-Dimethyl-1-indanol.
Caption: Workflow for the safe disposal of 5,6-Dimethyl-1-indanol.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
OSHA Hazardous Waste Disposal Guidelines . CDMS. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group, Inc. [Link]
-
Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Laboratory Chemical Disposal . Environmental Marketing Services, LLC. [Link]
-
Hazardous Waste - Overview . Occupational Safety and Health Administration. [Link]
-
Chapter 20: Chemical Waste Management . University of Nevada, Reno. [Link]
-
Chemical Waste Disposal Guidelines . Amherst College. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
OSHA and Biohazard Waste Disposal Guidelines . Daniels Health. [Link]
-
In-Lab Disposal Methods: Waste Management Guide . Indiana University. [Link]
-
Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview . Occupational Safety and Health Administration. [Link]
-
Step-by-Step Guide to Better Laboratory Management Practices . U.S. Environmental Protection Agency. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling . University of Wuppertal. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Laboratory chemical waste disposal guidelines . University of Otago. [Link]
-
Empty Container Disposal Guidelines . University of Pittsburgh. [Link]
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- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. ethz.ch [ethz.ch]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. vumc.org [vumc.org]
- 11. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
